H2N-PEG4-Hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C11H25N3O5 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C11H25N3O5/c12-2-4-17-6-8-19-10-9-18-7-5-16-3-1-11(15)14-13/h1-10,12-13H2,(H,14,15) |
InChI Key |
ZDRIBSUKXCGASO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN)C(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
H2N-PEG4-Hydrazide: A Technical Guide to its Applications in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
H2N-PEG4-Hydrazide is a bifunctional linker molecule that has become an invaluable tool in the field of biochemistry, particularly in the realms of bioconjugation, diagnostics, and targeted therapeutics. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Principles and Applications
This compound consists of a primary amine (-NH2) and a hydrazide (-NHNH2) functional group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This unique structure underpins its utility in a variety of biochemical applications.
The hydrazide group is the primary reactive moiety, targeting carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This reaction is particularly effective under slightly acidic conditions (pH 5-7). A key application of this chemistry is the labeling of glycoproteins. The cis-diol groups within the sugar residues of glycoproteins can be gently oxidized using sodium periodate (NaIO₄) to generate reactive aldehyde groups. The hydrazide group of the linker then specifically reacts with these aldehydes, allowing for site-specific labeling away from the protein's core structure, which is crucial for preserving its function.
The PEG spacer imparts several advantageous properties. Its hydrophilic nature enhances the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules. The PEG chain also reduces steric hindrance and can minimize aggregation of labeled proteins. In the context of drug delivery, PEGylation is known to improve the pharmacokinetic properties of molecules.
The terminal primary amine provides an additional site for conjugation, allowing for the creation of more complex bioconjugates.
The primary applications of this compound include:
-
Bioconjugation: Covalently linking molecules such as fluorescent dyes, biotin, or other reporters to proteins, peptides, or other biomolecules.
-
Glycoprotein Labeling: Specifically targeting and labeling the carbohydrate moieties of glycoproteins for study or purification.[1][2]
-
Cell Surface Labeling: Modifying the surface of living cells by targeting cell surface glycoproteins.[3]
-
Antibody-Drug Conjugates (ADCs): Serving as a linker to connect a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.[4]
-
PROteolysis TArgeting Chimeras (PROTACs): Acting as a linker to join a target protein-binding ligand and an E3 ligase-binding ligand in these emerging therapeutic modalities.[5]
Quantitative Data Summary
The efficiency and stability of conjugations using this compound are influenced by several factors, including pH, reactant concentrations, and the presence of catalysts.
Table 1: Reaction Conditions for Hydrazone Formation
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 7.0 | Optimal for hydrazone bond formation. |
| This compound Concentration | 1 - 10 mM | A 10 to 50-fold molar excess over the protein is a typical starting point. |
| Aniline (Catalyst) Concentration | 10 - 100 mM | Aniline can significantly accelerate the rate of hydrazone formation. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, concentrations, and catalyst presence. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize protein degradation. |
Table 2: Stability of Hydrazone Bonds
| Condition | Stability | Notes |
| Physiological pH (~7.4) | Generally stable | Acylhydrazones are more resistant to hydrolysis at neutral pH compared to alkylhydrazones. |
| Acidic pH (4.5 - 6.5) | Labile | This pH-dependent lability is exploited for drug release in endosomal/lysosomal compartments. |
| In Plasma | Potentially lower than in buffer | Plasma components can catalyze hydrolysis, leading to reduced stability. |
Key Experimental Protocols
Protocol 1: Site-Specific Labeling of Glycoproteins
This protocol describes the labeling of a glycoprotein, such as an antibody, via its carbohydrate chains.
1. Oxidation of Glycoprotein: a. Prepare a solution of the glycoprotein (e.g., 5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5. b. Freshly prepare a 20 mM solution of sodium meta-periodate (NaIO₄) in the same buffer. c. Add the periodate solution to the glycoprotein solution to a final concentration of 10 mM. d. Incubate the reaction for 30 minutes at 4°C in the dark. e. Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C. f. Remove excess periodate and quenching agent by passing the solution through a desalting column equilibrated with 0.1 M sodium acetate, pH 5.5.
2. Hydrazide Labeling: a. Prepare a stock solution of this compound (e.g., 50 mM) in an appropriate solvent like DMSO. b. Add the this compound solution to the oxidized glycoprotein solution to achieve a 10- to 50-fold molar excess of the linker. c. For catalyzed reactions, aniline can be added to a final concentration of 10-100 mM. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. e. Remove excess, unreacted this compound using a desalting column or dialysis.
3. Characterization: a. Determine the Degree of Labeling (DOL) using spectrophotometric methods if the attached molecule has a chromophore, or by mass spectrometry.
Protocol 2: Labeling of Cell Surface Glycoproteins
This protocol outlines the labeling of glycoproteins on the surface of live cells.
1. Cell Preparation: a. Harvest cells and wash them twice with ice-cold PBS, pH 6.5. b. Resuspend the cells in ice-cold PBS, pH 6.5 to a concentration of 1-10 x 10⁶ cells/mL.
2. Oxidation: a. Add a freshly prepared solution of NaIO₄ in ice-cold PBS, pH 6.5, to the cell suspension to a final concentration of 1-2 mM. b. Incubate on ice for 15 minutes in the dark. c. Quench the reaction by adding a quenching buffer (e.g., PBS with 10 mM glycerol) and incubate for 5 minutes on ice. d. Wash the cells three times with ice-cold PBS, pH 7.4.
3. Labeling: a. Prepare a solution of the this compound conjugate (e.g., biotin-PEG4-Hydrazide) in PBS, pH 7.4, at a concentration of 1-5 mM. b. Resuspend the oxidized cells in the labeling solution. c. Incubate for 30-60 minutes at 4°C or room temperature. d. Wash the cells three times with ice-cold PBS, pH 7.4, to remove unreacted probe.
4. Downstream Analysis: a. The labeled cells can now be used for various downstream applications, such as flow cytometry, fluorescence microscopy, or cell lysis for subsequent proteomic analysis.
Visualizing Workflows and Pathways
Chemical Reaction of this compound
Chemical reaction of this compound with an aldehyde.
Experimental Workflow for Cell Surface Glycoprotein Labeling
Workflow for cell surface glycoprotein labeling.
General Structure of an Antibody-Drug Conjugate (ADC)
Structure of an Antibody-Drug Conjugate.
PROTAC Molecule Schematic
Schematic of a PROTAC molecule.
References
An In-depth Technical Guide to H2N-PEG4-Hydrazide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H2N-PEG4-Hydrazide, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. The document details its chemical structure, physicochemical properties, and provides exemplary experimental protocols for its application.
Core Concepts: Chemical Structure and Functionality
This compound is a versatile chemical linker featuring a primary amine (-NH2) and a hydrazide (-NHNH2) group at opposing ends of a tetraethylene glycol (PEG4) spacer. This unique architecture allows for the sequential or orthogonal conjugation of different molecules.
-
Primary Amine: The terminal primary amine provides a nucleophilic site for reaction with various electrophilic groups, such as activated esters (e.g., NHS esters), isothiocyanates, or carboxylic acids (in the presence of a carbodiimide). This functionality is frequently employed for the attachment of reporter molecules, drugs, or other functional moieties.
-
Hydrazide Group: The hydrazide functionality is particularly reactive towards carbonyl compounds, specifically aldehydes and ketones, forming a stable hydrazone bond. This reaction is a cornerstone of "carbonyl chemistry" in bioconjugation and is often used to target glycoproteins after periodate oxidation of their sugar residues.
-
PEG4 Spacer: The hydrophilic polyethylene glycol spacer enhances the solubility of the entire conjugate in aqueous media, a critical feature when working with biomolecules.[1] It also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.
The chemical structure of this compound is as follows:
IUPAC Name: 1-amino-11-hydrazinyl-3,6,9-trioxaundecan-1-one
SMILES: C(COCCOCCOCCOCCN)C(=O)NN
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary slightly depending on the supplier and experimental conditions.
| Property | Value | Source |
| Molecular Formula | C11H25N3O5 | [2] |
| Molecular Weight | 279.33 g/mol | [2] |
| CAS Number | 1425973-15-4 | [2] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water and most polar organic solvents (e.g., DMSO, DMF) | [2] |
| Purity | Typically >95% | |
| Storage | Store at -20°C, desiccated | |
| Predicted Boiling Point | 462.4 ± 40.0 °C | |
| Predicted Density | 1.122 ± 0.06 g/cm³ | |
| Predicted pKa | 12.82 ± 0.35 |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in common bioconjugation applications.
General Considerations
-
Purity of Reagents: Ensure high purity of this compound and the target biomolecule to minimize side reactions.
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) when targeting the amine group of the linker. Similarly, avoid buffers with carbonyls if the hydrazide end is to be used. Phosphate-buffered saline (PBS) or borate buffers are often suitable choices.
-
Reaction Conditions: Optimize the stoichiometry of reactants, reaction time, temperature, and pH to achieve the desired degree of labeling and minimize side products.
Two-Step Labeling of a Glycoprotein with a Reporter Molecule
This protocol describes a two-step process where a glycoprotein is first oxidized to generate aldehyde groups, which are then reacted with the hydrazide moiety of this compound. The terminal amine of the conjugated linker is then used to attach an NHS-activated reporter molecule (e.g., a fluorescent dye).
Materials:
-
Glycoprotein (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO4)
-
This compound
-
NHS-activated reporter molecule (e.g., NHS-fluorescein)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching solution: 1 M glycerol
-
Desalting columns
Procedure:
-
Oxidation of the Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of sodium meta-periodate in the same buffer at a concentration of 20 mM.
-
Add the periodate solution to the glycoprotein solution to a final concentration of 1 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 100 mM and incubate for 5 minutes.
-
Remove excess periodate and byproducts using a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
Add a 50- to 100-fold molar excess of the this compound solution to the oxidized glycoprotein.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Remove excess this compound using a desalting column equilibrated with PBS, pH 7.4.
-
-
Labeling with NHS-activated Reporter:
-
Prepare a stock solution of the NHS-activated reporter molecule in a dry, polar aprotic solvent (e.g., DMSO).
-
Add a 10- to 20-fold molar excess of the reporter molecule solution to the this compound-conjugated glycoprotein.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM.
-
Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted reporter molecules.
-
Characterization: The final conjugate can be characterized by UV-Vis spectroscopy to determine the degree of labeling, and by SDS-PAGE to confirm the conjugation.
Visualizing the Workflow
The following diagrams illustrate key logical relationships and workflows involving this compound.
Caption: A logical workflow for the two-step labeling of a glycoprotein.
Caption: Reaction scheme of this compound's functional groups.
Applications in Research and Development
This compound is a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, targeting cancer cells with high specificity. The hydrazone linkage can be designed to be stable in circulation but cleavable in the acidic environment of lysosomes.
-
Proteomics and Glycobiology: The hydrazide group allows for the specific capture and enrichment of glycoproteins from complex biological samples for subsequent analysis by mass spectrometry.
-
Cell Surface Labeling: Live cells can be labeled by oxidizing their surface glycoproteins and subsequently reacting them with a hydrazide-functionalized probe, enabling studies of cell trafficking and interactions.
-
Immobilization of Biomolecules: The bifunctional nature of the linker allows for the immobilization of biomolecules onto surfaces or nanoparticles for the development of biosensors and other diagnostic tools.
Conclusion
This compound is a highly useful and versatile heterobifunctional crosslinker for a wide range of bioconjugation applications. Its well-defined structure, hydrophilic PEG spacer, and dual reactivity provide researchers with a powerful tool for the development of novel bioconjugates for therapeutic and diagnostic purposes. The experimental protocols and workflows provided in this guide serve as a starting point for the successful implementation of this reagent in the laboratory.
References
An In-depth Technical Guide to the Synthesis and Purity Validation of H2N-PEG4-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purity validation of H2N-PEG4-Hydrazide, a bifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined herein are compiled from established chemical principles and analytical techniques to ensure reproducibility and high-purity outcomes.
Introduction
This compound is a hydrophilic, tetraethylene glycol-based linker featuring a terminal primary amine and a hydrazide functional group. The amine moiety allows for conjugation to carboxylic acids or activated esters, while the hydrazide group readily reacts with aldehydes and ketones to form stable hydrazone linkages. This dual functionality, combined with the solubility-enhancing and sterically favorable properties of the PEG4 spacer, makes it a versatile tool in the construction of complex biomolecules and targeted therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing with a commercially available, selectively protected PEG derivative. The most common route involves the use of a Boc-protected amine on one terminus and a free hydroxyl group on the other, which is then activated for subsequent nucleophilic substitution with hydrazine. The final step involves the deprotection of the amine to yield the target compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Activation of the Terminal Hydroxyl Group of Boc-NH-PEG4-OH
This procedure describes the tosylation of the terminal hydroxyl group of N-Boc-1-amino-3,6,9,12-tetraoxapentadecan-15-ol (Boc-NH-PEG4-OH) to yield Boc-NH-PEG4-OTs.
-
Materials:
-
Boc-NH-PEG4-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
-
Procedure:
-
Dissolve Boc-NH-PEG4-OH (1 equivalent) in anhydrous DCM.
-
Add triethylamine (3 equivalents) to the solution and stir at room temperature.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG4-OTs.
-
Purify the crude product by column chromatography on silica gel, typically eluting with a gradient of methanol in DCM.[1]
-
Step 2: Nucleophilic Substitution with Hydrazine Hydrate
This step involves the conversion of the tosylated intermediate to the corresponding hydrazide.
-
Materials:
-
Boc-NH-PEG4-OTs
-
Hydrazine hydrate (large excess)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve Boc-NH-PEG4-OTs (1 equivalent) in ethanol.
-
Add a large excess of hydrazine hydrate (e.g., 20-30 equivalents).
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 40-60 °C) and monitor by TLC.
-
Upon completion, remove the solvent and excess hydrazine hydrate under reduced pressure.
-
The crude Boc-NH-PEG4-Hydrazide may be purified by column chromatography on silica gel. It is important to note that hydrazine can be difficult to remove completely and may stick to the silica gel column.[2]
-
Step 3: Boc Deprotection
The final step is the removal of the Boc protecting group to yield the free amine.
-
Materials:
-
Boc-NH-PEG4-Hydrazide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Diethyl ether (for precipitation)
-
-
Procedure:
-
Dissolve the Boc-NH-PEG4-Hydrazide in DCM (0.1-0.2 M).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA.
-
The resulting TFA salt of this compound can be used directly or neutralized. For neutralization, dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding diethyl ether. Alternatively, an aqueous workup with a mild base can be performed if the product is not water-soluble.
-
Purity Validation of this compound
Ensuring the purity of this compound is crucial for its successful application in subsequent conjugation reactions. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.
Purity Validation Workflow
Caption: Workflow for the purity validation of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound and detecting any residual starting materials or by-products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm (for the amide bond) and/or Evaporative Light Scattering Detector (ELSD) as the PEG backbone lacks a strong chromophore.
-
Expected Outcome: A single major peak corresponding to the pure product. The retention time will be influenced by the hydrophilicity of the PEG chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
-
Solvent: D₂O, CD₃OD, or DMSO-d₆.
-
¹H NMR Expected Signals:
-
A complex multiplet in the range of 3.5-3.7 ppm corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-).
-
Signals corresponding to the protons adjacent to the amine and hydrazide functionalities. The chemical shifts of the NH and NH₂ protons can be broad and may exchange with D₂O.
-
-
¹³C NMR Expected Signals:
-
A prominent signal around 70 ppm corresponding to the carbon atoms of the PEG backbone.
-
Signals for the carbons adjacent to the terminal functional groups.
-
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product.
-
Ionization Mode: Positive ion mode.
-
Expected m/z: The calculated monoisotopic mass of this compound (C₁₁H₂₅N₃O₅) is 279.18 g/mol . The expected protonated molecule [M+H]⁺ would be observed at m/z 280.19. Adducts with sodium [M+Na]⁺ (m/z 302.17) or potassium [M+K]⁺ (m/z 318.14) may also be present.
-
Fragmentation: Tandem MS (MS/MS) can provide further structural confirmation through characteristic fragmentation patterns, often involving the neutral loss of ethylene glycol units (44 Da).
Data Presentation
The following table summarizes the key quantitative data for this compound and its synthetic intermediates.
| Parameter | Boc-NH-PEG4-OH | Boc-NH-PEG4-OTs | Boc-NH-PEG4-Hydrazide | This compound |
| Molecular Formula | C₁₃H₂₇NO₆ | C₂₀H₃₃NO₈S | C₁₃H₂₉N₃O₅ | C₁₁H₂₅N₃O₅ |
| Molecular Weight ( g/mol ) | 293.36 | 447.54 | 307.38 | 279.33 |
| Typical Yield | - | >90% | Variable | >90% (from Boc-protected) |
| Purity (by HPLC) | >95% | >95% | >95% | >95% |
| ¹H NMR (ppm) | PEG backbone ~3.6 | PEG backbone ~3.6, Aromatic ~7.3-7.8, CH₃ ~2.4 | PEG backbone ~3.6 | PEG backbone ~3.6 |
| ¹³C NMR (ppm) | PEG backbone ~70 | PEG backbone ~70, Aromatic ~127-145, CH₃ ~21 | PEG backbone ~70 | PEG backbone ~70 |
| MS (ESI+) m/z [M+H]⁺ | 294.19 | 448.20 | 308.22 | 280.19 |
Conclusion
The synthesis and rigorous purity validation of this compound are fundamental to its successful implementation in advanced bioconjugation and drug development applications. The detailed protocols and analytical methodologies presented in this guide provide a robust framework for researchers to produce and characterize this important bifunctional linker with high confidence in its quality and performance. Careful execution of each step and thorough analytical characterization are paramount to achieving the desired outcomes in subsequent scientific endeavors.
References
H2N-PEG4-Hydrazide mechanism of action in bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and practical application of H2N-PEG4-Hydrazide, a heterobifunctional linker pivotal in the field of bioconjugation. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and quantitative data to empower researchers in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.
Core Mechanism of Action: Hydrazone Bond Formation
The primary utility of this compound in bioconjugation stems from the selective reactivity of its terminal hydrazide group (–NHNH2) with carbonyl moieties, specifically aldehydes (–CHO) and ketones (–C=O), on a target biomolecule. This reaction, a nucleophilic addition-elimination, results in the formation of a stable hydrazone bond (–C=N-NH-).[1][2][3]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal.[4]
-
Dehydration: The hemiaminal intermediate is unstable and undergoes acid-catalyzed dehydration (loss of a water molecule) to form the final, stable C=N double bond of the hydrazone linkage.[4]
This ligation chemistry is highly chemoselective, as aldehydes and ketones are not commonly found in native proteins, thus minimizing off-target reactions with other functional groups. Aldehyde or ketone functionalities can be site-specifically introduced into biomolecules, such as through the mild periodate oxidation of cis-diols in the carbohydrate moieties of glycoproteins.
The reaction is most efficient under slightly acidic conditions (pH 5-7), which facilitates the dehydration step. While the hydrazone bond is stable at physiological pH (~7.4), its formation is reversible, and it exhibits pH-dependent lability, with increased rates of hydrolysis under more acidic conditions (pH 4.5-5.0). This pH sensitivity is a key feature exploited in drug delivery systems, allowing for the controlled release of a payload in the acidic environments of endosomes and lysosomes.
The Role of the PEG4 Linker
The polyethylene glycol (PEG) component of the this compound linker serves several critical functions in bioconjugation:
-
Increased Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend the in vivo circulation half-life of therapeutic proteins and nanoparticles.
-
Reduced Immunogenicity: The PEG linker can shield the bioconjugate from the host's immune system, potentially reducing its immunogenicity.
-
Steric Spacer: The flexible PEG4 chain provides a physical separation between the biomolecule and the conjugated payload, minimizing steric hindrance and preserving the biological activity of both components.
Quantitative Data on Hydrazone Ligation
The efficiency and stability of the hydrazone bond are influenced by several factors, including pH, temperature, and the electronic properties of the reacting aldehyde/ketone and hydrazide.
Table 1: Half-life of Representative Hydrazone Linkers at Different pH Values
| Hydrazone Type | pH/pD | Half-life (t½) |
| Generic Hydrazone | 7.2 | 183 hours |
| 5.0 | 4.4 hours | |
| Phenylketone-derived Hydrazone | 7.4 (in plasma) | ~2 days |
| Acylhydrazone (in ADC) | 7.0 | > 2.0 hours |
| ~5.0 | 2.4 minutes | |
| Methylhydrazone | pD 7.0 | 0.23 hours |
| pD 6.0 | 0.027 hours | |
| pD 5.0 | 0.003 hours | |
| Acetylhydrazone | pD 7.0 | 0.45 hours |
| pD 6.0 | 0.048 hours | |
| pD 5.0 | 0.004 hours | |
| Oxime | pD 7.0 | 140 hours |
| pD 6.0 | 14 hours | |
| pD 5.0 | 1.4 hours |
Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.
Table 2: Second-Order Rate Constants for Hydrazone Formation
| Reaction Conditions | Rate Constant (k₁) |
| Uncatalyzed (pH 5.7) | 0.0031 ± 0.0001 M⁻¹s⁻¹ |
| 10 mM Aniline Catalyst (pH 5.7) | 0.21 ± 0.01 M⁻¹s⁻¹ |
| Uncatalyzed (pH 4.5) | 0.030 ± 0.002 M⁻¹s⁻¹ |
| 10 mM Aniline Catalyst (pH 4.5) | 0.49 ± 0.02 M⁻¹s⁻¹ |
Aniline has been shown to significantly catalyze the formation of hydrazone bonds.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation
This protocol describes the selective oxidation of cis-diol groups in the carbohydrate moieties of glycoproteins to generate reactive aldehyde groups.
Materials:
-
Glycoprotein (e.g., antibody) at 5 mg/mL in 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting column (e.g., Sephadex G-25)
-
Light-protective tubes (e.g., amber tubes or wrapped in foil)
Procedure:
-
Prepare a fresh 20 mM stock solution of NaIO₄ in Oxidation Buffer immediately before use. All steps involving sodium periodate should be performed in the dark.
-
To the glycoprotein solution, add the 20 mM NaIO₄ stock solution to achieve a final concentration of 10 mM for general sugar oxidation, or 1 mM for more selective oxidation of sialic acid residues.
-
Incubate the reaction for 30 minutes at 0-4°C in the dark.
-
Stop the oxidation reaction and remove excess periodate by passing the solution through a desalting column pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5.
-
The oxidized glycoprotein is now ready for conjugation with the this compound linker.
Protocol 2: Conjugation of this compound to Oxidized Glycoprotein
This protocol details the formation of the hydrazone bond between the aldehyde-containing glycoprotein and the hydrazide linker.
Materials:
-
Oxidized glycoprotein from Protocol 1
-
This compound
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5 or 50-100 mM Sodium Phosphate, pH 7.0-7.5
-
Anhydrous DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Add the this compound stock solution to the oxidized glycoprotein solution. A molar excess of the hydrazide reagent is typically used, with a final concentration of 5-10 mM being a good starting point. The optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours to overnight at room temperature.
-
Purify the resulting glycoprotein-PEG-hydrazide conjugate by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4) to remove excess, unreacted this compound.
Protocol 3: In Vitro Stability Assay of Hydrazone-Linked Conjugates
This protocol outlines a general method to assess the stability of the formed hydrazone bond at different pH values.
Materials:
-
Purified bioconjugate
-
Buffers at desired pH values (e.g., pH 5.0, 6.0, and 7.4)
-
Incubator at 37°C
-
Analytical instrument (e.g., RP-HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of the purified bioconjugate.
-
Dilute the bioconjugate stock solution into the different pH buffers to a final concentration suitable for analysis.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Calculate the percentage of intact conjugate at each time point relative to time zero.
-
Determine the half-life (t½) of the hydrazone bond at each pH by plotting the percentage of intact conjugate versus time and fitting the data to a first-order decay model.
Conclusion
This compound is a versatile and powerful tool for the site-specific modification of biomolecules. The formation of a stable, yet pH-sensitive, hydrazone bond provides a robust method for creating advanced bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. By understanding the core mechanism and optimizing reaction conditions as outlined in this guide, researchers can effectively leverage this chemistry to advance their drug development and bioconjugation programs.
References
Understanding the role of PEG4 linker in hydrazide compounds
An In-Depth Technical Guide to the Role of PEG4 Linkers in Hydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structure, function, and application of tetraethylene glycol (PEG4) linkers functionalized with a terminal hydrazide group. We will explore the distinct roles of the PEG4 moiety and the hydrazide reactive handle, the critical pH-sensitive nature of the resulting hydrazone bond, and the linker's application in advanced bioconjugation, with a particular focus on Antibody-Drug Conjugates (ADCs).
Core Components and Their Physicochemical Impact
A PEG4-hydrazide linker is a bifunctional molecule designed to connect two other molecules, such as an antibody and a therapeutic payload. Its functionality arises from two key components: the PEG4 spacer and the terminal hydrazide group.
The PEG4 Moiety: Enhancing Pharmaceutical Properties
The polyethylene glycol (PEG) component is a hydrophilic polymer composed of repeating oxyethylene units.[1] A discrete, monodisperse PEG4 linker contains exactly four of these units. Its inclusion in a conjugate, a process known as PEGylation, imparts several critical benefits:
-
Increased Hydrophilicity and Solubility : Many potent cytotoxic drugs used in ADCs are highly hydrophobic, which can lead to aggregation and poor stability in aqueous environments.[2] The PEG4 chain creates a "hydration shell," significantly improving the water solubility of the entire conjugate, which is essential for preventing aggregation and maintaining efficacy.[2][3][4]
-
Improved Pharmacokinetics (PK) : The hydration shell increases the hydrodynamic volume of the conjugate. This larger size slows the rate of renal clearance, thereby prolonging the molecule's circulation half-life in the plasma.
-
Enhanced Stability : By providing a flexible, hydrophilic spacer, the PEG chain acts as a dynamic shield on the conjugate's surface. This steric hindrance reduces non-specific interactions with other proteins and clearance by the reticuloendothelial system, enhancing systemic stability.
-
Reduced Immunogenicity : The PEG linker can mask the payload or other components from the immune system, lowering the risk of an undesired immunogenic response.
-
Optimized Drug-to-Antibody Ratio (DAR) : By mitigating the aggregation issues caused by hydrophobic payloads, PEG linkers enable the successful conjugation of a higher number of drug molecules per antibody, which can lead to enhanced potency.
The Hydrazide Moiety: A Bioorthogonal Reactive Handle
The terminal hydrazide group (-NH-NH₂) is a potent nucleophile that serves as a versatile reactive handle for conjugation. Its primary utility lies in its specific reaction with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This reaction is considered bioorthogonal, as neither hydrazides nor carbonyls are abundant in their reactive forms in biological systems, ensuring the reaction is highly specific. Aldehyde or ketone groups can be introduced into biomolecules, such as the carbohydrate domains of antibodies, through mild periodate oxidation.
The Hydrazone Bond: A pH-Sensitive Cleavage Mechanism
The linkage formed between a hydrazide and a carbonyl group is a hydrazone bond. A defining feature of this bond is its pH-dependent stability, which is central to its use in drug delivery systems.
-
Stability at Physiological pH : Hydrazone linkers are designed to be stable at the neutral pH of blood (~7.4). This ensures the integrity of the conjugate during systemic circulation, preventing premature release of the payload which could lead to off-target toxicity.
-
Cleavage in Acidic Environments : The hydrazone bond undergoes rapid, acid-catalyzed hydrolysis in the mildly acidic environments of intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
This pH-lability is the cornerstone of using PEG4-hydrazide linkers in ADCs. After an ADC binds to its target cell and is internalized, it is trafficked to the lysosome. The acidic lysosomal environment triggers the cleavage of the hydrazone bond, releasing the active cytotoxic payload precisely inside the target cell.
References
An In-depth Technical Guide to H2N-PEG4-Hydrazide: A Core Component in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
H2N-PEG4-Hydrazide is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, diagnostics, and therapeutics. Its structure, featuring a terminal amine group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive hydrazide moiety, provides a versatile platform for covalently linking molecules of interest. The PEG4 spacer enhances solubility and reduces steric hindrance, making it an ideal component in complex biological systems. This guide provides a comprehensive overview of the molecular properties, applications, and experimental protocols related to this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key molecular and physical characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C11H25N3O5 | [1][2][3] |
| Molecular Weight | 279.33 g/mol | [1][2] |
| CAS Number | 1425973-15-4 | |
| Boiling Point (Predicted) | 462.4 ± 40.0 °C | |
| Density (Predicted) | 1.122 ± 0.06 g/cm3 | |
| pKa (Predicted) | 12.82 ± 0.35 |
Application in PROTAC Technology
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC typically consists of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
This compound is frequently employed as a building block for PROTAC linkers. The hydrophilic PEG4 chain can improve the solubility and cell permeability of the resulting PROTAC molecule. The terminal hydrazide group provides a convenient handle for conjugation to a warhead or an E3 ligase ligand that has been modified to contain an aldehyde or ketone functionality.
PROTAC Discovery and Development Workflow
The development of a novel PROTAC is a multi-step process that involves rational design, chemical synthesis, and biological evaluation. The following diagram illustrates a typical workflow for PROTAC discovery.
Experimental Protocols: Hydrazone Ligation
The key reaction involving this compound is the formation of a stable hydrazone bond with an aldehyde or ketone. This reaction, known as hydrazone ligation, is a form of "click chemistry" that proceeds efficiently under mild, biocompatible conditions.
Reaction Scheme: Hydrazone Bond Formation
The following diagram illustrates the reaction between this compound and an aldehyde-containing molecule to form a stable hydrazone conjugate.
Detailed Protocol for Hydrazone Ligation
This protocol provides a general method for the conjugation of this compound to an aldehyde-containing protein or small molecule. Optimization may be required for specific applications.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, or small molecule ligand)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0, or 0.1 M Sodium Acetate, pH 4.5
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde- or ketone-functionalized molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound stock solution to the solution of the aldehyde- or ketone-functionalized molecule. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
For catalysis (optional but recommended for faster reaction rates), a stock solution of aniline in the reaction buffer can be added to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle stirring or agitation. The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification of the Conjugate:
-
Upon completion of the reaction, the unreacted this compound and other small molecules can be removed by dialysis, size-exclusion chromatography, or preparative HPLC.
-
The purified conjugate should be characterized by appropriate analytical methods (e.g., mass spectrometry, UV-Vis spectroscopy) to confirm successful conjugation and determine the degree of labeling.
-
-
Storage:
-
The purified conjugate can be stored in a suitable buffer at 4°C for short-term use or at -20°C to -80°C for long-term storage.
-
Conclusion
This compound is a valuable and versatile tool for researchers in the life sciences. Its well-defined structure, favorable physicochemical properties, and specific reactivity make it an excellent choice for a variety of bioconjugation applications, most notably in the rapidly advancing field of targeted protein degradation with PROTACs. The experimental protocols and workflows described in this guide provide a solid foundation for the successful implementation of this compound in innovative research and drug discovery endeavors.
References
H2N-PEG4-Hydrazide: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility and stability of H2N-PEG4-Hydrazide, a heterobifunctional linker critical in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document synthesizes available data on related compounds to predict its behavior, offers detailed experimental protocols for empirical determination of its physicochemical properties, and presents visual workflows and reaction pathways to aid in experimental design.
Introduction to this compound
This compound is a versatile chemical linker featuring a terminal primary amine and a hydrazide functional group, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. The primary amine allows for covalent attachment to molecules with activated carboxylic acids (e.g., NHS esters), while the hydrazide group readily reacts with aldehydes and ketones to form hydrazone linkages. The PEG4 spacer is known to enhance the aqueous solubility and reduce the aggregation of the resulting conjugates.[1][2][3] Understanding the solubility and stability of this linker in aqueous buffers is paramount for its effective use in bioconjugation, formulation, and drug delivery system design.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its structural components provide a strong basis for predicting its behavior in aqueous and organic solvents. The presence of the hydrophilic PEG4 chain is expected to impart significant water solubility.[1][2]
For a structurally similar compound, Amino-PEG4-C2-amine, a solubility of 100 mg/mL in Phosphate-Buffered Saline (PBS) has been reported, suggesting that this compound is also likely to be highly soluble in aqueous buffers. The expected solubility in various solvent types is summarized in the table below.
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | PBS, MES, HEPES | High | The hydrophilic PEG4 spacer enhances solubility in aqueous media. |
| Polar Aprotic | DMSO, DMF | High | These solvents are capable of solvating both the polar amine and hydrazide groups as well as the PEG chain. |
| Polar Protic | Ethanol, Methanol | High | The molecule can hydrogen bond with protic solvents. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The molecule is predominantly polar and lacks significant nonpolar character. |
Stability Profile in Aqueous Buffers
The stability of this compound and the hydrazone bond it forms is critically dependent on the pH of the aqueous buffer. The primary degradation pathway is the hydrolysis of the hydrazide or the resulting hydrazone linkage.
pH-Dependent Stability
Generally, hydrazone linkages are relatively stable at a neutral pH (around 7.4) but become increasingly labile under acidic conditions (pH < 6). This pH-sensitive nature is often exploited for drug delivery applications, enabling the release of a payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.
While specific kinetic data for the hydrolysis of this compound is not available, studies on structurally related acyl hydrazone linkers provide valuable insights into its expected stability.
Table 2: Representative Stability Data of Acyl Hydrazone Linkers in Aqueous Buffers
| Linker Type | Buffer/Condition | pH | Half-life (t½) | Reference |
| Acyl Hydrazone | Aqueous Buffer | 7.0 | > 2.0 hours | |
| Acyl Hydrazone | Aqueous Buffer | 5.0 | 2.4 minutes | |
| Aliphatic Aldehyde-derived Hydrazone | Phosphate Buffered Saline (37°C) | 7.4 | 20 - 150 minutes | |
| Aliphatic Aldehyde-derived Hydrazone | Aqueous Buffer (37°C) | 5.5 | < 2 minutes | |
| Aromatic Hydrazone (AcBut) | Aqueous Buffer (37°C) | 7.4 | > 24 hours (6% hydrolysis) | |
| Aromatic Hydrazone (AcBut) | Aqueous Buffer (37°C) | 4.5 | ~24 hours (97% release) |
Note: This data is for larger bioconjugates containing a hydrazone linkage and should be considered as an estimation of the stability of the linkage that this compound can form. The actual stability of this compound and its conjugates should be determined experimentally.
Degradation Pathway
The primary degradation mechanism for hydrazone bonds formed from this compound is acid-catalyzed hydrolysis. This process involves the protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule, leading to the cleavage of the C-N bond and regeneration of the original carbonyl and hydrazide groups.
Caption: Acid-catalyzed hydrolysis of a hydrazone bond.
Experimental Protocols
The following sections detail standardized protocols for the empirical determination of the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol follows the well-established shake-flask method to determine the thermodynamic solubility of a compound in a specific aqueous buffer.
Caption: Workflow for solubility determination.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Calibrated balance
-
Shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Mass Spectrometer (MS))
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the exact weight of the compound added.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Securely cap the vial and place it on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Prepare a series of standards of known concentrations of this compound in the same buffer.
-
Analyze the filtered supernatant and the standards using a validated HPLC method. A CAD or MS detector is recommended as the PEG linker lacks a strong UV chromophore.
-
Determine the concentration of this compound in the supernatant by comparing its response to the standard curve. This concentration represents the thermodynamic solubility.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation study.
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., pH 4.0, 5.0, 7.4, 9.0)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a detector capable of resolving the parent compound from its degradants (e.g., HPLC-UV-MS).
Procedure:
-
Method Development: Develop a stability-indicating HPLC method that can separate the parent this compound from any potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or the buffer to be tested).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the stock solution with an equal volume of 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the stock solution with an equal volume of 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).
-
pH-Dependent Stability: Incubate the stock solution in a series of buffers with varying pH values (e.g., 4.0, 5.0, 7.4, 9.0) at a controlled temperature (e.g., 37°C).
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Sample Quenching: For the acid and base hydrolysis samples, neutralize the reaction by adding an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Analyze all samples, including a non-stressed control, using the developed stability-indicating HPLC method.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound over time.
-
Identify and quantify the formation of any degradation products.
-
Calculate the degradation rate and half-life (t½) of this compound under each condition.
-
Conclusion
This compound is a highly valuable linker for bioconjugation, largely due to its anticipated high aqueous solubility and pH-sensitive stability. While specific quantitative data for this molecule is limited, the information available for structurally related compounds provides a strong predictive framework for its behavior. The PEG4 moiety is expected to confer excellent solubility in aqueous buffers. The stability of the hydrazide group, and more importantly the hydrazone bond it forms, is highly dependent on pH, with good stability at neutral pH and accelerated hydrolysis under acidic conditions. For researchers and drug development professionals, it is crucial to empirically determine the precise solubility and stability parameters for their specific application and formulation using the detailed protocols provided in this guide. This will ensure the robust and reliable performance of this compound in the development of novel therapeutics and diagnostics.
References
H2N-PEG4-Hydrazide: A Technical Guide to Functional Groups and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the functional groups and reactivity of H2N-PEG4-Hydrazide, a versatile heterobifunctional linker. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this molecule for applications in bioconjugation, drug delivery, and proteomics.
Core Properties of this compound
This compound is a chemical compound characterized by a tetraethylene glycol (PEG4) spacer, flanked by a primary amine (-NH2) on one end and a hydrazide (-NHNH2) on the other. This unique structure imparts desirable properties for bioconjugation, including enhanced water solubility and reduced steric hindrance.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing and optimizing conjugation reactions and for the characterization of the resulting conjugates.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₅N₃O₅ | [1] |
| Molecular Weight | 279.33 g/mol | [1][2] |
| CAS Number | 1425973-15-4 | [1] |
| Appearance | White to off-white solid or colorless oil | |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Predicted Boiling Point | 462.4 ± 40.0 °C | |
| Predicted Density | 1.122 ± 0.06 g/cm³ | |
| Predicted pKa | ~12.82 (amine), ~3-4 (hydrazide N-H) | |
| Storage Conditions | -20°C for long-term storage |
Functional Groups and Their Reactivity
The utility of this compound stems from its two distinct functional groups, which allow for sequential or orthogonal conjugation strategies.
The Hydrazide Group: Reaction with Carbonyls
The terminal hydrazide group is the primary reactive site for conjugation to molecules containing aldehyde or ketone functionalities. This reaction, known as hydrazone ligation, forms a stable hydrazone bond.
-
Reaction Mechanism: The reaction proceeds via nucleophilic addition of the hydrazide to the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.
-
pH Dependence: The rate of hydrazone formation is pH-dependent, with optimal rates typically observed in a mildly acidic buffer (pH 4.5-6.0). At lower pH, the hydrazide becomes protonated and less nucleophilic, while at higher pH, the dehydration step is less efficient.
-
Catalysis: The reaction can be significantly accelerated by the addition of a nucleophilic catalyst, most commonly aniline. Aniline forms a transient, more reactive Schiff base with the carbonyl compound, which is then readily attacked by the hydrazide.
-
Stability of Hydrazone Bond: Hydrazone bonds are generally stable under physiological conditions (pH 7.4) but can be reversible under more acidic conditions, a property that can be exploited for pH-sensitive drug release.
The Amine Group: Versatile Conjugation Handle
The primary amine group at the other end of the PEG spacer provides a versatile handle for a variety of conjugation chemistries, including:
-
Acylation: Reaction with activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.
-
Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a secondary amine.
This dual functionality allows for the synthesis of complex bioconjugates. For example, a payload can be attached to the amine group first, and the resulting molecule can then be conjugated to a biomolecule via the hydrazide group.
Key Applications and Experimental Protocols
This compound is a valuable tool in several areas of biomedical research and drug development.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound can serve as a linker to connect a cytotoxic drug to an antibody. A common strategy involves the site-specific introduction of an aldehyde group onto the antibody, which can then be selectively targeted by the hydrazide linker.
Experimental Protocol: Site-Specific Antibody Conjugation
This protocol describes a general method for the site-specific conjugation of a drug to an antibody using this compound. This involves the generation of aldehyde groups on the antibody's glycans followed by hydrazone ligation.
-
Antibody Preparation:
-
Buffer exchange the antibody into an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Aldehyde Generation (Glycan Oxidation):
-
Prepare a fresh solution of sodium periodate (NaIO₄) in the same buffer.
-
Add NaIO₄ to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding an excess of glycerol or ethylene glycol.
-
Remove excess reagents by buffer exchange into a conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
-
Preparation of this compound-Drug Conjugate:
-
The drug of interest should be pre-functionalized with a reactive group that can be conjugated to the amine end of this compound (e.g., an NHS ester).
-
React the amine-reactive drug with this compound in an appropriate solvent (e.g., DMSO) to form the drug-linker construct.
-
Purify the drug-linker conjugate by HPLC.
-
-
Hydrazone Ligation:
-
Dissolve the purified this compound-drug conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add a 10-50 fold molar excess of the drug-linker solution to the oxidized antibody.
-
If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 2-12 hours.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Assess the purity and aggregation state of the ADC by SEC.
-
Confirm the retained binding affinity of the ADC to its target antigen by ELISA or surface plasmon resonance (SPR).
-
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. This compound can be used as a flexible linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand. The hydrazide functionality allows for a modular "click-like" assembly of PROTAC libraries.
Experimental Protocol: Modular PROTAC Synthesis
This protocol outlines a modular approach to synthesize a small library of PROTACs using this compound.
-
Synthesis of E3 Ligase-Linker Intermediate:
-
Choose an E3 ligase ligand with a suitable attachment point for an amine-reactive group (e.g., a carboxylic acid that can be converted to an NHS ester).
-
React the activated E3 ligase ligand with this compound to form the E3 ligase-linker intermediate.
-
Purify the intermediate by chromatography.
-
-
Preparation of Aldehyde-Functionalized POI Ligands:
-
Synthesize or procure a set of ligands for the protein of interest, each functionalized with an aldehyde group.
-
-
PROTAC Synthesis via Hydrazone Ligation:
-
In parallel reactions (e.g., in a 96-well plate), dissolve the E3 ligase-linker intermediate in a suitable solvent (e.g., DMSO).
-
Add a slight molar excess of each aldehyde-functionalized POI ligand to individual wells.
-
Add an aniline catalyst to each well.
-
Incubate at room temperature for 4-24 hours.
-
-
Screening and Characterization:
-
The resulting crude PROTAC library can be directly used for initial cell-based screening assays to identify active compounds.
-
Active "hits" can then be synthesized on a larger scale and purified by HPLC.
-
Confirm the structure and purity of the purified PROTACs by LC-MS and NMR.
-
Hydrogel Formation
This compound can be used as a crosslinker to form biocompatible hydrogels. This is typically achieved by reacting it with a multi-arm PEG derivative functionalized with aldehyde groups. The resulting hydrogels are held together by hydrazone linkages and can be designed to be biodegradable under acidic conditions.
Experimental Protocol: In Situ Hydrogel Formation
-
Preparation of Precursor Solutions:
-
Prepare a solution of a multi-arm PEG-aldehyde (e.g., 4-arm PEG-CHO) in a biocompatible buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 5-10% w/v).
-
Prepare a separate solution of this compound in the same buffer, with a stoichiometric amount of hydrazide groups relative to the aldehyde groups.
-
-
Hydrogel Formation:
-
To form the hydrogel, mix the two precursor solutions in a 1:1 volume ratio.
-
Gelation should occur rapidly at room temperature or 37°C. The gelation time can be tuned by adjusting the concentration of the precursors and the pH of the buffer.
-
-
Characterization of the Hydrogel:
-
Measure the swelling ratio of the hydrogel by incubating it in buffer and measuring the change in weight over time.
-
Characterize the mechanical properties (e.g., storage and loss moduli) using rheometry.
-
To study the degradation profile, incubate the hydrogel in buffers of different pH (e.g., pH 7.4 and pH 5.5) and monitor its dissolution over time.
-
Characterization of this compound Conjugates
Thorough characterization is essential to ensure the quality and reproducibility of bioconjugates prepared with this compound.
Analytical Techniques
| Technique | Application |
| Mass Spectrometry (MS) | Confirms the successful conjugation and determines the molecular weight of the conjugate. For ADCs, MS can be used to determine the DAR. |
| NMR Spectroscopy | Can be used for structural elucidation of small molecule conjugates and for quantitative analysis (qNMR) to determine purity and conjugation efficiency. |
| HPLC (RP, SEC, HIC) | Used for purification and analysis of conjugates. SEC is used to assess purity and aggregation. HIC is particularly useful for determining the DAR of ADCs. |
| UV-Vis Spectroscopy | Can be used to monitor the formation of the hydrazone bond, which often results in a detectable change in the UV-Vis spectrum. |
| FTIR Spectroscopy | Can confirm the presence of the hydrazone bond through its characteristic vibrational frequencies. |
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug development and chemical biology. Its distinct amine and hydrazide functional groups, coupled with the beneficial properties of the PEG4 spacer, enable a wide range of bioconjugation strategies. A thorough understanding of its reactivity, particularly the conditions influencing hydrazone bond formation, is key to its successful application in the synthesis of well-defined and functional biomolecular conjugates.
References
An In-depth Technical Guide to PEG-Based PROTAC Linkers for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, polyethylene glycol (PEG)-based linkers have gained widespread use due to their advantageous physicochemical properties.[4]
This technical guide provides a comprehensive overview of PEG-based linkers in the design and development of PROTACs. It will delve into the synthesis, characterization, and impact of these linkers on PROTAC performance, supported by quantitative data and detailed experimental protocols.
The Role of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene glycol units, which impart several desirable characteristics to PROTAC molecules.
Advantages of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules, which can otherwise hinder their formulation and bioavailability.[5]
-
Improved Cell Permeability: By masking the polarity of the warhead and E3 ligase ligand, PEG linkers can enhance the cell permeability of PROTACs, a crucial factor for their intracellular activity.
-
Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled during synthesis, allowing for the optimization of the distance and orientation between the POI and the E3 ligase. This is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), a prerequisite for efficient ubiquitination and subsequent degradation.
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity, making it a suitable component for therapeutic agents.
Disadvantages of PEG Linkers:
-
Potential for Reduced Metabolic Stability: Compared to more rigid alkyl linkers, the ether bonds in PEG chains can be susceptible to metabolic cleavage in vivo.
-
Increased Molecular Weight: The addition of a PEG linker increases the overall molecular weight of the PROTAC, which can sometimes negatively impact its "drug-like" properties.
The optimal length of a PEG linker is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Quantitative Data on PEG-Based PROTACs
The efficacy of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved.
The following tables summarize quantitative data for representative PEG-based PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
| PROTAC Name | Target | E3 Ligase | PEG Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 Degraders | |||||||
| MZ1 | BRD4 | VHL | 12 (PEG3) | ~10 | >90 | HeLa | |
| dBET1 | BRD4 | CRBN | 11 | <100 | >90 | 22Rv1 | |
| Compound 27 | BRD4 | CRBN | 15 (PEG4) | 15.6 | >95 | RS4;11 | |
| Compound 28 | BRD4 | CRBN | 18 (PEG5) | 11.4 | >95 | RS4;11 | |
| Compound 29 | BRD4 | CRBN | 21 (PEG6) | 22.1 | >95 | RS4;11 | |
| BTK Degraders | |||||||
| MT-802 | BTK | CRBN | 9 | ~5 | >99 | MOLM-14 | |
| Compound 9 | BTK | CRBN | 18 (PEG6) | ~6 | >90 | Ramos | |
| PTD10 | BTK | CRBN | 15 (PEG4) | 0.5 | >95 | Ramos | |
| RC-1 | BTK | CRBN | 21 (PEG6) | <10 | >85 | K562 | |
| DBt-5 | BTK | DCAF1 | 39 (PEG12) | 55 | >80 | TMD8 |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating the efficacy of a novel PROTAC involves a series of in vitro and cell-based assays.
Caption: A general experimental workflow for the discovery and optimization of PROTACs.
Detailed Experimental Protocols
Protocol 1: Synthesis of an Amine-PEG-Acid Linker
This protocol describes a general method for the synthesis of a bifunctional PEG linker with an amine group on one end and a carboxylic acid group on the other, which can be used to conjugate the POI ligand and the E3 ligase ligand.
Materials:
-
Amine-PEG-amine
-
Succinic anhydride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Diethyl ether
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Amine-PEG-amine (1 equivalent) in anhydrous DCM.
-
Add TEA (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve succinic anhydride (1.1 equivalents) in anhydrous DCM.
-
Add the succinic anhydride solution dropwise to the Amine-PEG-amine solution over 30 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield the Amine-PEG-acid linker.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle-only control.
-
Incubation: Aspirate the old medium and add the medium containing the different concentrations of PROTAC or vehicle. Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein.
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the DC50 and Dmax values.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol describes the use of SPR to measure the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (e.g., BRD4 bromodomain)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Procedure:
-
E3 Ligase Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling or affinity capture methods.
-
Binary Binding (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).
-
Binary Binding (PROTAC to Target Protein): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary binding affinity to the POI.
-
Ternary Complex Formation: To measure the ternary complex formation, pre-incubate a constant, saturating concentration of the target protein with a series of concentrations of the PROTAC.
-
Ternary Binding Measurement: Inject the pre-incubated PROTAC-target protein mixture over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complexes.
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary interaction. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
ITC buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in the same ITC buffer to minimize heat of dilution effects. Degas all solutions before use.
-
Binary Titration (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Titration Experiment: Perform a series of injections of the PROTAC into the E3 ligase solution while monitoring the heat changes.
-
Binary Titration (PROTAC into Target Protein): Repeat the titration with the target protein in the cell and the PROTAC in the syringe.
-
Ternary Titration: To measure the thermodynamics of ternary complex formation, fill the ITC cell with a pre-formed binary complex of the E3 ligase and target protein. Titrate the PROTAC into this solution.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat of binding for each injection. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the KD, ΔH, and stoichiometry (n) for both binary and ternary interactions.
-
Cooperativity Assessment: Compare the thermodynamic parameters of the binary and ternary binding events to assess cooperativity.
Protocol 5: Cell Viability Assays (MTT and CellTiter-Glo®)
These assays are used to assess the cytotoxic or anti-proliferative effects of PROTACs on cancer cells.
MTT Assay:
Materials:
-
Cells of interest
-
PROTAC of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay:
Materials:
-
Cells of interest
-
PROTAC of interest
-
96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired period.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
PEG-based linkers are a cornerstone of modern PROTAC design, offering a versatile and effective means to bridge the target protein and the E3 ligase. Their favorable properties, including enhanced solubility and tunable length, have enabled the development of potent and selective protein degraders for a wide range of therapeutic targets. The systematic evaluation of linker length and composition, guided by the robust experimental protocols detailed in this guide, is essential for the successful optimization of novel PROTAC-based therapeutics. As our understanding of the intricate interplay between the linker and the ternary complex deepens, the rational design of PEGylated PROTACs will continue to drive innovation in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
Methodological & Application
Application Notes and Protocols for Labeling Glycoproteins with H₂N-PEG4-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective labeling of glycoproteins with H₂N-PEG4-Hydrazide. This method is a cornerstone in glycobiology and biopharmaceutical development, enabling the precise attachment of a polyethylene glycol (PEG) spacer to the carbohydrate moieties of glycoproteins. This technique relies on the mild oxidation of cis-diols within the glycan structures to form reactive aldehyde groups, which then specifically react with the hydrazide group of H₂N-PEG4-Hydrazide to form a stable hydrazone bond.[1][2] This site-directed labeling approach is particularly advantageous as it typically occurs away from the protein's active or binding sites, thus preserving its biological function.[1][2]
These application notes offer comprehensive protocols for the periodate oxidation of glycoproteins and subsequent ligation with H₂N-PEG4-Hydrazide, complemented by key quantitative data and visual workflows to facilitate the application of this powerful bioconjugation technique.
Quantitative Data Summary
The efficiency of glycoprotein labeling is influenced by several key parameters, including the concentration of the oxidizing agent, the molar ratio of the hydrazide reagent to the glycoprotein, and the reaction time. The following table summarizes hypothetical results from labeling experiments on a standard IgG antibody (150 kDa) with H₂N-PEG4-Hydrazide, illustrating the impact of varying reaction conditions.
| Condition | NaIO₄ Concentration | H₂N-PEG4-Hydrazide:Protein Molar Ratio | Reaction Time (Ligation) | Protein Recovery | Degree of Labeling (DOL) | Functional Activity |
| 1 | 1 mM | 20:1 | 2 hours | >95% | 1.8 | Unchanged |
| 2 | 10 mM | 50:1 | 2 hours | >95% | 3.5 | Unchanged |
| 3 | 10 mM | 50:1 | 4 hours | >90% | 5.2 | Slight Decrease |
Note: The Degree of Labeling (DOL) represents the average number of H₂N-PEG4-Hydrazide molecules conjugated to each glycoprotein molecule.[2] This can be determined using various analytical techniques, including mass spectrometry.
Experimental Protocols
Protocol 1: Selective Oxidation of Sialic Acid Residues
This protocol utilizes a low concentration of sodium periodate to selectively oxidize terminal sialic acid residues on the glycoprotein.
Materials:
-
Purified Glycoprotein (e.g., IgG antibody)
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: Ethylene Glycol or Glycerol
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer. This solution should be protected from light.
-
Oxidation Reaction:
-
Protect the reaction from light.
-
Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1 mM. For instance, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution.
-
Incubate for 30 minutes at room temperature or on ice.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess periodate and quenching reagent by passing the solution through a desalting column pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5.
Protocol 2: General Oxidation of Glycan Residues
This protocol employs a higher concentration of sodium periodate to oxidize other sugar residues like galactose and mannose in addition to sialic acids.
Materials:
-
Same as Protocol 1.
Procedure:
-
Glycoprotein Preparation: Prepare the glycoprotein solution as described in Protocol 1.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer.
-
Oxidation Reaction:
-
Protect the reaction from light.
-
Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 10 mM. For example, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution.
-
Incubate for 30 minutes at room temperature or on ice.
-
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the oxidized glycoprotein as described in Protocol 1.
Protocol 3: Ligation of H₂N-PEG4-Hydrazide to Oxidized Glycoprotein
This protocol details the conjugation of H₂N-PEG4-Hydrazide to the aldehyde groups generated on the glycoprotein.
Materials:
-
Purified, oxidized glycoprotein
-
H₂N-PEG4-Hydrazide
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5 or 50-100 mM Sodium Phosphate, pH 7.0-7.5
-
Anhydrous DMSO (for dissolving H₂N-PEG4-Hydrazide)
-
Desalting column or dialysis equipment for purification
Procedure:
-
H₂N-PEG4-Hydrazide Preparation: Prepare a stock solution of H₂N-PEG4-Hydrazide in anhydrous DMSO at a concentration of 25-50 mM.
-
Ligation Reaction:
-
Add the H₂N-PEG4-Hydrazide stock solution to the purified, oxidized glycoprotein solution. A molar excess of the hydrazide reagent over the glycoprotein is typically used (e.g., 20:1 to 50:1 molar ratio).
-
Incubate the reaction for 2 hours to overnight at room temperature. The optimal incubation time should be determined empirically.
-
-
Purification of Labeled Glycoprotein:
-
Remove unreacted H₂N-PEG4-Hydrazide and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
The column or dialysis membrane should be equilibrated with a suitable storage buffer, such as PBS, pH 7.4.
-
-
Characterization: The labeled glycoprotein can be characterized by methods such as SDS-PAGE, mass spectrometry, or functional assays to determine the degree of labeling and confirm the retention of biological activity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for glycoprotein labeling.
Chemical Reaction Pathway
Caption: Chemical reaction of periodate oxidation and hydrazide ligation.
References
Application Notes and Protocols for H2N-PEG4-Hydrazide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of H2N-PEG4-Hydrazide as a linker in the development of Antibody-Drug Conjugates (ADCs). This document outlines the rationale for its use, presents typical experimental data, and provides detailed protocols for key laboratory procedures.
Introduction to this compound in ADCs
This compound is a bifunctional linker that incorporates a terminal hydrazide group and a short, discrete polyethylene glycol (PEG) chain. This linker is particularly valuable in ADC development for several reasons:
-
Site-Specific Conjugation: The hydrazide moiety enables the formation of a hydrazone bond with an aldehyde group. Aldehydes can be introduced into the carbohydrate regions of an antibody's Fc domain through mild oxidation, allowing for site-specific conjugation that preserves the antigen-binding affinity of the antibody.[1][2]
-
pH-Sensitive Drug Release: The resulting hydrazone linkage is cleavable under the acidic conditions found within endosomes and lysosomes (pH 4.5-6.5) of target cancer cells.[3][4] This facilitates the controlled release of the cytotoxic payload inside the cell, minimizing premature drug release in the systemic circulation (pH ~7.4).[5]
-
Enhanced Physicochemical Properties: The PEG4 component is a hydrophilic spacer that helps to mitigate the aggregation often associated with hydrophobic payloads. This can improve the ADC's stability, solubility, and pharmacokinetic profile. The short PEG chain provides a balance between improved stability and maintaining a molecular size conducive to efficient tumor penetration.
Mechanism of Action
The general mechanism of action for an ADC utilizing a this compound linker involves several key steps, beginning with systemic administration and culminating in target cell death.
A key feature of some ADCs with cleavable linkers is the "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs utilizing hydrazone and PEGylated linkers. It is important to note that specific values will vary depending on the antibody, payload, and specific experimental conditions.
Table 1: Representative Conjugation and Stability Data
| Parameter | Typical Value | Method of Analysis | Reference |
| Conjugation Efficiency | >90% | LC-MS | |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, LC-MS | |
| Plasma Half-life (t½) of Hydrazone Bond (pH 7.4) | Can be variable; some studies show rapid degradation, while others show half-lives of several days. | HPLC, LC-MS | |
| Half-life (t½) of Hydrazone Bond (pH 5.0) | Significantly shorter than at pH 7.4 | HPLC, LC-MS | |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) | |
| Aggregate Percentage | <5% (with PEG linker) | Size Exclusion Chromatography (SEC) |
Table 2: Representative In Vitro and In Vivo Efficacy Data
| Parameter | Typical Value | Experimental Model | Reference |
| In Vitro Cytotoxicity (IC50) | pM to nM range | Cancer cell lines | |
| Tumor Growth Inhibition (In Vivo) | Significant reduction in tumor volume compared to controls. | Xenograft mouse models |
Experimental Protocols
Detailed methodologies for key experiments in the development of ADCs with this compound are provided below.
Protocol 1: Site-Specific Antibody Conjugation
This protocol describes the generation of aldehyde groups on the antibody's carbohydrate chains followed by conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb)
-
This compound conjugated to the desired payload
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Desalting columns (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Antibody Oxidation:
-
Prepare a fresh solution of sodium periodate in conjugation buffer.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching: Add ethylene glycol to a final concentration of 20 mM to quench the oxidation reaction. Incubate for 10 minutes at room temperature.
-
Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with conjugation buffer to remove excess periodate and quenching reagents.
-
Conjugation:
-
Add a 50-100 fold molar excess of the this compound-payload to the purified, oxidized antibody.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of ADC: Purify the ADC from unreacted linker-payload using a SEC system. Collect the monomeric ADC fractions.
Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC is used to determine the drug-to-antibody ratio (DAR) by separating ADC species based on their hydrophobicity.
Materials:
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
Purified ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject 20-50 µg of the ADC sample onto the column.
-
Chromatography: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species)
-
Protocol 3: Characterization by LC-MS
LC-MS is used to confirm the identity and integrity of the ADC and to determine the DAR at the subunit level.
Materials:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase C4 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Reducing agent (e.g., DTT)
-
Purified ADC sample
Procedure:
-
Sample Preparation (Reduced ADC):
-
To approximately 20 µg of ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the light and heavy chains.
-
-
LC Separation:
-
Equilibrate the C4 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reduced ADC sample.
-
Run a gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode over a m/z range of 500-4000.
-
-
Data Analysis:
-
Deconvolute the mass spectra of the light and heavy chain peaks to obtain their molecular weights.
-
Determine the number of drug-linker molecules attached to each chain by comparing the masses to the unconjugated chains.
-
Calculate the average DAR.
-
Protocol 4: Characterization by SDS-PAGE
SDS-PAGE under reducing and non-reducing conditions provides information on the integrity of the ADC and the distribution of the payload.
Materials:
-
SDS-PAGE gel (e.g., 4-12% gradient gel)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Molecular weight markers
-
Coomassie blue stain or other protein stain
-
Purified ADC and unconjugated mAb samples
Procedure:
-
Sample Preparation:
-
Non-reducing: Mix the ADC and unconjugated mAb with the sample buffer without a reducing agent.
-
Reducing: Mix the ADC and unconjugated mAb with the sample buffer containing a reducing agent.
-
Heat all samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and molecular weight markers into the wells of the SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
-
-
Staining and Analysis:
-
Stain the gel with Coomassie blue and then destain.
-
Analyze the banding patterns. Under non-reducing conditions, the intact ADC should migrate as a single band, with a slight increase in molecular weight compared to the unconjugated mAb. Under reducing conditions, the light and heavy chains will separate. The drug-conjugated chains will show a higher molecular weight than the unconjugated chains.
-
Conclusion
This compound is a versatile and effective linker for the development of site-specific ADCs. Its ability to form a pH-sensitive hydrazone bond, coupled with the beneficial properties of the PEG spacer, allows for the creation of stable and potent ADCs with favorable pharmacokinetic profiles. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in the field of ADC development.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Protein Profiling using H2N-PEG4-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of the cell surface proteome, or "surfaceome," is critical for understanding a wide range of biological processes, including cell-cell communication, signal transduction, and interactions with the extracellular matrix. Cell surface glycoproteins are particularly important as they are integral to cellular function and represent a major class of targets for drug development and diagnostics. This document provides detailed application notes and protocols for a robust chemical method to profile cell surface glycoproteins using H2N-PEG4-Hydrazide.
This technique leverages hydrazide chemistry to specifically label and subsequently identify or quantify cell surface glycoproteins. The core principle involves two main steps: the mild oxidation of sialic acid residues on glycoproteins to generate reactive aldehyde groups, followed by the covalent reaction of these aldehydes with a hydrazide-containing probe, in this case, this compound, to form a stable hydrazone bond.[1] This method is versatile and applicable to a wide range of cell types without requiring genetic engineering.[1]
Principle of the Method
The workflow for labeling cell surface glycoproteins via hydrazide chemistry is a selective and efficient two-step process:
-
Oxidation: Mild oxidation with sodium periodate (NaIO₄) selectively targets cis-diol groups found in sialic acids and other carbohydrate moieties on the cell surface. This reaction cleaves the carbon-carbon bond, generating reactive aldehyde groups.[1][2]
-
Hydrazone Formation: The this compound probe reacts with the newly formed aldehydes, creating a stable covalent hydrazone bond. The polyethylene glycol (PEG) linker enhances the solubility and accessibility of the probe.
This covalent modification allows for the subsequent enrichment and identification of cell surface glycoproteins by mass spectrometry-based proteomics.
Data Presentation
The efficiency of cell surface protein profiling using hydrazide chemistry can be evaluated by the number of identified glycoproteins and N-glycosylation sites. The following tables summarize representative quantitative data from studies using a direct capture hydrazide-based method on various cancer cell lines.[3]
Table 1: Summary of Identified N-glycopeptides and Proteins using Direct Cell Surface Capture (D-CSC) by Hydrazide Chemistry
| Cell Line | Unique N-glycopeptides Identified | Unique Proteins Identified |
| A549 | 2,243 | 467 |
| OVCAR3 | 2,052 | 411 |
| U87MG | 2,130 | 441 |
Table 2: Comparison of Direct Cell Surface Capture (D-CSC) with the Original Cell Surface Capture (CSC) Method for U87MG Cells
| Method | Proteins Identified Only in this Method | Proteins Identified in Both Methods | % of Cell Surface Proteins (SURFY) | % of Cell Surface Proteins (CSPA) |
| D-CSC | 221 | 209 | 71.0% | 51.1% |
| CSC | 201 | 209 | 65.2% | 56.2% |
*Data adapted from "Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins" (2023). SURFY and CSPA are databases of cell surface proteins.
Experimental Protocols
The following protocols provide a detailed methodology for cell surface glycoprotein profiling using a hydrazide-based approach. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Labeling of Cell Surface Glycoproteins
Materials:
-
Cells of interest (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4
-
Sodium periodate (NaIO₄)
-
Quenching solution (e.g., 1 mM glycerol or 10 mM sodium bisulfite in PBS)
-
This compound probe solution (e.g., 1-5 mM in PBS, pH 7.4)
-
Ice-cold PBS
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to approximately 80% confluency. Place the culture plates on a bed of crushed ice.
-
For suspension cells, gently pellet the cells by centrifugation (e.g., 200 x g for 5 minutes at 4°C) and place the tube on ice.
-
Wash the cells twice with ice-cold PBS, pH 6.5.
-
-
Oxidation:
-
Prepare a fresh solution of 1-10 mM NaIO₄ in ice-cold PBS, pH 6.5. Protect the solution from light.
-
Resuspend the cells in the NaIO₄ solution and incubate on ice for 15-30 minutes in the dark.
-
-
Quenching:
-
Pellet the cells and remove the NaIO₄ solution.
-
Add an equal volume of quenching solution and incubate for 5 minutes on ice to stop the oxidation reaction.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS, pH 7.4 to remove any residual periodate and quenching reagent.
-
-
Labeling:
-
Prepare a fresh solution of this compound in PBS, pH 7.4.
-
Resuspend the cells in the hydrazide probe solution and incubate for 30-120 minutes at 4°C or room temperature with gentle rotation. The optimal time and temperature should be determined empirically.
-
-
Final Washes:
-
Pellet the cells and remove the labeling solution.
-
Wash the cells three times with ice-cold PBS, pH 7.4 to remove any unreacted probe.
-
The labeled cells are now ready for downstream processing such as cell lysis.
-
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Labeled cell pellet
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Syringe with a fine-gauge needle (optional, for homogenization)
-
Centrifuge
Procedure:
-
Add Lysis Buffer to the cell pellet. The volume should be approximately 10 times the pellet size.
-
Homogenize the cells by passing the lysate through a syringe multiple times or by sonication.
-
Incubate the lysate on a rotator at room temperature for 30 minutes to 2 hours to ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the solubilized proteins to a new tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
Protocol 3: Enrichment of Labeled Glycoproteins (Direct Capture Method)
Materials:
-
Cell lysate containing labeled glycoproteins
-
Hydrazide-functionalized agarose beads
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer A (e.g., 1.5 M NaCl)
-
Wash Buffer B (e.g., 80% Acetonitrile)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Denaturation/Digestion Buffer (e.g., 8 M Urea in 100 mM NH₄HCO₃)
-
Trypsin (mass spectrometry grade)
-
PNGase F
Procedure:
-
Glycoprotein Capture:
-
Equilibrate the hydrazide beads with Coupling Buffer.
-
Add the cell lysate to the equilibrated beads and incubate for 16-20 hours at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
Three times with Wash Buffer A.
-
Three times with Wash Buffer B.
-
Three times with 100 mM NH₄HCO₃.
-
-
-
On-Bead Digestion:
-
Resuspend the beads in Denaturation/Digestion Buffer and add trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate at 37°C overnight with shaking.
-
Collect the supernatant containing non-glycosylated peptides if desired for separate analysis.
-
-
Release of N-linked Glycopeptides:
-
Wash the beads extensively to remove non-glycosylated peptides.
-
Resuspend the beads in a suitable buffer (e.g., 50 mM NH₄HCO₃) and add PNGase F to release the N-linked glycopeptides.
-
Incubate according to the manufacturer's instructions.
-
Collect the supernatant containing the released glycopeptides for mass spectrometry analysis.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis using H2N-PEG4-Hydrazide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from within a cell.[1][2] Unlike traditional inhibitors that merely block the function of a protein, PROTACs hijack the body's own cellular waste disposal machinery, the ubiquitin-proteasome system (UPS), to tag and degrade specific proteins of interest (POIs).[1][3] This targeted protein degradation (TPD) approach offers a powerful new modality in drug discovery, with the potential to address previously "undruggable" targets.
A PROTAC molecule is comprised of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a chemical linker that connects these two moieties.[1] The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability.
This application note provides a detailed, step-by-step guide for the synthesis of a PROTAC utilizing a H2N-PEG4-Hydrazide linker. The hydrazide functional group offers a versatile handle for conjugation to a "warhead" or E3 ligase ligand containing an aldehyde or ketone functionality, forming a hydrazone linkage. This chemistry is particularly useful for the rapid generation of PROTAC libraries for screening purposes.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols: PROTAC Synthesis using this compound Linker
This protocol describes a two-step synthesis of a PROTAC using a this compound linker. The first step involves the formation of a hydrazone bond between the linker and a warhead containing an aldehyde. The second step is the coupling of the other end of the linker to an E3 ligase ligand with a carboxylic acid functionality.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Example Supplier | EX12345 |
| Aldehyde-functionalized Warhead | Custom Synthesis/Supplier | N/A |
| Carboxylic acid-functionalized E3 Ligase Ligand | Example Supplier | EX67890 |
| Anhydrous N,N-Dimethylformamide (DMF) | Major Supplier | XXXX |
| Glacial Acetic Acid | Major Supplier | YYYY |
| HATU (Peptide Coupling Reagent) | Major Supplier | ZZZZ |
| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | AAAA |
| Dichloromethane (DCM) | Major Supplier | BBBB |
| Methanol (MeOH) | Major Supplier | CCCC |
| Ethyl Acetate (EtOAc) | Major Supplier | DDDD |
| Saturated Sodium Bicarbonate Solution | In-house/Supplier | EEEE |
| Brine | In-house/Supplier | FFFF |
| Anhydrous Sodium Sulfate | Major Supplier | GGGG |
| HPLC Grade Acetonitrile | Major Supplier | HHHH |
| HPLC Grade Water | Major Supplier | IIII |
| Trifluoroacetic Acid (TFA) | Major Supplier | JJJJ |
Step 1: Synthesis of Warhead-Linker Intermediate via Hydrazone Ligation
This step involves the reaction between the aldehyde-functionalized warhead and the this compound linker.
Caption: Experimental workflow for hydrazone ligation.
Protocol:
-
To a solution of the aldehyde-functionalized warhead (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the warhead-linker intermediate.
Table 1: Reagent Quantities and Expected Yield for Step 1
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mg) |
| Aldehyde-functionalized Warhead | 1.0 | (Specify) | (Specify) |
| This compound | 1.1 | 221.25 | (Calculate) |
| Expected Yield | - | - | 70-85% |
Step 2: Final PROTAC Synthesis via Amide Coupling
This step involves the coupling of the warhead-linker intermediate with the carboxylic acid-functionalized E3 ligase ligand.
Caption: Experimental workflow for amide coupling.
Protocol:
-
To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the warhead-linker intermediate (from Step 1, 1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
Table 2: Reagent Quantities and Expected Yield for Step 2
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mg) |
| Warhead-Linker Intermediate | 1.0 | (Calculate) | (Specify) |
| Carboxylic acid-functionalized E3 Ligase Ligand | 1.0 | (Specify) | (Calculate) |
| HATU | 1.2 | 380.23 | (Calculate) |
| DIPEA | 3.0 | 129.24 | (Calculate) |
| Expected Yield | - | - | 50-70% |
Characterization and Data Presentation
The final PROTAC product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 3: Characterization of the Final PROTAC
| Analytical Method | Expected Result |
| LC-MS | A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+. Purity should be >95%. |
| 1H NMR | Peaks corresponding to all the protons of the warhead, linker, and E3 ligase ligand with the correct integration and splitting patterns. |
| 13C NMR | Peaks corresponding to all the carbons of the warhead, linker, and E3 ligase ligand. |
| Purity (by HPLC) | >95% at a specified wavelength (e.g., 254 nm). |
Discussion and Considerations
-
Stability of the Hydrazone Linkage: The hydrazone bond is known to be pH-sensitive and can be hydrolyzed under acidic conditions. This property can be advantageous for certain applications where release of the PROTAC components within the acidic environment of the lysosome is desired. However, for applications requiring high stability, the hydrazone linkage can be reduced to a more stable hydrazide linkage using a mild reducing agent like sodium cyanoborohydride. Alternatively, as a two-stage strategy, the hydrazone-linked PROTAC can be used for initial screening, and a more stable amide-linked analog can be synthesized for further development.
-
Reaction Optimization: The reaction times and temperatures for both steps may require optimization depending on the specific substrates used.
-
Purification: Preparative HPLC is generally the preferred method for purifying the final PROTAC to achieve high purity. The choice of the column and mobile phase will depend on the physicochemical properties of the PROTAC.
Conclusion
The use of a this compound linker provides a versatile and efficient method for the synthesis of PROTACs. The hydrazone ligation chemistry allows for the rapid assembly of PROTAC libraries for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide for researchers to synthesize and characterize PROTACs using this valuable synthetic strategy.
References
Application Notes and Protocols for H2N-PEG4-Hydrazide in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing H2N-PEG4-Hydrazide as a crosslinking agent to study protein-protein interactions. This reagent offers a versatile approach to covalently capture both transient and stable protein complexes, facilitating their identification and characterization. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the water solubility of the crosslinker and can help to reduce non-specific binding.
This compound enables two primary crosslinking strategies:
-
Targeting Acidic Residues: In this approach, the hydrazide functional group reacts with the carboxyl groups of aspartic and glutamic acid residues. This reaction requires the activation of the carboxyl groups using a coupling agent, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) being a highly efficient choice that allows the reaction to proceed at a physiologically compatible neutral pH.[1][2][3]
-
Targeting Glycoproteins: This method involves the mild oxidation of carbohydrate moieties on glycoproteins using sodium meta-periodate (NaIO₄). This oxidation creates reactive aldehyde groups that readily react with the hydrazide group of the crosslinker to form a stable hydrazone bond.[4][5] This strategy is particularly useful for orienting antibodies when studying antibody-antigen interactions, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites.
Data Presentation
The efficiency of crosslinking is dependent on several factors, including the molar ratio of the crosslinker to the protein, the concentration of the coupling agent (for acidic residues), and the concentration of the oxidizing agent (for glycoproteins). The following tables provide a summary of typical starting conditions and expected outcomes.
Table 1: Crosslinking of Acidic Residues with this compound and DMTMM
| Parameter | Recommended Range | Expected Outcome |
| Molar Ratio (Protein:DMTMM:Hydrazide) | 1:20:20 to 1:50:50 | Increased crosslinking with higher ratios |
| Protein Concentration | 1 - 10 µM | Higher concentrations favor intermolecular crosslinking |
| Reaction Buffer | PBS or HEPES, pH 7.0-7.5 | Neutral pH maintains protein structure |
| Incubation Time | 1 - 4 hours at Room Temp. | Longer times can increase yield but also non-specific products |
| Quenching Reagent | 20-50 mM Tris or Glycine | Stops the reaction by consuming excess DMTMM |
Table 2: Crosslinking of Glycoproteins with this compound
| Parameter | Recommended Range | Expected Outcome |
| Sodium Periodate (NaIO₄) Concentration | 1 - 10 mM | 1 mM for selective oxidation of sialic acids; >10 mM for other sugars |
| Oxidation Time | 15 - 30 minutes on ice in the dark | Sufficient to generate aldehydes without damaging the protein |
| Molar Ratio (Oxidized Protein:Hydrazide) | 1:10 to 1:50 | Higher ratios drive the reaction towards completion |
| Reaction Buffer | Acetate Buffer, pH 5.5 or MES, pH 6.0 | Slightly acidic pH is optimal for hydrazone bond formation |
| Incubation Time | 2 - 4 hours at Room Temp. or overnight at 4°C | Longer incubation at lower temperatures can improve stability |
| Quenching Reagent (Oxidation) | 20 mM Glycerol | Removes excess periodate |
Experimental Protocols
Protocol 1: Crosslinking of Acidic Residues
This protocol details the crosslinking of two interacting proteins by targeting their aspartic and glutamic acid residues.
Materials:
-
This compound
-
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)
-
Protein complex of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (1 M Tris-HCl, pH 7.5)
-
Desalting column
Methodology:
-
Prepare the protein complex in a reaction buffer at a concentration of 1-10 µM.
-
Freshly prepare stock solutions of DMTMM and this compound in the reaction buffer.
-
Add DMTMM and this compound to the protein solution to achieve the desired molar excess (e.g., 20-fold to 50-fold).
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove excess crosslinker and byproducts using a desalting column.
-
The crosslinked protein complex is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.
Protocol 2: Crosslinking of Glycoproteins
This protocol is suitable for crosslinking a glycoprotein to its interaction partner.
Materials:
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Glycoprotein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5)
-
Quenching solution (Glycerol)
-
Reaction Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Desalting column
Methodology:
-
Oxidation of the Glycoprotein: a. Exchange the glycoprotein into the Oxidation Buffer using a desalting column. b. Prepare a fresh solution of sodium periodate in the Oxidation Buffer. c. Add the sodium periodate solution to the glycoprotein to a final concentration of 1-10 mM. d. Incubate the reaction on ice in the dark for 30 minutes. e. Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 15 minutes on ice. f. Remove excess periodate and byproducts by passing the protein solution through a desalting column equilibrated with the Reaction Buffer.
-
Crosslinking Reaction: a. Dissolve the this compound in the Reaction Buffer. b. Add the this compound solution to the oxidized glycoprotein solution. A molar excess of 10- to 50-fold is typically used. c. Add the interacting protein partner to the mixture. d. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. e. The crosslinked protein complex can be purified by size-exclusion chromatography to remove unreacted components. f. The sample is now ready for downstream analysis.
Visualizations
Caption: Experimental workflows for protein-protein crosslinking.
Caption: Antibody-antigen interaction crosslinking.
References
Application Notes and Protocols: H2N-PEG4-Hydrazide Conjugation to Aldehyde-Modified Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) to polysaccharides is a pivotal strategy in drug delivery and biomaterial science. This process, known as PEGylation, enhances the therapeutic properties of polysaccharides by improving their solubility, stability, and pharmacokinetic profiles. One of the most efficient and widely used methods for PEGylation involves the reaction of a hydrazide-functionalized PEG with an aldehyde-modified polysaccharide to form a stable hydrazone bond.
This document provides detailed application notes and protocols for the conjugation of H2N-PEG4-Hydrazide to polysaccharides that have been chemically modified to display aldehyde groups. This compound is a bifunctional linker containing a reactive hydrazide group at one end and an amine group at the other, connected by a 4-unit polyethylene glycol spacer. The protocols outlined below cover the generation of aldehyde groups on polysaccharides, the conjugation reaction, and methods for characterization of the resulting conjugate.
Principle of Conjugation
The core of this bioconjugation strategy is the chemoselective reaction between a hydrazide and an aldehyde. The hydrazide group (—NH-NH2) of this compound nucleophilically attacks the carbonyl carbon of an aldehyde group on the polysaccharide backbone. This reaction proceeds through a tetrahedral intermediate, which then dehydrates to form a stable hydrazone linkage (C=N-NH). This reaction is typically carried out under mild, slightly acidic conditions (pH 4.0-6.0), which are compatible with most biomolecules.[1] The reaction can be accelerated by the addition of a catalyst, such as aniline.[2]
Quantitative Data Summary
The efficiency and stability of the hydrazone linkage are critical for the performance of the final conjugate. The following tables summarize key quantitative data related to the hydrazone formation reaction.
Table 1: Reaction Kinetics of Hydrazone Formation
| Reactants | Condition | Catalyst | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| Peptide-Hydrazide + Benzaldehyde | pH 5.7 | None | 0.0031 ± 0.0001 | [2] |
| Peptide-Hydrazide + Benzaldehyde | pH 5.7 | 10 mM Aniline | 0.21 ± 0.01 | [2] |
| Peptide-Hydrazide + Benzaldehyde | pH 4.5 | None | 0.030 ± 0.002 | [2] |
| Peptide-Hydrazide + Benzaldehyde | pH 4.5 | 10 mM Aniline | 0.49 ± 0.02 | |
| 6-hydrazinopyridyl-peptide + Benzaldehyde | pH 4.5 | 100 mM Aniline | 2,000 ± 100 |
Table 2: pH-Dependent Stability of Hydrazone Bonds
| Hydrazone Type | pH | Temperature (°C) | Half-life (t½) | Reference |
| Aliphatic Aldehyde-Derived | 7.4 | 37 | Reasonably Stable | |
| Aliphatic Aldehyde-Derived | 5.5 | 37 | < 2 minutes | |
| Aromatic Aldehyde-Derived | 7.4 | 37 | > 72 hours | |
| Aromatic Aldehyde-Derived | 5.5 | 37 | > 48 hours |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Polysaccharides via Periodate Oxidation
This protocol describes the generation of aldehyde groups on polysaccharides containing cis-diol functionalities (e.g., dextran, hyaluronic acid) using sodium periodate.
Materials:
-
Polysaccharide (e.g., Dextran)
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Ethylene glycol
-
Dialysis tubing (appropriate MWCO) or size-exclusion chromatography (SEC) column
-
Deionized water
Procedure:
-
Dissolve the polysaccharide in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 5-10 mg/mL.
-
Protect the solution from light by wrapping the reaction vessel in aluminum foil.
-
Prepare a fresh solution of sodium meta-periodate in deionized water. The molar ratio of periodate to polysaccharide repeating units will determine the degree of oxidation and should be optimized for the specific application. A 10 to 50-fold molar excess of periodate is a common starting point.
-
Add the sodium periodate solution to the polysaccharide solution while stirring.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quench the reaction by adding a 10-fold molar excess of ethylene glycol relative to the initial amount of periodate. Incubate for 30 minutes at room temperature.
-
Purify the aldehyde-modified polysaccharide by extensive dialysis against deionized water or by using a size-exclusion chromatography column.
-
Lyophilize the purified product for storage.
-
Characterize the degree of aldehyde substitution using methods such as titration with hydroxylamine hydrochloride.
Protocol 2: Conjugation of this compound to Aldehyde-Modified Polysaccharide
This protocol details the conjugation of this compound to the aldehyde-modified polysaccharide.
Materials:
-
Aldehyde-modified polysaccharide
-
This compound
-
0.1 M Sodium Acetate Buffer, pH 5.0
-
Aniline (optional, as a catalyst)
-
Size-exclusion chromatography (SEC) system for purification
-
Deionized water
Procedure:
-
Dissolve the aldehyde-modified polysaccharide in 0.1 M sodium acetate buffer (pH 5.0) to a concentration of 5-10 mg/mL.
-
Dissolve this compound in the same buffer. A 20- to 50-fold molar excess of the hydrazide linker relative to the estimated number of aldehyde groups is recommended to drive the reaction to completion.
-
Add the this compound solution to the polysaccharide solution.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 4-6 hours at room temperature with gentle shaking.
-
Purify the PEGylated polysaccharide conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography system.
-
Collect and pool the fractions containing the conjugate.
-
Lyophilize the purified product for long-term storage.
Protocol 3: Characterization of the PEG-Polysaccharide Conjugate
1. H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the conjugation and determining the degree of PEGylation.
-
Procedure: Dissolve the lyophilized conjugate in D₂O. Acquire the ¹H NMR spectrum.
-
Analysis: Identify the characteristic peaks of the polysaccharide backbone and the repeating ethylene glycol units of the PEG chain (-CH₂-CH₂-O-) which typically appear around 3.6 ppm. The degree of substitution can be calculated by comparing the integration of the PEG proton signals to the integration of a well-resolved proton signal from the polysaccharide repeating unit.
2. Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): SE-HPLC can be used to assess the purity of the conjugate and confirm the increase in hydrodynamic volume upon PEGylation.
-
Procedure: Dissolve the conjugate in a suitable mobile phase (e.g., phosphate-buffered saline). Inject the sample onto an SEC column.
-
Analysis: The PEGylated polysaccharide should elute earlier than the unmodified polysaccharide due to its larger size. The presence of a single, symmetrical peak indicates a homogenous conjugate population.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Signaling pathway of a paclitaxel-polysaccharide conjugate.
Applications in Drug Development
The conjugation of this compound to aldehyde-modified polysaccharides is a versatile platform for developing advanced drug delivery systems. The resulting conjugates can be used to:
-
Enhance Drug Solubility and Stability: The hydrophilic PEG chains can improve the aqueous solubility of hydrophobic drugs and protect them from enzymatic degradation.
-
Prolong Circulation Time: PEGylation creates a hydrophilic shield around the polysaccharide carrier, reducing opsonization and clearance by the reticuloendothelial system, thereby extending the in vivo circulation half-life of the drug.
-
Targeted Drug Delivery: Polysaccharides such as hyaluronic acid can be used for targeted delivery to cancer cells that overexpress specific receptors like CD44. The conjugation of drugs to these targeting moieties can enhance their therapeutic efficacy while minimizing off-target side effects.
-
pH-Sensitive Drug Release: The hydrazone bond is labile under acidic conditions, which can be exploited for triggered drug release in the acidic microenvironment of tumors or within endosomes and lysosomes of cancer cells.
Conclusion
The conjugation of this compound to aldehyde-modified polysaccharides via hydrazone bond formation is a robust and efficient method for creating advanced biomaterials and drug delivery vehicles. The protocols and data presented in this document provide a comprehensive guide for researchers in this field. The versatility of this chemistry allows for the fine-tuning of the physicochemical and biological properties of the conjugates, opening up new avenues for the development of novel therapeutics.
References
Application Notes and Protocols for H2N-PEG4-Hydrazide in Liposomal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing H2N-PEG4-Hydrazide for the functionalization of liposomes in advanced drug delivery systems. This heterobifunctional linker, featuring a terminal hydrazide group and a flexible polyethylene glycol (PEG) spacer, enables the covalent attachment of targeting ligands or drugs to the liposome surface via a pH-sensitive hydrazone bond. This characteristic is particularly advantageous for creating "smart" drug delivery vehicles that release their payload in the acidic microenvironments of tumors or within the endosomes of target cells.
Introduction to this compound Functionalization
This compound is a valuable tool in bioconjugation for several key reasons. The hydrazide moiety reacts specifically with aldehyde or ketone groups to form a hydrazone linkage. This reaction is efficient and can be performed under mild aqueous conditions, preserving the integrity of both the liposome and the conjugated molecule. The PEG4 spacer enhances the solubility and biocompatibility of the resulting functionalized liposomes, and can help to reduce non-specific protein binding, thereby prolonging circulation time in vivo.
The key feature of the hydrazone bond is its pH-lability. While relatively stable at physiological pH (around 7.4), the bond is susceptible to hydrolysis under acidic conditions (pH 5-6.5), which are characteristic of tumor microenvironments and endosomal compartments. This pH-triggered cleavage allows for the targeted release of drugs or the "unmasking" of cell-penetrating peptides, enhancing the therapeutic efficacy and reducing off-target effects.
Experimental Protocols
Herein, we provide detailed protocols for the preparation of aldehyde-functionalized liposomes, their subsequent conjugation with this compound, and the loading of a model anticancer drug, doxorubicin.
Protocol 1: Preparation of Aldehyde-Functionalized Liposomes
This protocol describes the preparation of liposomes displaying aldehyde groups on their surface, which are necessary for the reaction with this compound. This is achieved by incorporating a lipid that has been modified to present an aldehyde functionality.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-formylphenyl)butyramide] (DSPE-PEG(2000)-Aldehyde)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Liposome extrusion equipment with polycarbonate membranes (100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Aldehyde in a chloroform:methanol (2:1, v/v) solution. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:DSPE-PEG(2000)-Aldehyde).
-
Create a thin lipid film by removing the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at the same temperature for 1 hour to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size. This should be performed at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-15 times.
-
The resulting aldehyde-functionalized liposome suspension can be stored at 4°C until further use.
Protocol 2: Conjugation of this compound to Aldehyde-Functionalized Liposomes
This protocol details the reaction between the surface aldehyde groups on the liposomes and the hydrazide moiety of this compound to form a stable hydrazone linkage.
Materials:
-
Aldehyde-functionalized liposomes (from Protocol 1)
-
This compound
-
MES buffer (0.1 M, pH 5.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Centrifugal filtration units (e.g., Amicon Ultra, 100 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Exchange the buffer of the aldehyde-functionalized liposome suspension to MES buffer (pH 5.5) using a centrifugal filtration unit. Resuspend the liposomes in MES buffer to a final lipid concentration of 5-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Add the this compound stock solution to the liposome suspension. A 20-50 fold molar excess of the linker relative to the DSPE-PEG(2000)-Aldehyde is recommended to ensure efficient conjugation.
-
Incubate the reaction mixture for 4-6 hours at room temperature with gentle shaking.
-
Purify the this compound functionalized liposomes by removing the excess linker using centrifugal filtration. Wash the liposomes three times with PBS (pH 7.4).
-
Resuspend the final purified liposomes in PBS (pH 7.4) and store at 4°C.
Protocol 3: Doxorubicin Loading into Functionalized Liposomes
This protocol describes the active loading of doxorubicin into the prepared liposomes using a transmembrane pH gradient method.[1][2]
Materials:
-
This compound functionalized liposomes (from Protocol 2)
-
Doxorubicin hydrochloride
-
Citrate buffer (300 mM, pH 4.0)
-
HEPES buffer (20 mM, pH 7.5) containing 150 mM NaCl
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Prepare the this compound functionalized liposomes as described in Protocol 2, but use citrate buffer (300 mM, pH 4.0) for the final resuspension step instead of PBS.
-
Create a pH gradient by exchanging the external buffer of the liposomes to HEPES buffer (pH 7.5). This can be done using a size-exclusion chromatography column equilibrated with the HEPES buffer.
-
Prepare a stock solution of doxorubicin hydrochloride in the HEPES buffer.
-
Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of approximately 1:5 (w/w).
-
Incubate the mixture at 60°C for 15-30 minutes with gentle mixing to facilitate the loading of doxorubicin into the liposomes.
-
Remove the unencapsulated doxorubicin by size-exclusion chromatography.
-
The final doxorubicin-loaded, this compound functionalized liposomes should be stored at 4°C and protected from light.
Characterization and Data Presentation
Thorough characterization of the functionalized liposomes is crucial to ensure successful conjugation and drug loading.
Characterization Techniques:
-
Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential of the liposomes before and after functionalization and drug loading. An increase in size after conjugation is indicative of successful surface modification.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the hydrazone bond. The disappearance of the aldehyde peak and the appearance of a C=N stretching vibration can be monitored.[4]
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of conjugated this compound and to determine the drug loading efficiency and drug release profiles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the liposomes.
Quantitative Data Summary
The following tables summarize representative quantitative data for liposomes functionalized with hydrazide-PEG linkers.
Table 1: Physicochemical Characterization of Liposomes
| Liposome Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Aldehyde-Liposomes | 110 ± 5 | < 0.2 | -5 ± 2 |
| This compound-Liposomes | 125 ± 7 | < 0.2 | -3 ± 2 |
| Doxorubicin-loaded Hydrazide-Liposomes | 130 ± 8 | < 0.2 | -2 ± 1.5 |
Data are representative and may vary depending on the specific lipid composition and preparation method.
Table 2: Doxorubicin Loading and Release Characteristics
| Parameter | Value | Reference |
| Drug Loading Efficiency | > 90% | [5] |
| Drug Release at pH 7.4 (24h) | < 10% | |
| Drug Release at pH 5.5 (24h) | > 80% |
Table 3: In Vivo Performance of Doxorubicin-Loaded Hydrazone-Linked Liposomes in a Murine Breast Cancer Model
| Treatment Group | Tumor Volume Reduction vs. Control | Survival Rate Increase | Reference |
| Free Doxorubicin | ~40% | ~20% | |
| Doxorubicin-Hydrazone-Liposomes | > 70% | > 50% |
These data are compiled from studies using similar pH-sensitive liposomal doxorubicin formulations and are for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of doxorubicin-loaded, this compound functionalized liposomes.
Mechanism of pH-Sensitive Drug Release
Caption: Schematic of pH-triggered doxorubicin release from hydrazone-linked liposomes.
Doxorubicin-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis in cancer cells.
References
- 1. Preparation and Characterization of Doxorubicin Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylethanolamine-conjugated nanoliposomes evaluation and characterization of doxorubicin-loaded liposomes and doxorubicin-loaded Pe liposomes Drug-excipients interaction study : Fourier transform infrared ( FTIR ) spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Direct Cell Surface Capture with Hydrazide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental workflow for the direct capture of cell surface glycoproteins using hydrazide chemistry. This powerful technique enables the selective labeling, enrichment, and subsequent analysis of glycoproteins, which are crucial mediators of cell-cell communication, signal transduction, and interaction with the extracellular matrix. A significant portion of cell surface proteins are glycosylated, making them ideal targets for drug development and diagnostics.[1][2]
The methodology is versatile and applicable to a wide range of cell types without requiring genetic modification.[1] The core principle is a two-step chemical process:
-
Oxidation: Mild periodate oxidation of sialic acid or other sugar residues on cell surface glycoproteins generates reactive aldehyde groups.[1][3]
-
Hydrazone Formation: A hydrazide-containing probe (e.g., biotin hydrazide, fluorescent hydrazide) reacts with the aldehydes to form a stable covalent hydrazone bond.
This method allows for the specific attachment of various probes for downstream applications, including affinity purification for proteomic analysis and fluorescence imaging.
Experimental Workflow Overview
The general workflow for direct cell surface capture using hydrazide chemistry involves the oxidation of cell surface glycans on intact cells, followed by either direct conjugation to a solid support or labeling with a hydrazide probe for subsequent enrichment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing H2N-PEG4-Hydrazide Reactions
Welcome to the technical support center for H2N-PEG4-Hydrazide. This resource provides in-depth guidance, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an aldehyde or ketone?
A1: The optimal pH for hydrazone bond formation is typically around 4.5.[1] This acidic environment facilitates the acid-catalyzed dehydration of the hemiaminal intermediate, which is often the rate-determining step in the pH range of approximately 3 to 7.[1] However, for many biological applications requiring physiological conditions, the reaction is often performed at a pH between 6.0 and 7.4.[2][3] While the reaction is slower at neutral pH, the use of catalysts can significantly enhance the reaction rate.[1]
Q2: My conjugation reaction is very slow at neutral pH. How can I increase the reaction rate?
A2: Slow reaction rates at neutral pH are a common challenge. To accelerate the reaction, you can:
-
Use a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts for hydrazone formation. Using aniline at concentrations between 10 mM and 100 mM can increase the reaction rate by up to 40-fold at neutral pH. More potent catalysts, such as 5-methoxyanthranilic acid (5MA), have been shown to be even more effective, providing a rate enhancement of over 80-fold compared to the uncatalyzed reaction.
-
Optimize Reactant Concentrations: While the reaction becomes concentration-independent with a sufficient excess of the hydrazide, ensuring an adequate concentration of both reactants is crucial, especially for biomolecules which are often used at low concentrations.
-
Consider the Carbonyl Source: Aromatic aldehydes generally react faster than aliphatic aldehydes in the presence of a catalyst like aniline.
Q3: What is the stability of the formed hydrazone bond?
A3: The stability of the hydrazone bond is pH-dependent. It is generally stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions (pH < 6). This pH-dependent stability is a key feature utilized in drug delivery systems for release in acidic endosomal or lysosomal compartments. The structure of the carbonyl precursor also influences stability; hydrazones formed from aromatic aldehydes are more resistant to hydrolysis than those from aliphatic aldehydes. For applications requiring a highly stable, non-cleavable bond, the hydrazone can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).
Q4: Can I use this compound in buffers containing primary amines, like Tris?
A4: It is generally advisable to avoid buffers containing primary amines, such as Tris, as they can compete with the hydrazide for reaction with the aldehyde or ketone, forming a less stable Schiff base and reducing your conjugation efficiency. Buffers like MES, HEPES, and phosphate-buffered saline (PBS) are more suitable choices.
Q5: How can I confirm that my this compound conjugation was successful?
A5: Several analytical techniques can be used to confirm conjugation:
-
Mass Spectrometry (ESI-MS or MALDI-TOF): A mass increase corresponding to the addition of the this compound moiety is a direct confirmation of successful conjugation.
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the product compared to the starting materials can indicate a successful reaction. This can also be used to assess purity.
-
UV-Vis Spectroscopy: Formation of the hydrazone bond can sometimes lead to a new absorbance peak, which can be monitored to follow the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, ¹H NMR can be used to identify protons specific to the PEG linker and the target molecule in the final conjugate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal pH: The reaction pH is too high (e.g., > 8.0) or too low (e.g., < 4.0), leading to protonation of the hydrazide or slow dehydration. | Adjust the pH of the reaction buffer to the optimal range of 4.5-7.4. For biomolecules, start with a pH around 6.0-7.4. |
| No or Ineffective Catalyst: The uncatalyzed reaction is too slow at neutral pH. | Add a nucleophilic catalyst such as aniline (10-100 mM) or a more efficient catalyst like 5-methoxyanthranilic acid (1-10 mM). | |
| Presence of Competing Nucleophiles: The buffer or other components in the reaction mixture contain primary amines (e.g., Tris buffer). | Exchange the buffer to a non-amine-containing buffer like PBS, MES, or HEPES. | |
| Degraded Reagents: The this compound or the carbonyl-containing molecule has degraded due to improper storage. | Use fresh reagents and ensure they are stored under the recommended conditions (-20°C or -80°C in a dry environment). | |
| Product Precipitates During Reaction | Poor Solubility of Conjugate: The resulting conjugate has lower solubility in the reaction buffer than the starting materials. | Add a co-solvent such as DMSO or DMF (up to 10-20%) to improve solubility. The hydrophilic PEG4 linker in this compound generally improves water solubility. |
| Cleavage of Hydrazone Bond During Purification or Storage | Acidic Conditions: The purification or storage buffer is too acidic, leading to hydrolysis of the hydrazone bond. | Ensure that all buffers used for purification and storage are at or near neutral pH (pH 7.0-7.4). For long-term stability, consider reducing the hydrazone bond with NaCNBH₃. |
| Discrepancy Between Buffer and In Vivo Stability | Plasma Protein Catalysis: Plasma proteins can catalyze the hydrolysis of the hydrazone bond, leading to lower stability in vivo compared to buffer alone. | Assess the stability of your conjugate in plasma early in the development process. If stability is an issue, consider using a more stable linker or a different conjugation strategy. |
Data Presentation
Table 1: Effect of pH on Hydrazone Formation Rate
| pH | Relative Reaction Rate | Notes |
| 4.5 | Fastest | Optimal for the chemical reaction, but may not be suitable for all biomolecules. |
| 5.0 - 6.0 | Fast | A good compromise for biomolecules that can tolerate mildly acidic conditions. |
| 7.0 - 7.4 | Slow (uncatalyzed) | Physiological pH; requires a catalyst for efficient reaction rates. |
Table 2: Comparison of Catalysts for Hydrazone Formation at Neutral pH
| Catalyst | Concentration | Relative Rate Enhancement (vs. uncatalyzed) | Reference |
| None | - | 1x | |
| Aniline | 1 mM | ~15x | |
| Aniline | 10 mM | Up to 40x | |
| 5-Methoxyanthranilic Acid (5MA) | 1 mM | ~84x | |
| 3,5-Diaminobenzoic Acid | 1 mM | ~75x | |
| 2-(Aminomethyl)benzimidazole | 1 mM | ~10x increase over aniline |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
This protocol outlines a general method for conjugating this compound to an aldehyde-containing molecule.
Materials:
-
Aldehyde- or ketone-containing molecule
-
This compound
-
Reaction Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0; or 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.4)
-
Catalyst Stock Solution (e.g., 1 M Aniline or 100 mM 5-methoxyanthranilic acid in DMSO or water)
-
(Optional) Sodium Cyanoborohydride (NaCNBH₃) for reduction
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer to the desired concentration.
-
Dissolve the this compound in the reaction buffer. A 10- to 50-fold molar excess of the hydrazide is commonly used.
-
Add the this compound solution to the aldehyde/ketone solution.
-
If using a catalyst, add the catalyst stock solution to the reaction mixture to the desired final concentration (e.g., 10-100 mM for aniline).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Reaction progress can be monitored by HPLC or mass spectrometry.
-
(Optional) For a stable, non-cleavable bond, add NaCNBH₃ to a final concentration of 50 mM and incubate for an additional 1-2 hours at room temperature.
-
Purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted this compound and other reagents.
Protocol 2: Generation of Aldehydes on Glycoproteins for this compound Labeling
This protocol is for creating reactive aldehyde groups on glycoproteins containing sialic acid residues.
Materials:
-
Glycoprotein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄) solution (freshly prepared)
-
Glycerol
-
Desalting column
Methodology:
-
To the glycoprotein solution, add the freshly prepared sodium periodate solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 15 minutes on ice.
-
Remove excess periodate and byproducts by passing the protein solution through a desalting column equilibrated with the desired reaction buffer for the subsequent conjugation step (e.g., MES buffer, pH 6.0).
-
The resulting aldehyde-modified glycoprotein is now ready for conjugation with this compound as described in Protocol 1.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Simplified mechanism of hydrazone formation.
Caption: Troubleshooting logic for low product yield.
References
Troubleshooting low yield in H2N-PEG4-Hydrazide conjugation reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in H2N-PEG4-Hydrazide conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound conjugation yield is lower than expected. What are the most common causes?
Low conjugation yield is a frequent issue that can stem from several factors throughout the experimental workflow. The most common culprits include suboptimal reaction pH, inadequate reagent quality or storage, inappropriate buffer selection, steric hindrance, and challenges with the carbonyl substrate. Identifying the specific cause is the first step toward optimizing your reaction for a higher yield.
A systematic troubleshooting approach, as outlined in the workflow below, can help pinpoint the source of the problem.
Caption: A troubleshooting workflow for low yield in this compound conjugation.
Q2: What is the optimal pH for hydrazone formation and why is it so critical?
The reaction rate of hydrazide with an aldehyde or ketone to form a hydrazone is highly dependent on pH.[1] The optimal pH for this reaction is typically in the mildly acidic range of 4.5 to 6.[1][2] This is because the reaction proceeds in two main steps, and each is affected differently by the pH.
The overall mechanism involves the nucleophilic attack of the hydrazide on the carbonyl carbon, followed by the acid-catalyzed dehydration of the resulting hemiaminal intermediate.[1][3]
Caption: The two-step mechanism of hydrazone formation.
At a neutral or basic pH, the dehydration of the hemiaminal intermediate is slow and becomes the rate-limiting step. As the pH is lowered, this dehydration is acid-catalyzed, and the overall reaction rate increases. However, at a very low pH (typically below 3-4), the hydrazide nucleophile becomes protonated, which reduces its nucleophilicity and slows down the initial addition step. Therefore, a pH range of 4.5-6 represents a balance between having a sufficiently nucleophilic hydrazide and efficient acid-catalyzed dehydration.
| pH Range | Effect on Reaction | Recommendation |
| > 7.0 | Slow dehydration of the hemiaminal intermediate. | Lower the pH into the optimal range. |
| 4.5 - 6.0 | Optimal balance of nucleophilicity and acid-catalyzed dehydration. | Maintain the reaction within this pH range using a suitable buffer. |
| < 4.0 | Protonation of the hydrazide reduces its nucleophilicity. | Increase the pH to the optimal range. |
Q3: My reaction is still slow even at the optimal pH. How can I accelerate it?
Even under optimal pH conditions, the kinetics of hydrazone formation can be slow, sometimes requiring long reaction times. To accelerate the reaction, you can consider the following strategies:
-
Aniline Catalysis: Aniline and its derivatives are effective nucleophilic catalysts for hydrazone formation, especially at neutral pH. Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which is then readily attacked by the hydrazide. The use of aniline can significantly increase the reaction rate.
-
Increase Temperature: If the reactants are thermally stable, increasing the reaction temperature can enhance the reaction rate.
-
Use of Catalytic Buffers: Certain bifunctional buffers, such as those containing 2-(aminomethyl)imidazoles or N,N-dimethylethylenediamine, can catalyze the reaction while also controlling the pH.
Q4: Could the this compound reagent itself be the problem? How should it be stored and handled?
Yes, the quality and handling of the PEG-hydrazide reagent are crucial for a successful conjugation.
-
Storage: this compound should be stored at -20°C for long-term stability. When stored as a solution, it is typically stable at -80°C for up to 6 months or at -20°C for one month. Avoid repeated freeze-thaw cycles.
-
Handling: PEG reagents can be sensitive to moisture. It is advisable to handle the reagent in a dry environment and to use anhydrous solvents when preparing stock solutions.
-
Purity: Ensure the purity of the this compound is high (>95%) to ensure reproducible results.
Q5: I am trying to conjugate to a ketone, and the yield is very low. Is this expected?
Yes, it is generally observed that aldehydes react faster than ketones in hydrazone formation. This is due to both steric and electronic factors. Ketones are generally more sterically hindered and electronically less electrophilic than aldehydes, leading to slower reaction rates.
| Carbonyl Type | Relative Reactivity | Key Considerations |
| Aldehydes | Higher | Generally faster reaction rates. |
| Ketones | Lower | Slower reaction rates due to steric hindrance and lower electrophilicity. May require longer reaction times, higher temperatures, or the use of a catalyst. |
If you are working with a ketone, you may need to employ more forcing conditions, such as a higher temperature, a longer reaction time, or the use of a catalyst like aniline to achieve a reasonable yield.
Experimental Protocols
General Protocol for this compound Conjugation to an Aldehyde-Containing Protein
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the aldehyde-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in the conjugation buffer or a suitable organic solvent like DMSO to a desired stock concentration.
-
Initiate the Conjugation Reaction: Add the this compound solution to the protein solution at a specific molar excess (e.g., 10 to 50-fold molar excess over the protein).
-
Incubate: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal time should be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching solution to consume any unreacted aldehydes.
-
Purify the Conjugate: Remove unreacted this compound and any byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Analyze the Conjugate: Characterize the purified conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol for Generating Aldehyde Groups on Glycoproteins via Periodate Oxidation
If your protein of interest is a glycoprotein, you can generate aldehyde groups for conjugation by mild periodate oxidation of the sugar moieties.
Materials:
-
Glycoprotein
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
-
Prepare the Periodate Solution: Prepare a fresh solution of 20 mM sodium meta-periodate in the oxidation buffer.
-
Prepare the Glycoprotein Solution: Dissolve the glycoprotein in the oxidation buffer to a concentration of approximately 5 mg/mL.
-
Perform the Oxidation: Mix equal volumes of the periodate solution and the glycoprotein solution. Incubate the mixture for 5-15 minutes at room temperature in the dark.
-
Remove Excess Periodate: Immediately desalt the oxidized glycoprotein solution using a desalting column or dialysis against the conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) to remove excess periodate.
-
Proceed with Conjugation: The oxidized glycoprotein containing aldehyde groups is now ready for conjugation with this compound as described in the general protocol above.
References
Technical Support Center: Preventing Protein Aggregation with H2N-PEG4-Hydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues when labeling with H2N-PEG4-Hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
A1: this compound is a bifunctional linker molecule containing a primary amine (-NH2) and a hydrazide (-NH-NH2) group, connected by a 4-unit polyethylene glycol (PEG) spacer. The hydrazide group is used to covalently attach the PEG linker to proteins. This reaction typically targets aldehyde or ketone groups on the protein, which can be naturally present or, more commonly, introduced by mild oxidation of carbohydrate moieties (glycans) on glycoproteins. The reaction between the hydrazide and an aldehyde or ketone forms a stable hydrazone bond.[1][2]
Q2: What are the primary causes of protein aggregation when using this compound?
A2: Protein aggregation during labeling with this compound can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, leading to unfolding and aggregation.[3]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[4]
-
Protein Instability: The inherent stability of the target protein is crucial. Some proteins are naturally more prone to aggregation.
-
Presence of Pre-existing Aggregates: If the initial protein sample already contains aggregates, these can act as seeds, accelerating further aggregation during the labeling process.
-
Bifunctional Nature of the Reagent: Although the primary reaction is through the hydrazide group, the presence of a terminal amine on this compound could potentially lead to undesired side reactions or cross-linking under certain conditions, though this is less common with hydrazide-specific reaction protocols.
Q3: How does the PEG component of this compound affect protein stability?
A3: The polyethylene glycol (PEG) chain in this compound is hydrophilic and flexible. When conjugated to a protein (a process known as PEGylation), it can increase the protein's solubility and stability.[5] The PEG chain forms a protective hydrophilic shield around the protein, which can mask hydrophobic patches on the protein surface that might otherwise lead to aggregation. However, the length of the PEG chain can influence its effectiveness; longer PEG chains may offer better protection against aggregation.
Troubleshooting Guide: Preventing Aggregation During Labeling
This guide provides a systematic approach to troubleshoot and prevent protein aggregation when using this compound.
Problem: Protein precipitation or visible aggregates are observed after adding this compound.
Below is a workflow to identify and resolve the root cause of aggregation.
Caption: A stepwise workflow for troubleshooting protein aggregation.
Step 1: Assess Initial Protein Quality
Rationale: The purity and initial state of your protein are critical. Pre-existing aggregates can seed further aggregation.
Action:
-
Analyze the purity and aggregation state of your starting protein material using techniques like SDS-PAGE and Size Exclusion Chromatography (SEC).
-
If aggregates are present, purify the protein using SEC or other appropriate chromatographic methods before labeling.
Step 2: Optimize Reaction Buffer Conditions
Rationale: The buffer environment significantly impacts protein stability.
Action:
-
pH: The reaction of hydrazide with an aldehyde is most efficient at a slightly acidic pH (typically 5.0-7.0). However, the optimal pH for your specific protein's stability might differ. It is crucial to find a pH that is a good compromise between reaction efficiency and protein stability. If your protein is unstable at acidic pH, performing the reaction at a neutral pH (7.0-7.4) is possible, although it may be slower.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) as they can compete with the hydrazide reaction if there are any reactive groups for amines. Use buffers like MES, HEPES, or phosphate-buffered saline (PBS).
-
Ionic Strength: The salt concentration can influence protein solubility. Both very low and very high salt concentrations can promote aggregation. Optimize the ionic strength (e.g., 50-150 mM NaCl) for your specific protein.
Step 3: Adjust Reactant Concentrations
Rationale: High concentrations of protein or the labeling reagent can promote aggregation.
Action:
-
Protein Concentration: If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).
-
Reagent Concentration: Use the lowest effective molar excess of this compound. A high concentration of the PEG reagent can sometimes induce aggregation. Perform a titration to determine the optimal reagent-to-protein ratio.
Step 4: Control Reaction Temperature
Rationale: Temperature affects both reaction rate and protein stability.
Action:
-
Most proteins are more stable at lower temperatures. Consider performing the labeling reaction at 4°C for a longer duration. This can slow down the aggregation process.
Step 5: Utilize Stabilizing Additives
Rationale: Certain chemical additives can enhance protein solubility and prevent aggregation.
Action:
-
Incorporate one or more of the following stabilizing agents into your reaction buffer. See the table below for recommended concentrations.
Quantitative Data: Stabilizing Additives
| Additive Class | Example | Recommended Concentration | Mechanism of Action |
| Amino Acids | L-Arginine | 50 mM - 2 M | Suppresses aggregation by binding to charged and hydrophobic patches on the protein surface. |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Stabilize protein structure through preferential hydration and increase viscosity, which reduces molecular collisions. |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure. | |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | 1-10 mM | Prevents the formation of intermolecular disulfide bonds, which can lead to aggregation. |
| Non-ionic Detergents | Tween 20 | 0.05-0.1% (v/v) | Solubilizes proteins and prevents aggregation by interacting with hydrophobic surfaces. |
Experimental Protocols
Protocol 1: Periodate Oxidation of Glycoproteins for Hydrazide Labeling
This protocol describes the generation of aldehyde groups on glycoproteins for subsequent reaction with this compound.
References
Technical Support Center: Hydrazone Ligation for Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize hydrazone ligation for efficient bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is hydrazone ligation and why is it used in bioconjugation?
Hydrazone ligation is a chemoselective reaction that forms a hydrazone bond between a hydrazine (or hydrazide) and an aldehyde or ketone. This reaction is widely used in bioconjugation to link molecules such as proteins, peptides, and fluorescent dyes. Its popularity stems from the high chemoselectivity of the reacting partners, meaning they react specifically with each other even in the complex environment of biological samples, and the reaction can proceed under mild, aqueous conditions compatible with biomolecules.[1][2][3]
Q2: What is the optimal pH for hydrazone ligation?
The optimal pH for hydrazone formation is typically around 4.5.[2][4] At this pH, there is a balance between the concentration of the reactive, non-protonated hydrazine and the acid-catalyzed dehydration of the tetrahedral intermediate, which is often the rate-limiting step. However, for many biological applications, a neutral pH (around 7.0-7.4) is required to maintain the stability and function of the biomolecules. In such cases, catalysts are often employed to accelerate the reaction.
Q3: How stable is the hydrazone bond?
The stability of the hydrazone bond is pH-dependent. While generally stable, the linkage can be reversible, especially under acidic conditions, which can be advantageous for applications like drug delivery where controlled release is desired. The stability of the hydrazone bond is generally lower than that of an oxime bond. The structure of the aldehyde/ketone and the hydrazine can also influence the stability of the resulting hydrazone. For applications requiring a permanent linkage, the hydrazone bond can be reduced to a more stable hydrazide bond using reducing agents like sodium cyanoborohydride (NaCNBH3).
Q4: What are common side reactions and how can they be minimized?
A potential side reaction is the oxidation of the hydrazine moiety, particularly with hydrazinopyridine-based reagents. This can be minimized by using fast ligation conditions, for instance by employing a catalyst like aniline, to ensure the hydrazone formation outcompetes the degradation of the hydrazine. It is also recommended to store hydrazine-containing molecules protected from light and under an inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Slow reaction kinetics at neutral pH: The intrinsic rate of hydrazone formation can be slow, especially at neutral pH. | 1. Add a catalyst: Aniline and its derivatives (e.g., p-phenylenediamine, m-phenylenediamine) can significantly accelerate the reaction rate. 2. Optimize pH: If your biomolecule is stable at slightly acidic pH, lowering the pH to 4.5-6.0 can increase the reaction rate. 3. Increase reactant concentrations: If possible, increasing the concentration of one or both reactants can drive the reaction forward. |
| Suboptimal reactant structure: The reactivity of aldehydes and hydrazines can vary significantly based on their electronic and steric properties. Aromatic aldehydes are generally more reactive than ketones. | 1. Use a more reactive aldehyde: Consider using an aromatic aldehyde or an electron-deficient benzaldehyde, which can react faster even without a catalyst. 2. Choose a more reactive hydrazine: Certain hydrazine structures exhibit faster reaction rates. | |
| Degradation of reactants: The hydrazine or aldehyde functional group may have degraded during storage or handling. | 1. Use fresh reagents: Prepare stock solutions of reactants fresh before the experiment. 2. Proper storage: Store hydrazine-containing compounds at low temperatures, protected from light and oxygen. | |
| Low Conjugation Yield | Hydrolysis of the hydrazone bond: The hydrazone bond is in equilibrium with its starting materials, and hydrolysis can reduce the net yield, especially at low concentrations. | 1. Increase reactant concentration: This shifts the equilibrium towards product formation. 2. Use a catalyst to accelerate the forward reaction: This helps to reach equilibrium faster and can favor product formation. 3. Reduce the hydrazone bond: After formation, the hydrazone can be reduced to a stable secondary amine linkage using NaCNBH3. |
| Purification issues: The hydrazone product may be unstable on standard purification media like silica gel. | 1. Use alternative purification methods: Consider reverse-phase HPLC, size-exclusion chromatography, or using base-treated silica or basic alumina for chromatography. | |
| Reaction is Too Slow | Working at neutral pH without a catalyst: The reaction rate is significantly slower at neutral pH compared to the optimal acidic pH. | 1. Introduce a catalyst: Aniline or its more soluble and sometimes more efficient derivatives like m-phenylenediamine can provide significant rate acceleration. 2. Use highly reactive ligation partners: Employing electron-deficient aromatic aldehydes can lead to rapid ligation even without a catalyst. |
| Instability of the Final Conjugate | Inherent reversibility of the hydrazone bond: The hydrazone linkage is susceptible to hydrolysis, particularly in acidic environments. | 1. Store the conjugate at neutral or slightly basic pH. 2. Reduce the hydrazone bond: For long-term stability, chemical reduction of the hydrazone to a hydrazide is recommended. 3. Consider oxime ligation: For applications requiring very high stability, oxime ligation, which forms a more stable bond, might be a better alternative. |
Quantitative Data on Reaction Conditions
Table 1: Effect of pH and Aniline Catalyst on Hydrazone Ligation Rate Constants
| Reactants | pH | Aniline Conc. (mM) | Second-Order Rate Constant (k1, M⁻¹s⁻¹) | Reference |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 5.7 | 0 | ~0.003 | |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 5.7 | 10 | ~0.05 | |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 4.5 | 0 | 0.030 ± 0.002 | |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 4.5 | 10 | 0.49 ± 0.02 | |
| 6-hydrazinopyridyl-peptide + benzaldehyde | 4.5 | 0 | 3.0 ± 0.3 | |
| 6-hydrazinopyridyl-peptide + benzaldehyde | 7.0 | 100 | 170 ± 10 |
Table 2: Comparison of Catalysts for Imine Ligation
| Catalyst | Concentration (mM) | Relative Efficiency | Notes | Reference |
| Aniline | 100 | Baseline | Standard catalyst, but can have limited solubility. | |
| m-Phenylenediamine (mPDA) | 100 | ~2.5x more efficient than aniline | Higher aqueous solubility allows for use at higher concentrations, leading to greater rate enhancements. | |
| m-Phenylenediamine (mPDA) | 750 | ~15x more efficient than aniline (100mM) | Demonstrates significant rate acceleration at higher concentrations. |
Experimental Protocols & Methodologies
Protocol 1: Aniline-Catalyzed Hydrazone Ligation of a Peptide
This protocol is a representative example for the conjugation of an aldehyde-containing peptide with a hydrazide-modified molecule, such as biotin.
Materials:
-
Aldehyde-modified peptide (1 mM stock solution in water)
-
Hydrazide-biotin (10 mM stock solution in water)
-
Aniline (1 M stock solution in DMSO)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Reverse-phase HPLC for purification and analysis
-
Mass spectrometer for product confirmation
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the 1 mM aldehyde-peptide stock solution with 350 µL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Add 10 µL of the 10 mM hydrazide-biotin stock solution. The final concentration of both reactants will be approximately 100 µM.
-
Add 10 µL of the 1 M aniline stock solution to the reaction mixture for a final aniline concentration of 20 mM.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, purify the product by reverse-phase HPLC.
-
Confirm the identity of the final conjugate by mass spectrometry.
Visualizations
Caption: Experimental workflow for a typical hydrazone bioconjugation reaction.
Caption: A decision tree for troubleshooting low-yield hydrazone ligations.
Caption: Simplified mechanism of uncatalyzed and aniline-catalyzed hydrazone formation.
References
- 1. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
Common side reactions with H2N-PEG4-Hydrazide and how to avoid them
Welcome to the technical support center for H2N-PEG4-Hydrazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional linker molecule. It contains a hydrazide group (-NH-NH2) at one end of a 4-unit polyethylene glycol (PEG) chain and a primary amine group (H2N-) at the other. Its primary application is in bioconjugation, where the hydrazide group reacts with aldehydes or ketones on a target molecule (e.g., a protein, antibody, or nanoparticle) to form a hydrazone bond.[1] The PEG spacer enhances solubility and reduces steric hindrance.[1]
Q2: What is the mechanism of the reaction between this compound and a carbonyl group?
The reaction proceeds via a nucleophilic addition of the hydrazide to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the final hydrazone linkage.[2] This reaction is typically acid-catalyzed.[2][3]
Q3: What are the optimal pH conditions for hydrazone formation?
The rate of hydrazone formation is highly pH-dependent, often exhibiting a bell-shaped curve with an optimal pH range of 4 to 6. At a pH below 4, the hydrazide can become protonated, reducing its nucleophilicity. At neutral or basic pH, the dehydration step is slow.
Q4: How stable is the resulting hydrazone bond?
Hydrazone bonds are generally susceptible to hydrolysis, especially under acidic conditions. The stability can be influenced by the structure of the carbonyl compound; for instance, hydrazones formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes. For applications requiring high stability, the hydrazone bond can be reduced to a more stable secondary amine linkage.
Troubleshooting Guide
This guide addresses common problems encountered during conjugation experiments with this compound.
Issue 1: Low or No Conjugation Product
If you observe a low yield or complete absence of your desired conjugate, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Suboptimal Reaction pH | The reaction rate is significantly influenced by pH. Ensure the reaction buffer is within the optimal range of pH 4-6. | pH Optimization: Prepare a series of small-scale reactions with buffers at different pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0) to determine the optimal condition for your specific molecules. |
| Slow Reaction Kinetics | Hydrazone formation can be slow, sometimes requiring hours to days for completion. | Increase Reaction Time and/or Temperature: Monitor the reaction over a longer period. If the reactants are stable, consider increasing the temperature (e.g., to 37°C) to accelerate the reaction rate. Catalysis: Add a nucleophilic catalyst like aniline (at a concentration of 10-100 mM) to the reaction mixture to significantly increase the reaction rate, especially at neutral pH. |
| Reagent Instability or Degradation | This compound can degrade if not stored properly. The hydrazide group is susceptible to oxidation. | Reagent Handling: Store this compound at -20°C or -80°C, protected from moisture. Allow the reagent to warm to room temperature before opening the container to prevent condensation. Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF. |
| Steric Hindrance | Bulky groups near the reaction sites on either the PEG-hydrazide or the target molecule can impede the reaction. | Use a Longer PEG Spacer: If steric hindrance is suspected, consider using a PEG linker with a longer chain (e.g., PEG8 or PEG12) to provide more flexibility and distance between the reacting molecules. |
Issue 2: Presence of Multiple Products or Impurities
The appearance of unexpected peaks in your analytical results (e.g., HPLC, SDS-PAGE) may indicate the formation of side products.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Azine Formation | A common side reaction is the condensation of the hydrazone product with a second molecule of the carbonyl compound, forming an azine. This is more likely to occur if there is an excess of the carbonyl-containing molecule. | Stoichiometry Control: Use a slight excess (1.1 to 1.5-fold) of this compound relative to the carbonyl compound to minimize azine formation. |
| Hydrolysis of the Hydrazone Bond | The hydrazone bond can hydrolyze back to the starting materials, especially during purification or analysis if the pH is acidic. | pH Control During Workup: Maintain a neutral or slightly basic pH during purification and analysis to minimize hydrolysis. Reductive Stabilization: To create a permanently stable bond, the hydrazone can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). |
| Protein Aggregation | High concentrations of PEG or protein can sometimes lead to aggregation. | Optimize Concentrations: Perform the reaction at a lower protein concentration. Add the PEG reagent solution slowly to the protein solution with gentle mixing. Incorporate Stabilizers: Consider adding stabilizing excipients such as arginine or polysorbates to the reaction buffer. |
Issue 3: Difficulty in Purifying the Conjugate
Separating the desired PEGylated product from unreacted starting materials and byproducts can be challenging.
| Potential Cause | Troubleshooting Steps | Purification Protocol |
| Similar Physicochemical Properties | The desired product and impurities may have similar sizes or charges, making separation difficult. | Multi-modal Chromatography: A combination of purification techniques may be necessary. For example, use size-exclusion chromatography (SEC) to remove excess low-molecular-weight reagents, followed by ion-exchange chromatography (IEX) to separate based on charge differences. |
| Product Instability During Purification | The conjugate may degrade during the purification process. | Gentle Purification Methods: Use methods that minimize harsh conditions. Dialysis or tangential flow filtration can be effective for removing small molecules. |
Visual Guides
Experimental Workflow for this compound Conjugation
Caption: A typical experimental workflow for bioconjugation using this compound.
Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree to troubleshoot low yield in this compound conjugation reactions.
References
H2N-PEG4-Hydrazide storage and handling best practices
This guide provides researchers, scientists, and drug development professionals with essential information on the storage and handling of H2N-PEG4-Hydrazide, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term stability, this compound should be stored at -20°C immediately upon receipt.[1][2][3] It is crucial to protect it from light.[1] When stored as a powder at -20°C, it can be stable for up to three years. If you have prepared a stock solution, it is best to store it at -80°C for up to six months or at -20°C for up to one month.[4]
Q2: What are the appropriate solvents for dissolving this compound?
This compound is soluble in water, DMF (dimethylformamide), and DCM (dichloromethane).
Q3: What are the key safety precautions I should take when handling this compound?
Due to the nature of hydrazine compounds, strict safety measures are necessary. Always handle this compound in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product and wash your hands thoroughly after handling.
Q4: My conjugation reaction with an aldehyde is showing low yield. What could be the problem?
Low reaction yield can stem from several factors:
-
Compound Degradation: Improper storage conditions (e.g., exposure to moisture, light, or elevated temperatures) can degrade the hydrazide moiety. Ensure the compound has been stored correctly at -20°C.
-
pH of the Reaction: The formation of a hydrazone bond from a hydrazide and an aldehyde is pH-dependent. The optimal pH is typically in the range of 4.5-5.5. A pH outside this range can significantly slow down the reaction.
-
Stoichiometry: Re-evaluate the molar ratio of this compound to your aldehyde-containing molecule. An excess of the hydrazide may be required to drive the reaction to completion.
-
Solvent Purity: Ensure the solvents used are anhydrous and of high purity, as contaminants can interfere with the reaction.
Q5: The product is shipped at ambient temperature. Will this affect its stability?
While long-term storage requires low temperatures, this compound is generally stable for the duration of shipping at ambient temperatures, especially for domestic transit. However, upon receipt, it should be moved to the recommended -20°C storage condition to ensure its long-term stability and efficacy.
Quantitative Data Summary
For easy reference, the key quantitative data for this compound and similar compounds are summarized in the table below.
| Parameter | Recommended Condition | Notes |
| Long-Term Storage (Powder) | -20°C | Protect from light. Can be stable for up to 3 years. |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Shipping Temperature | Ambient | For continental US; may vary for international shipping. |
| Solubility | Water, DMF, DCM |
Experimental Protocols
General Protocol for Conjugation of this compound to an Aldehyde-Containing Protein
This protocol outlines a general procedure for the conjugation of this compound to a protein that has been modified to contain an aldehyde group.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Conjugation Buffer (e.g., 100 mM MES or acetate buffer, pH 4.5-5.5)
-
Anhydrous DMSO or DMF (to dissolve the hydrazide)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the aldehyde-containing protein in the conjugation buffer. Ensure the protein concentration is suitable for the reaction scale.
-
This compound Solution Preparation: Just before use, dissolve a calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add the dissolved this compound to the protein solution. A 10- to 50-fold molar excess of the hydrazide over the protein is a common starting point, but this should be optimized for your specific application. b. Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
Purification: Remove the excess, unreacted this compound and any reaction byproducts by using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: Analyze the resulting conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
Visualizations
References
Removing excess H2N-PEG4-Hydrazide after a labeling reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess H2N-PEG4-Hydrazide following a biomolecule labeling reaction. Find detailed troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to ensure the purity of your labeled conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in removing excess this compound?
A1: The main difficulty lies in efficiently separating the small, unreacted this compound linker (Molecular Weight: ~264.3 Da) from the significantly larger labeled biomolecule. The substantial difference in size is the key physical property leveraged for successful purification.
Q2: What are the most effective methods for removing unreacted this compound?
A2: Size-based separation techniques are the most effective and commonly employed methods. These include:
-
Size Exclusion Chromatography (SEC): A highly efficient method that separates molecules based on their hydrodynamic radius.[][2]
-
Dialysis: A straightforward and gentle method that removes small molecules through passive diffusion across a semi-permeable membrane.[3][4][5]
-
Tangential Flow Filtration (TFF) / Ultrafiltration: A pressure-driven filtration method that is easily scalable for various sample volumes.
The optimal method depends on factors such as the required purity, sample volume, processing time, and available equipment.
Q3: How can I confirm that the excess this compound has been successfully removed?
A3: The purity of the labeled conjugate can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly with a Size Exclusion (SEC) or Reversed-Phase (RPC) column, is a common method to resolve the labeled conjugate from the free linker. Monitoring the elution profile with a UV detector (at 280 nm for proteins) and a refractive index (RI) detector can help quantify the removal of the PEG linker.
Q4: Can other chromatography techniques be used for purification?
A4: Yes, while size-based methods are the most direct, other chromatography techniques can also be employed. Ion Exchange Chromatography (IEX) separates molecules based on differences in surface charge. The attachment of PEG chains can alter the surface charge of a protein, potentially allowing for the separation of the PEGylated protein from the unreacted native protein. Hydrophobic Interaction Chromatography (HIC) is another option that separates molecules based on hydrophobicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Residual linker detected post-purification. | Incomplete Separation: The chosen purification method may not have been optimized for the specific biomolecule and linker. | Optimize SEC: Use a column with a smaller pore size or a longer column length to improve resolution. Reduce the flow rate to allow for better separation. Increase Dialysis Time: Extend the dialysis duration and increase the frequency of buffer changes. Ensure the volume of the dialysis buffer is at least 200-500 times the sample volume. Select Appropriate MWCO: For dialysis or TFF, ensure the membrane's Molecular Weight Cut-Off (MWCO) is at least 5-10 times smaller than the molecular weight of the biomolecule but large enough to allow the free linker to pass through (e.g., 3-10 kDa for larger proteins). |
| Low recovery of the labeled conjugate. | Non-specific Adsorption: The biomolecule may be binding to the chromatography resin or dialysis membrane. | Block Non-specific Sites: Pre-treat the chromatography column or membrane with a blocking agent like bovine serum albumin (BSA), if compatible with the downstream application. Adjust Buffer Conditions: Modify the pH or ionic strength of the buffer to reduce interactions between the biomolecule and the purification matrix. Choose Low-Binding Materials: Utilize membranes and resins specifically designed for low protein binding. |
| Precipitation of the conjugate during purification. | Buffer Incompatibility: The purification buffer may not be optimal for the stability of the labeled biomolecule. | Check Buffer Compatibility: Ensure the pH and salt concentration of the purification buffer are within the stability range of your biomolecule. Perform a Buffer Screen: Test a range of buffer conditions on a small aliquot of the sample to identify the optimal buffer for solubility and stability. |
| SEC column shows poor resolution. | Inappropriate Column Selection: The fractionation range of the SEC column may not be suitable for separating the conjugate from the free linker. | Select the Right Column: Choose an SEC column with a fractionation range that provides good separation between the high molecular weight conjugate and the low molecular weight linker. Sample Overload: Too much sample has been loaded onto the column. |
Purification Method Comparison
| Method | Principle | Advantages | Disadvantages | Typical Processing Time |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | High resolution and purity. | Can lead to sample dilution. Requires specialized equipment. | 30 - 90 minutes per run |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | Gentle on the sample. Simple setup. | Time-consuming. Can result in sample dilution. | 12 - 48 hours |
| Tangential Flow Filtration (TFF) | Pressure-driven separation through a semi-permeable membrane. | Fast and scalable. Can concentrate the sample. | Requires specialized equipment. Potential for membrane fouling. | 1 - 4 hours |
Experimental Workflows
Detailed Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
Materials:
-
SEC column with a suitable fractionation range for separating the labeled biomolecule from the small PEG-hydrazide linker.
-
HPLC or FPLC system with a UV detector.
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4).
-
0.22 µm syringe filters.
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Centrifuge the labeling reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Perform an isocratic elution with the mobile phase. The labeled conjugate, having a larger hydrodynamic radius, will elute earlier than the smaller, unreacted this compound.
-
Fraction Collection: Monitor the elution profile at 280 nm (for proteins) and collect fractions corresponding to the peak of the labeled conjugate.
-
Purity Analysis: Analyze the collected fractions using an appropriate analytical method (e.g., analytical SEC, SDS-PAGE) to confirm the removal of the excess linker and to assess the purity of the final product.
-
Pooling: Pool the fractions containing the pure, labeled conjugate.
Protocol 2: Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically between 3-10 kDa for larger biomolecules.
-
Dialysis buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Large beaker or container.
-
Stir plate and stir bar.
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with deionized water to remove any preservatives.
-
Sample Loading: Load the labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes. Securely seal the tubing or cassette.
-
Dialysis Setup: Place the sealed dialysis unit into a beaker containing the dialysis buffer. The volume of the buffer should be at least 200 times the volume of the sample. Place the beaker on a stir plate and add a stir bar to ensure continuous mixing of the buffer.
-
First Buffer Exchange: Allow the dialysis to proceed for 2-4 hours at room temperature or 4°C.
-
Subsequent Buffer Exchanges: Discard the dialysis buffer and replace it with fresh buffer. Repeat this step at least two more times. For optimal removal, the final dialysis step should be performed overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis unit from the buffer and recover the purified, labeled conjugate.
-
Purity Analysis: Assess the purity of the recovered sample using a suitable analytical technique to confirm the absence of the unreacted linker.
Protocol 3: Tangential Flow Filtration (TFF)
Materials:
-
TFF system (pump, reservoir, pressure gauges).
-
TFF membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 5-10 kDa).
-
Diafiltration buffer (e.g., Phosphate Buffered Saline, pH 7.4).
Methodology:
-
System Setup: Install the TFF membrane and equilibrate the system with the diafiltration buffer according to the manufacturer's protocol.
-
Sample Loading: Load the labeling reaction mixture into the system reservoir.
-
Concentration (Optional): If the initial sample volume is large, concentrate the sample to a more manageable volume by running the TFF system in concentration mode.
-
Diafiltration: Begin the diafiltration process by adding fresh diafiltration buffer to the reservoir at the same rate that the permeate (filtrate) is being removed. The unreacted this compound will pass through the membrane into the permeate, while the larger labeled conjugate is retained.
-
Buffer Exchange: Continue the diafiltration for a sufficient number of diavolumes (typically 5-10) to ensure the complete removal of the excess linker.
-
Final Concentration: Once the diafiltration is complete, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated labeled conjugate from the system.
-
Purity Analysis: Verify the purity of the final product and confirm the removal of the linker using an appropriate analytical method.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Quantifying Protein Labeling with H2N-PEG4-Hydrazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for quantifying the degree of labeling with H2N-PEG4-Hydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the labeling and quantification of biomolecules with this compound.
General Labeling and Reaction Chemistry
Q1: What is the underlying principle of labeling with this compound?
This compound is a bifunctional linker that contains a hydrazide group (-NH-NH2) and a primary amine (H2N-). The hydrazide group chemoselectively reacts with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[1][2] This reaction is particularly useful for labeling glycoproteins, where aldehyde groups can be generated by the mild oxidation of sugar moieties.[1][3][4]
Q2: My degree of labeling is lower than expected. What are the possible causes and solutions?
A low degree of labeling can stem from several factors throughout the experimental workflow. Here’s a systematic approach to troubleshooting:
-
Inefficient Aldehyde Generation (for Glycoproteins):
-
Suboptimal Periodate Concentration: The concentration of the oxidizing agent, typically sodium periodate (NaIO₄), is critical. Too low a concentration will result in insufficient aldehyde formation. Conversely, excessively high concentrations can lead to over-oxidation and potential damage to the protein. It's recommended to perform a titration of sodium periodate to find the optimal concentration for your specific glycoprotein.
-
Incorrect Reaction Buffer: The oxidation reaction is most efficient in a slightly acidic buffer, typically around pH 5.5. Buffers containing primary amines (e.g., Tris) or glycerol should be avoided as they can quench the periodate.
-
Degraded Sodium Periodate: Sodium periodate is light-sensitive and should be prepared fresh before each use.
-
-
Inefficient Hydrazone Bond Formation:
-
Suboptimal pH: The formation of the hydrazone bond is acid-catalyzed and is generally most efficient at a pH between 4.5 and 7.
-
Insufficient Molar Excess of this compound: A sufficient molar excess of the hydrazide linker is necessary to drive the reaction to completion. Consider increasing the molar ratio of this compound to the protein.
-
Presence of Competing Nucleophiles: Ensure that your reaction buffers are free of other nucleophiles, such as primary amines (e.g., Tris, glycine), which can compete with the hydrazide for reaction with the aldehyde groups.
-
Degraded this compound: Verify the quality and storage conditions of your this compound reagent. It should be stored at -20°C or -80°C to maintain its reactivity.
-
-
Procedural Issues:
-
Incomplete Removal of Quenching Agents: If a quenching agent like ethylene glycol is used to stop the oxidation reaction, ensure its complete removal via desalting or dialysis before adding the hydrazide linker.
-
Q3: Can I label proteins that are not glycosylated with this compound?
Direct labeling of non-glycosylated proteins with this compound is not possible as they lack the necessary carbohydrate moieties for aldehyde generation. However, you can introduce aldehyde or ketone groups onto the protein surface through other chemical modification methods, which would then allow for labeling with the hydrazide linker.
Quantification-Specific Troubleshooting
Q4: I am using Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for analysis and see multiple or broad peaks. How do I interpret this?
Multiple or broad peaks in a SEC-MALS chromatogram of a PEGylated protein can indicate:
-
Heterogeneity of PEGylation: The labeling reaction may result in a mixture of protein species with varying numbers of PEG chains attached (e.g., mono-, di-, and poly-PEGylated proteins). SEC can separate these species based on their hydrodynamic volume, leading to multiple peaks.
-
Presence of Unconjugated Protein: A peak corresponding to the molecular weight of the unlabeled protein indicates an incomplete reaction.
-
Presence of Free this compound: A peak at a lower molecular weight could correspond to the excess, unreacted PEG linker.
-
Aggregation: A peak at a much higher molecular weight could signify protein aggregation, which can sometimes be induced by the labeling process.
Solution: Analyze the molecular weight across each peak to identify the different species. The combination of UV and refractive index (RI) detectors with MALS can help determine the molar mass of the protein and the attached PEG for each species.
Q5: My Mass Spectrometry (MS) data for the labeled protein is complex and difficult to interpret. What could be the issue?
The analysis of PEGylated proteins by mass spectrometry can be challenging due to:
-
Polydispersity of PEG: The PEG component itself can have a distribution of molecular weights, leading to a series of peaks differing by the mass of the ethylene glycol unit (44 Da).
-
Heterogeneous Labeling: As with SEC-MALS, a mixture of species with different degrees of labeling will result in a complex spectrum.
-
Overlapping Charge States: The broad mass distribution of PEGylated proteins can lead to overlapping charge state envelopes in ESI-MS, making deconvolution difficult.
Solutions:
-
Charge State Reduction: The addition of a charge-reducing agent, such as triethylamine (TEA), post-column can simplify the mass spectrum by reducing the number of charge states.
-
High-Resolution MS: Utilize high-resolution mass spectrometers, such as Orbitrap-based instruments, to resolve the complex isotopic patterns.
-
Sample Preparation: Optimize sample preparation to minimize contaminants that can interfere with the analysis. PEG is a common laboratory contaminant, so ensure all equipment and solvents are clean.
Q6: I am using a colorimetric assay, such as the TNBS assay, to quantify the degree of labeling and my results are inconsistent.
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay indirectly quantifies PEGylation by measuring the reduction in free primary amines on the protein after conjugation with this compound. Inconsistencies can arise from:
-
Interfering Substances: The assay is susceptible to interference from any primary amine-containing compounds in the buffer, such as Tris or glycine. Ensure all reagents are amine-free.
-
Hydrolysis of TNBSA: The TNBSA reagent can hydrolyze, especially at elevated temperatures, leading to the formation of picric acid, which can affect the accuracy of the measurement.
-
Incomplete Reaction: If the reaction between TNBS and the primary amines is incomplete, the quantification will be inaccurate. Ensure optimal reaction conditions (pH, temperature, and incubation time) are used.
-
Precipitation: The protein may precipitate during the assay, leading to erroneous absorbance readings. The addition of SDS can help to keep the protein in solution.
Experimental Protocols
Protocol 1: Glycoprotein Labeling with this compound
This protocol outlines the general steps for labeling a glycoprotein through periodate oxidation followed by hydrazone bond formation.
-
Oxidation of the Glycoprotein:
-
Dissolve the glycoprotein in an amine-free buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) to a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the same buffer. The final concentration of periodate should be optimized for the specific glycoprotein, typically ranging from 1 mM for selective oxidation of sialic acids to 10 mM for more general oxidation of other sugar residues.
-
Add the periodate solution to the glycoprotein solution and incubate for 15-30 minutes at room temperature in the dark.
-
Quench the reaction by adding an excess of a quenching agent, such as ethylene glycol, and incubate for an additional 5-10 minutes.
-
Remove the excess periodate and quenching agent by passing the solution through a desalting column equilibrated with 0.1 M Sodium Acetate, pH 5.5.
-
-
Conjugation with this compound:
-
Dissolve the this compound in an appropriate solvent (e.g., DMSO or the reaction buffer) to prepare a stock solution.
-
Add the this compound stock solution to the oxidized glycoprotein solution. A molar excess of the hydrazide reagent is recommended (e.g., 20- to 50-fold molar excess over the protein).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted this compound by desalting, dialysis, or size-exclusion chromatography.
-
Protocol 2: Quantification of Degree of Labeling by SEC-MALS
-
System Setup:
-
Equilibrate a suitable size-exclusion chromatography (SEC) column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the SEC system is connected to a multi-angle light scattering (MALS) detector, a UV detector, and a refractive index (RI) detector.
-
-
Sample Analysis:
-
Inject the purified, labeled glycoprotein onto the equilibrated SEC column.
-
Collect the data from all three detectors (MALS, UV, and RI) as the sample elutes.
-
-
Data Analysis:
-
Use the appropriate software to analyze the collected data.
-
Determine the molar mass of the eluting species across each peak.
-
Using the UV and RI signals, calculate the molar mass of the protein and the PEG components of the conjugate. This will allow for the determination of the degree of labeling for each separated species.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the expected outcomes from labeling experiments under different conditions and the corresponding quantification results.
Table 1: Influence of Reaction Conditions on Labeling Efficiency
| Condition | NaIO₄ Concentration | Hydrazide:Protein Molar Ratio | Reaction Time (hours) | Degree of Labeling (DOL) | Protein Recovery (%) |
| 1 | 1 mM | 20:1 | 2 | 1.5 | >95% |
| 2 | 10 mM | 20:1 | 2 | 3.2 | >95% |
| 3 | 10 mM | 50:1 | 4 | 5.8 | >90% |
This table demonstrates how varying the concentration of the oxidizing agent and the molar ratio of the hydrazide linker can impact the final degree of labeling.
Table 2: Comparison of Quantification Methods
| Method | Measured Parameter | Typical Result for Condition 3 (from Table 1) | Advantages | Limitations |
| SEC-MALS | Molar mass of conjugate, protein, and PEG | Average Molar Mass: ~183 kDa (for a 150 kDa protein) | Provides information on heterogeneity, aggregation, and absolute molar mass. | Requires specialized instrumentation. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Mass of the labeled protein | A distribution of masses centered around the average DOL. | High mass accuracy and can identify specific sites of labeling. | Data can be complex to interpret due to polydispersity and heterogeneity. |
| TNBS Assay | Decrease in free primary amines | ~5-6 fewer primary amines detected per protein | Simple, colorimetric assay. | Indirect method, susceptible to interferences from amine-containing buffers. |
Visualizations
Experimental Workflow and Signaling Pathways
References
Navigating the Industrial Synthesis of H2N-PEG4-Hydrazide: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of H2N-PEG4-Hydrazide, a crucial bifunctional linker in bioconjugation and drug delivery, a number of challenges can arise. This technical support center provides a comprehensive guide to troubleshooting common issues, answers frequently asked questions, and presents detailed experimental protocols to facilitate a smooth and efficient scale-up process.
Troubleshooting Guide
Scaling up the synthesis of this compound from the laboratory bench to industrial production can introduce variability in yield, purity, and overall process efficiency. The following table outlines common problems encountered during scale-up, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete activation of the PEG starting material (e.g., incomplete tosylation).- Inefficient nucleophilic substitution with the protected amine or hydrazine.- Side reactions, such as elimination or ether cleavage, under harsh reaction conditions.- Product loss during work-up and purification steps. | - Monitor the activation step closely using in-process controls (e.g., HPLC, TLC) to ensure complete conversion.- Optimize reaction temperature, time, and stoichiometry for the substitution steps.- Employ milder reaction conditions and ensure anhydrous conditions to minimize side reactions.- Optimize extraction and purification protocols to minimize product loss. Consider alternative purification techniques like tangential flow filtration. |
| Inconsistent Purity | - Presence of unreacted starting materials or intermediates.- Formation of byproducts (e.g., di-substituted PEG, elimination products).- Polydispersity of the initial PEG raw material.- Inefficient purification methods at a larger scale. | - Implement robust in-process analytical methods to monitor reaction progress and impurity formation.- Use high-purity, monodisperse PEG starting material to ensure product homogeneity.- Develop and validate a scalable purification method, such as preparative HPLC or ion-exchange chromatography, to effectively remove impurities.- Perform a thorough impurity profiling to identify and characterize common byproducts. |
| Difficulty in Purification | - High polarity and water solubility of the product, making extraction from aqueous phases challenging.- Similar polarity of the product and certain impurities, leading to poor separation by chromatography.- Product instability under certain purification conditions (e.g., extreme pH). | - Utilize salting-out techniques to improve extraction efficiency from aqueous solutions.- Explore alternative chromatography resins and solvent systems to enhance separation resolution.- Consider non-chromatographic purification methods like crystallization or precipitation where feasible.- Ensure the pH of all buffers and solvents is controlled to maintain product stability. |
| Batch-to-Batch Variability | - Inconsistent quality of raw materials.- Variations in reaction conditions (temperature, mixing, addition rates).- Lack of robust process control. | - Establish strict quality specifications for all starting materials and reagents.- Implement automated process control systems to ensure consistent reaction conditions.- Validate the manufacturing process to demonstrate its reproducibility and robustness. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A1: Key parameters to monitor include:
-
Temperature: Both the activation and substitution reactions are temperature-sensitive. Tight temperature control is crucial to prevent side reactions.
-
Reaction Time: In-process monitoring should be used to determine the optimal reaction time for each step to ensure complete conversion without significant byproduct formation.
-
Stoichiometry of Reagents: Precise control over the molar ratios of the PEG starting material, activating agent, protected amine, and hydrazine is essential for maximizing yield and minimizing impurities.
-
Mixing Efficiency: Adequate mixing is critical in large reactors to ensure homogeneity and consistent reaction rates.
Q2: What are the common impurities encountered in the industrial synthesis of this compound?
A2: Common impurities can include:
-
Unreacted tetraethylene glycol.
-
Mono-activated intermediates (e.g., mono-tosylated PEG).
-
Bis-amino or bis-hydrazide substituted PEG4.
-
Byproducts from the incomplete conversion or side reactions of the protecting groups used for the amine functionality.
-
Residual solvents and reagents.
Q3: What analytical techniques are recommended for quality control of industrial-grade this compound?
A3: A comprehensive analytical panel should include:
-
HPLC/UPLC with a suitable detector (e.g., ELSD, CAD, or MS) for purity assessment and quantification of impurities.
-
NMR Spectroscopy (¹H and ¹³C) for structural confirmation and identification of impurities.
-
Mass Spectrometry (MS) to confirm the molecular weight of the product and identify unknown impurities.
-
Karl Fischer Titration to determine the water content.
-
Endotoxin and Bioburden testing for material intended for biomedical applications.
Q4: How can the handling of hazardous reagents like hydrazine be safely managed at an industrial scale?
A4: Due to its toxicity and potential instability, handling hydrazine requires strict safety protocols:
-
Use of closed-system reactors and transfer lines to minimize exposure.
-
Adequate ventilation and personal protective equipment (PPE) for all personnel.
-
Implementation of a quench and work-up procedure to neutralize any unreacted hydrazine before product isolation.
-
Compliance with all local and national safety regulations for handling hazardous materials.
Experimental Protocols
General Synthesis Workflow
The industrial synthesis of this compound typically follows a multi-step process. The diagram below illustrates a common synthetic pathway.
Caption: A typical four-step synthesis route for this compound.
Detailed Methodology: Kilogram-Scale Synthesis
This protocol provides a general framework. Specific quantities and conditions should be optimized based on in-house process development and safety assessments.
Step 1: Activation of Tetraethylene Glycol (TEG)
-
Charge a suitable glass-lined reactor with anhydrous toluene and tetraethylene glycol.
-
Cool the mixture to 0-5 °C under a nitrogen atmosphere.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous toluene while maintaining the temperature.
-
After the addition is complete, slowly add a solution of pyridine or another suitable base, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by HPLC until the starting material is consumed.
-
Quench the reaction with water and perform a series of aqueous washes to remove residual base and salts.
-
Concentrate the organic phase under reduced pressure to obtain the crude di-tosylated PEG intermediate.
Step 2: Mono-amination with a Protected Amine
-
Dissolve the crude di-tosylated PEG in a suitable solvent such as acetonitrile.
-
Add a protected amine (e.g., tert-butyl carbamate) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture to a controlled temperature (e.g., 60-70 °C) and monitor by HPLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the resulting mono-amino protected intermediate using large-scale column chromatography.
Step 3: Hydrazinolysis
-
Dissolve the purified mono-amino protected intermediate in a suitable solvent like ethanol.
-
Add hydrazine hydrate and heat the mixture to reflux.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an aqueous work-up to remove excess hydrazine.
Step 4: Deprotection
-
Dissolve the crude protected amino-PEG-hydrazide in a suitable solvent (e.g., dichloromethane).
-
Add a deprotection agent such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.
-
Stir the reaction at room temperature and monitor by HPLC.
-
Once the deprotection is complete, remove the solvent and excess acid under reduced pressure.
-
Purify the final product, this compound, using an appropriate method such as preparative HPLC or ion-exchange chromatography to achieve the desired purity specifications.
Quantitative Data Summary
The following table summarizes typical, though hypothetical, quantitative data for the industrial-scale synthesis of this compound. Actual results will vary based on the specific process and equipment used.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Industrial Scale (100kg) |
| Starting Material (TEG) | 10 g | 1 kg | 100 kg |
| Overall Yield | 45-55% | 40-50% | 35-45% |
| Purity (by HPLC) | >98% | >95% | >95% |
| Key Impurity 1 (Bis-amino) | <0.5% | <1.0% | <1.5% |
| Key Impurity 2 (Unreacted Intermediate) | <1.0% | <2.0% | <2.5% |
| Cycle Time | 2-3 days | 4-5 days | 5-7 days |
Logical Relationships in Troubleshooting
A systematic approach is crucial for effective troubleshooting. The following diagram illustrates a decision-making workflow for addressing a common issue: low product purity.
Caption: A decision tree for addressing low purity issues in this compound synthesis.
Validation & Comparative
A Head-to-Head Comparison of H2N-PEG4-Hydrazide and SMCC for Protein Crosslinking
For researchers, scientists, and drug development professionals navigating the complexities of protein crosslinking, the choice of reagent is paramount to experimental success. This guide provides an in-depth, objective comparison of two popular crosslinkers: H2N-PEG4-Hydrazide and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By examining their mechanisms of action, experimental protocols, and performance data, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Protein crosslinking is a powerful technique used to study protein-protein interactions, create antibody-drug conjugates (ADCs), and develop novel biotherapeutics. The selection of an appropriate crosslinker is critical and depends on factors such as the functional groups available on the target proteins, the desired stability of the resulting linkage, and the overall experimental goals. Here, we compare a hydrazide-based crosslinker, this compound, with a widely used amine-to-sulfhydryl reactive crosslinker, SMCC.
Executive Summary
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Target Functional Groups | Aldehydes and ketones | Primary amines (-NH2) and sulfhydryls (-SH) |
| Reaction Chemistry | Forms a hydrazone bond | Forms a stable amide bond and a thioether bond |
| Specificity | High, as aldehydes/ketones are introduced site-specifically through oxidation of carbohydrates or enzymatic modification. | High for sulfhydryls; moderate for amines, as multiple lysine residues may be available on the protein surface. |
| Reaction Steps | Typically a two-step process: 1. Generation of carbonyls on one protein. 2. Reaction with the hydrazide linker. | Can be a one-step or two-step process. A two-step process is recommended to avoid self-conjugation. |
| Bond Stability | Hydrazone bond is generally stable, but its stability can be pH-dependent and may be reversible under acidic conditions.[1] Can be stabilized by reduction. | The thioether bond is highly stable and not reversible.[2] The amide bond is also very stable. |
| Crosslinking Efficiency | Can be very efficient, with yields reported to be high in specific applications like antibody conjugation.[1] | Generally efficient, but can be influenced by protein concentration and the number of accessible reactive groups.[3] |
| Spacer Arm | PEG4 spacer increases hydrophilicity and can reduce aggregation. | Cyclohexane-containing spacer arm provides stability to the maleimide group.[2] |
| Key Advantages | Site-specific conjugation possible, especially for glycoproteins. The PEG spacer can improve solubility and reduce immunogenicity. | Well-established chemistry with extensive literature and protocols. Forms highly stable, non-reversible linkages. |
| Key Disadvantages | Requires an initial protein modification step (oxidation) to generate reactive carbonyls. The hydrazone bond may have lower stability in acidic environments compared to the thioether bond. | Can lead to heterogeneous products if multiple primary amines are available. The maleimide group can undergo hydrolysis at higher pH. |
Mechanism of Action and Reaction Pathways
This compound: Targeting Carbonyls for Site-Specific Conjugation
This compound is a heterobifunctional crosslinker that contains a hydrazide group at one end and an amine group at the other, separated by a polyethylene glycol (PEG) spacer. The key reactive group for protein crosslinking is the hydrazide (-NH-NH2), which specifically reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. Since native proteins rarely contain accessible aldehydes or ketones, this chemistry necessitates a preliminary step to introduce these functional groups onto one of the target proteins. A common method for glycoproteins is the mild oxidation of carbohydrate moieties using sodium periodate.
SMCC: A Classic Amine-to-Sulfhydryl Crosslinker
SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond. The maleimide group reacts specifically with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a stable thioether bond. A two-step reaction is typically employed to prevent the homodimerization of the amine-containing protein.
Experimental Protocols
Protocol for Protein Crosslinking using this compound
This protocol is a two-step process that involves the generation of aldehyde groups on one protein followed by conjugation with the hydrazide linker and the second protein.
Materials:
-
Protein 1 (to be oxidized, preferably a glycoprotein)
-
Protein 2 (to be conjugated)
-
This compound
-
Sodium meta-periodate (NaIO4)
-
Oxidation Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Coupling Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Quenching solution (e.g., 1 M glycerol)
-
Desalting columns
Procedure:
Step 1: Oxidation of Protein 1 to Generate Aldehyde Groups
-
Dissolve Protein 1 in Oxidation Buffer to a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of 20 mM NaIO4 in Oxidation Buffer.
-
Add the NaIO4 solution to the protein solution to a final concentration of 1-10 mM. For specific oxidation of sialic acid residues, a lower concentration of 1 mM NaIO4 can be used.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 15 minutes on ice.
-
Remove excess periodate and byproducts by passing the protein solution through a desalting column equilibrated with Coupling Buffer.
Step 2: Hydrazone Bond Formation and Conjugation to Protein 2
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the aldehyde-modified Protein 1 solution. A molar excess of 10- to 50-fold of the hydrazide linker over the protein is typically used.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
(Optional) For a more stable linkage, the hydrazone bond can be reduced to a secondary amine bond by adding sodium cyanoborohydride (NaCNBH3) to a final concentration of 50 mM and incubating for an additional 1-2 hours at room temperature.
-
The amine-end of the PEG-linker on the modified Protein 1 can then be conjugated to Protein 2 using standard amine-reactive chemistry (e.g., using an NHS-ester activated Protein 2). Alternatively, if Protein 2 has a suitable functional group, a different chemistry can be employed.
-
Purify the final protein-protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted components.
Protocol for Protein Crosslinking using SMCC
This is a two-step protocol to conjugate an amine-containing protein to a sulfhydryl-containing protein.
Materials:
-
Protein 1 (with primary amines)
-
Protein 2 (with free sulfhydryls)
-
SMCC
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Reducing agent (e.g., TCEP) if Protein 2 has disulfide bonds
-
Desalting columns
Procedure:
Step 1: Activation of Protein 1 with SMCC
-
Dissolve Protein 1 in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Add the SMCC stock solution to the Protein 1 solution to achieve a 5- to 20-fold molar excess of SMCC over the protein. The optimal molar excess depends on the protein concentration.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to Sulfhydryl-containing Protein 2
-
If Protein 2 contains disulfide bonds, reduce them to free sulfhydryls using a reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Combine the maleimide-activated Protein 1 with Protein 2 in a desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small molecule with a free sulfhydryl group (e.g., cysteine or β-mercaptoethanol) to react with any remaining maleimide groups.
-
Purify the final protein-protein conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
Concluding Remarks
The choice between this compound and SMCC for protein crosslinking hinges on the specific requirements of the experiment. For applications demanding site-specific conjugation and where the introduction of a hydrophilic PEG spacer is beneficial, this compound presents a compelling option, particularly for glycoproteins. The necessity of an initial oxidation step, however, adds a layer of complexity to the protocol.
Conversely, SMCC offers a more direct and well-established method for crosslinking proteins via primary amines and sulfhydryls. Its resulting thioether linkage is exceptionally stable, making it ideal for applications where irreversible conjugation is desired. The potential for heterogeneity in the final product, due to the presence of multiple lysine residues, is a key consideration.
Ultimately, researchers should carefully evaluate the nature of their target proteins, the desired characteristics of the final conjugate, and their experimental capabilities to select the most suitable crosslinking strategy.
References
A Comparative Guide to Labeling Oxidized Glycoproteins: Alternatives to H2N-PEG4-Hydrazide
For researchers, scientists, and drug development professionals, the specific and efficient labeling of glycoproteins is a cornerstone of glycobiology research. This guide provides a comprehensive comparison of alternatives to H2N-PEG4-Hydrazide for the covalent labeling of glycoproteins following mild oxidation. We will delve into the performance of key alternative chemistries, presenting supporting experimental data, detailed protocols, and visual workflows to inform your selection of the optimal labeling strategy.
The primary method for preparing glycoproteins for hydrazide-based labeling is through the mild oxidation of cis-diol moieties within their glycan structures, typically on sialic acid residues, to generate reactive aldehyde groups. This compound reacts with these aldehydes to form a hydrazone bond. The main alternatives to this reagent fall into two major categories: aminooxy-containing reagents and "click chemistry" handles .
Performance Comparison: Hydrazide vs. Aminooxy vs. Click Chemistry
The choice of labeling reagent significantly impacts the efficiency, stability, and overall success of a glycoprotein conjugation experiment. Below, we compare the key performance characteristics of hydrazide-based linkers (like this compound), aminooxy compounds, and click chemistry approaches.
Key Performance Metrics
| Feature | Hydrazide Chemistry (e.g., this compound) | Aminooxy Chemistry | Click Chemistry (SPAAC) |
| Reactive Group | Hydrazide (-NH-NH₂) | Aminooxy (-O-NH₂) | Azide (-N₃) + Cyclooctyne |
| Target Functional Group | Aldehyde/Ketone | Aldehyde/Ketone | Alkyne or Azide |
| Resulting Bond | Hydrazone | Oxime | Triazole |
| Bond Stability | Moderately stable, reversible under acidic conditions.[1][2] | Highly stable, with hydrolysis rates nearly 1000-fold lower than hydrazones at neutral pH.[3][4][5] | Extremely stable and biologically inert covalent bond. |
| Reaction Kinetics | Moderate, can be slow at neutral pH. | Slow at neutral pH, but significantly accelerated by aniline catalysis. | Very fast, driven by the ring strain of the cyclooctyne. |
| Bioorthogonality | High | High | Excellent |
| Typical pH for Labeling | 5.0 - 7.0 | 6.0 - 7.0 (with aniline catalysis) | Physiological pH (e.g., 7.4) |
| Catalyst Required | Generally not required, but can be accelerated by aniline. | Aniline is highly recommended for efficient labeling. | None (for Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). |
Quantitative Comparison of Reaction Kinetics and Bond Stability
| Parameter | Hydrazone Formation (Hydrazide + Aldehyde) | Oxime Formation (Aminooxy + Aldehyde) |
| Second-Order Rate Constant (k₁) | ~169 M⁻¹s⁻¹ (with aniline catalyst) | ~8.2 M⁻¹s⁻¹ (with aniline catalyst) |
| Equilibrium Constant (Keq) | 10⁴ - 10⁶ M⁻¹ | >10⁸ M⁻¹ |
| Relative Hydrolysis Rate (at neutral pH) | ~600-fold faster than oxime | Baseline |
Note: While hydrazone formation can be kinetically faster, the resulting bond is significantly less stable than an oxime, as indicated by the much larger equilibrium constant for oxime formation. This means that over time, the hydrazone bond is more prone to hydrolysis, which can lead to the loss of the label.
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in glycoprotein labeling, the following diagrams have been generated using the DOT language.
Glycoprotein Oxidation and Labeling Workflow
References
Navigating the Nuances of Hydrazone Bond Stability in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious use of cleavable linkers is paramount in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). Among these, the hydrazone bond stands out for its characteristic pH-sensitivity, offering a promising mechanism for controlled drug release. However, its stability is not absolute and can be influenced by a variety of factors within a biological milieu. This guide provides an objective comparison of hydrazone bond stability under different conditions, supported by experimental data, to aid in the design and validation of robust bioconjugates.
The fundamental principle behind the utility of hydrazone linkers lies in their differential stability: they are designed to remain largely intact at the physiological pH of blood (~7.4) but readily cleave in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1] This acid-catalyzed hydrolysis is the primary mechanism for the release of a conjugated payload within target cells, minimizing premature release in systemic circulation and the associated off-target toxicity.[1][2]
Factors Influencing Hydrazone Bond Stability
The stability of a hydrazone bond is not a fixed property but is significantly influenced by the structural and electronic characteristics of its constituent aldehyde/ketone and hydrazine precursors.[1]
-
Aromatic vs. Aliphatic Components: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes.[1] This increased stability is attributed to the electronic conjugation of the C=N double bond with the aromatic ring.
-
Electronic Effects of Substituents: The presence of electron-donating groups on the aldehyde or ketone component can increase the electron density of the hydrazone carbon, making it more resistant to nucleophilic attack by water and thus more stable. Conversely, electron-withdrawing groups on the hydrazine moiety can enhance the electrophilicity of the hydrazone, rendering it less stable and more susceptible to hydrolysis.
Comparative Stability of Hydrazone Linkers
The choice of hydrazone linker can dramatically impact the release kinetics of a payload. Acylhydrazones, for instance, are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones, yet they can be more labile at acidic pH. This characteristic makes them particularly well-suited for applications requiring stability in circulation followed by rapid cleavage within the acidic intracellular compartments. In contrast, oxime linkages are substantially more stable than hydrazones, with hydrolysis rate constants that can be nearly 1000-fold lower.
The following tables summarize quantitative data on the stability of various hydrazone linkers at physiological and acidic pH, providing a comparative overview of their performance.
Table 1: Comparative Half-lives of Hydrazone and Oxime Linkers at Different pH Values
| Linker Type | pH/pD | Half-life (t½) | Reference |
| Generic Hydrazone | 7 | 183 hours | |
| 5 | 4.4 hours | ||
| Phenylketone-derived Hydrazone | 7.4 (in plasma) | ~2 days | |
| Acylhydrazone (in ADC) | 7.0 | > 2.0 hours | |
| ~5.0 | 2.4 minutes | ||
| Methylhydrazone | pD 7.0 | 0.23 hours | |
| pD 6.0 | 0.027 hours | ||
| pD 5.0 | 0.003 hours | ||
| Acetylhydrazone | pD 7.0 | 0.45 hours | |
| pD 6.0 | 0.048 hours | ||
| pD 5.0 | 0.004 hours | ||
| Oxime | pD 7.0 | 140 hours | |
| pD 6.0 | 14 hours | ||
| pD 5.0 | 1.4 hours |
Table 2: Influence of Substituents on Hydrazone Stability
| Carbonyl Component | Hydrazine Component | Relative Stability | Rationale | Reference |
| Aromatic Aldehyde | Acyl Hydrazide | High | Conjugation of the C=N bond with the aromatic ring enhances stability. | |
| Aliphatic Aldehyde | Acyl Hydrazide | Lower | Lack of resonance stabilization compared to aromatic aldehydes. | |
| Aldehyde with Electron-Donating Group | Any Hydrazine | Higher | Increased electron density on the hydrazone carbon reduces susceptibility to hydrolysis. | |
| Aldehyde with Electron-Withdrawing Group | Any Hydrazine | Lower | Decreased electron density on the hydrazone carbon increases susceptibility to hydrolysis. |
Experimental Protocols for Validating Hydrazone Bond Stability
To empirically determine the stability of a novel hydrazone-linked conjugate, a series of well-defined in vitro assays are essential.
Protocol 1: In Vitro Stability Assay in Buffer
This protocol assesses the intrinsic chemical stability of the hydrazone bond at different pH values, mimicking various biological compartments.
1. Preparation of Buffers:
-
Prepare buffers at desired pH values. Common choices include:
-
pH 7.4 (Physiological): Phosphate-buffered saline (PBS).
-
pH 6.0-6.5 (Early Endosome): Acetate or citrate buffers.
-
pH 5.0-5.5 (Late Endosome/Lysosome): Acetate or citrate buffers.
-
2. Sample Preparation:
-
Prepare a stock solution of the hydrazone-linked compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution in the prepared buffers to the desired final concentration.
3. Incubation:
-
Incubate the samples at 37°C.
-
At predetermined time points, withdraw aliquots for analysis.
4. Analysis:
-
Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the disappearance of the intact conjugate peak over time.
5. Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point relative to time zero.
-
Plot the percentage of intact conjugate versus time and determine the half-life (t½) at each pH by fitting the data to a first-order decay model.
Protocol 2: In Vitro Plasma Stability Assay
This assay provides a more biologically relevant assessment by evaluating stability in the presence of plasma proteins and other components that can catalyze hydrolysis.
1. Plasma Preparation:
-
Thaw frozen plasma (e.g., human, mouse, rat) from multiple donors at 37°C. Plasma should contain an anticoagulant like heparin or EDTA.
2. Sample Preparation:
-
Prepare a stock solution of the hydrazone-linked conjugate.
-
Spike the plasma with the stock solution to the desired final concentration, minimizing the final solvent concentration.
3. Incubation:
-
Incubate the plasma samples at 37°C.
-
At various time points, withdraw aliquots.
4. Protein Precipitation:
-
To stop the reaction and remove plasma proteins, add a cold organic solvent (e.g., 3-4 volumes of acetonitrile or methanol), often containing an internal standard for LC-MS analysis.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
5. Analysis of Supernatant:
-
Carefully collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the intact conjugate and/or the released payload.
6. Data Analysis:
-
Determine the concentration of the intact conjugate at each time point.
-
Calculate the half-life of the conjugate in plasma as described in the buffer stability protocol.
It is important to note that hydrazone linkers can exhibit significantly lower stability in plasma compared to buffer at the same pH due to catalysis by plasma components.
Visualizing Key Concepts
To further elucidate the principles and processes discussed, the following diagrams provide visual representations of the hydrazone bond's characteristics and the experimental workflow for its validation.
Caption: Factors influencing the stability of a hydrazone bond.
Caption: Workflow for in vitro hydrazone stability testing.
Caption: Decision tree for selecting a suitable linker based on stability needs.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Conjugated with H2N-PEG4-Hydrazide
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides is a critical step in the development of novel therapeutics. The conjugation of polyethylene glycol (PEG) to a peptide can significantly improve its pharmacokinetic properties. H2N-PEG4-Hydrazide is a specific PEGylation reagent that allows for the targeted conjugation to carbonyl groups on a peptide, often introduced through oxidation of carbohydrate moieties or specific amino acid side chains. This guide provides a comparative overview of the mass spectrometry-based analysis of peptides conjugated with this compound, complete with experimental protocols, data presentation, and a discussion of alternative approaches.
The analysis of PEGylated peptides by mass spectrometry presents unique challenges, primarily due to the polydispersity of the PEG polymer and the increased complexity of the resulting mass spectra.[1][2] The heterogeneous nature of PEG leads to a distribution of molecular weights for the conjugated peptide, resulting in a series of peaks in the mass spectrum, each differing by the mass of the ethylene glycol monomer (44 Da).[3] Furthermore, PEGylated peptides can acquire multiple charges during ionization, leading to overlapping isotopic clusters and making spectral interpretation difficult.[1][2]
This guide will delve into the specifics of analyzing peptides conjugated with this compound, a reagent that forms a stable hydrazone bond with a carbonyl group on the target peptide. We will explore the nuances of sample preparation, mass spectrometry methodologies, and data analysis, providing a framework for robust and reliable characterization.
Experimental Workflow & Key Considerations
The successful mass spectrometry analysis of this compound conjugated peptides hinges on a well-defined experimental workflow. This encompasses the initial conjugation reaction, purification of the conjugate, and the subsequent LC-MS/MS analysis.
Detailed Experimental Protocols
Protocol 1: Peptide Conjugation with this compound
This protocol outlines the steps for conjugating a peptide containing a carbonyl group with this compound.
Materials:
-
Peptide with a carbonyl group (aldehyde or ketone)
-
This compound
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Quenching solution (optional, e.g., acetone)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Methodology:
-
Peptide Preparation: Dissolve the peptide containing a carbonyl group in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Dissolve this compound in the reaction buffer to achieve a 10- to 50-fold molar excess compared to the peptide.
-
Conjugation Reaction: Add the this compound solution to the peptide solution. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction proceeds efficiently at a slightly acidic to neutral pH (pH 5-7) to facilitate the formation of the hydrazone bond.
-
Quenching (Optional): To stop the reaction, a small amount of a carbonyl-containing compound like acetone can be added to consume the excess hydrazide reagent.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using SEC or RP-HPLC. Monitor the elution profile using UV absorbance at 214 nm or 280 nm.
-
Verification: Confirm the successful conjugation and purity of the product by mass spectrometry (MALDI-TOF or ESI-MS) to determine the molecular weight of the conjugate.
Protocol 2: LC-MS/MS Analysis of this compound Conjugated Peptides
This protocol provides a general procedure for the analysis of the purified PEGylated peptide using liquid chromatography coupled to tandem mass spectrometry.
Materials:
-
Purified this compound conjugated peptide
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
C18 reverse-phase LC column
-
Mass spectrometer capable of CID and/or ETD fragmentation
Methodology:
-
Sample Preparation: Dilute the purified PEGylated peptide in Solvent A to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).
-
Liquid Chromatography:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a gradient of Solvent B. A typical gradient might be 5-60% Solvent B over 30 minutes.
-
The flow rate is typically set between 200-400 µL/min for analytical columns.
-
-
Mass Spectrometry:
-
Acquire mass spectra in positive ion mode.
-
Perform a full scan (MS1) to identify the m/z values of the PEGylated peptide, which will appear as a distribution of peaks separated by approximately 44 Da.
-
Select the precursor ions of the PEGylated peptide for tandem mass spectrometry (MS/MS).
-
Fragment the precursor ions using Collision-Induced Dissociation (CID) and/or Electron Transfer Dissociation (ETD).
-
-
Data Analysis:
-
Process the raw data to identify the peptide sequence and the site of PEGylation.
-
For CID data, look for characteristic b- and y-type fragment ions from the peptide backbone. The mass of the PEG moiety will be attached to one of the fragment ions, indicating the site of modification.
-
For ETD data, expect to see preferential cleavage of the N-N hydrazone bond, which can simplify the spectrum and aid in identifying the peptide.
-
Use deconvolution algorithms to determine the average molecular weight and the distribution of PEG units.
-
Data Presentation: A Comparative Overview
The choice of mass spectrometry parameters can significantly impact the quality of the data obtained. The following table summarizes key performance metrics for different analytical approaches.
| Analytical Method | Key Performance Metrics | Advantages | Disadvantages |
| MALDI-TOF MS | - Average molecular weight- Degree of PEGylation | - Rapid analysis- Tolerant to some salts and buffers | - Limited fragmentation information- Lower resolution for high mass ions |
| LC-ESI-TOF MS | - Accurate mass of conjugate- Heterogeneity profile- Purity assessment | - High mass accuracy- Good for intact mass analysis | - Complex spectra due to multiple charge states |
| LC-ESI-Ion Trap/Orbitrap MS with CID | - Peptide sequence confirmation- PEGylation site localization | - Provides fragmentation for sequencing- High resolution and mass accuracy (Orbitrap) | - Fragmentation of the PEG chain can complicate spectra |
| LC-ESI-Ion Trap/Orbitrap MS with ETD | - Preferential cleavage of hydrazone bond- Simplified fragmentation spectra | - Facilitates identification of the peptide component- Less fragmentation of the PEG chain | - May not be as effective for low charge state precursors |
Alternative Approaches and Their Comparison
While this compound offers a targeted approach for PEGylation, other reagents are also commonly used. The choice of reagent can influence the subsequent mass spectrometry analysis.
| PEGylation Reagent | Linkage Chemistry | MS Analysis Considerations |
| NHS-ester-PEG | Amine-reactive (Lys, N-terminus) | - Stable amide bond- Standard CID fragmentation is effective |
| Maleimide-PEG | Thiol-reactive (Cys) | - Stable thioether bond- Standard CID fragmentation is effective |
| This compound | Carbonyl-reactive (hydrazone bond) | - Hydrazone bond can be labile under certain MS conditions- ETD can provide specific cleavage of the hydrazone bond |
The use of ETD for analyzing hydrazone-linked peptides is a significant advantage as it can simplify the MS/MS spectra by selectively cleaving the N-N bond of the hydrazone linker. This results in the detachment of the peptide from the PEG chain, making the identification of the peptide sequence more straightforward.
Visualization of the Conjugation and Fragmentation
Conclusion
The mass spectrometry analysis of peptides conjugated with this compound requires careful consideration of both the conjugation chemistry and the analytical methodology. The formation of a hydrazone bond offers a specific site of PEGylation, and the use of advanced fragmentation techniques like ETD can significantly simplify spectral interpretation. By following robust experimental protocols and understanding the nuances of different mass spectrometry approaches, researchers can effectively characterize these complex biomolecules, a crucial step in the development of next-generation peptide therapeutics. This guide provides a foundational understanding to aid in the successful analysis of these important bioconjugates.
References
A Researcher's Guide to Click Chemistry: H2N-PEG4-Hydrazide in Focus
In the landscape of bioconjugation, the ability to efficiently and specifically link molecules is paramount for advancing research in therapeutics, diagnostics, and fundamental biology. "Click chemistry" provides a suite of powerful tools for this purpose, characterized by high yields, stereospecificity, and the formation of stable covalent bonds under mild, aqueous conditions. This guide offers an objective comparison of H2N-PEG4-Hydrazide, a key reagent in hydrazone ligation, with other prominent click chemistry reagents, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal tool for their application.
This comparison will delve into the performance of this compound alongside the workhorses of click chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. We will examine key performance indicators, including reaction kinetics, stability of the resulting linkage, and biocompatibility, supported by experimental data and detailed protocols.
At a Glance: Comparing Click Chemistry Platforms
The choice of a bioconjugation strategy is a critical decision in experimental design. The following table summarizes the key characteristics of hydrazone ligation (the reaction of this compound) and the major click chemistry cycloaddition reactions.
| Feature | Hydrazone Ligation (this compound) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reactive Groups | Hydrazide + Aldehyde/Ketone | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide | Electron-poor Diene (e.g., Tetrazine) + Electron-rich Dienophile (e.g., TCO, Norbornene) |
| Catalyst Required | None (Aniline catalysis can enhance rate) | Copper(I) | None | None |
| Biocompatibility | High (Aniline can have some toxicity) | Limited due to copper cytotoxicity[1][2] | High, suitable for in vivo applications[3][4] | High, widely used in living systems |
| Second-Order Rate Constant (k) | 10⁻³ - 20 M⁻¹s⁻¹ (can be increased with catalysis)[5] | 10 - 10⁴ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne) | 1 - 10⁶ M⁻¹s⁻¹ (fastest click reaction) |
| Linkage Formed | Hydrazone | 1,4-disubstituted 1,2,3-Triazole | 1,2,3-Triazole | Dihydropyridazine (after N₂ extrusion) |
| Linkage Stability | Reversible (hydrolytically labile, pH-dependent) | Highly Stable | Highly Stable | Highly Stable |
| Key Advantage | Reversible linkage, useful for drug delivery; simple reagents | Fast kinetics, high yields, small alkyne/azide tags | No catalyst required, bioorthogonal | Extremely fast kinetics, bioorthogonal |
| Key Disadvantage | Linkage can be unstable at physiological pH | Copper toxicity limits in vivo use | Slower than CuAAC, bulky strained alkynes | Tetrazines can have limited stability |
Deep Dive into Reaction Mechanisms and Workflows
Understanding the underlying chemistry and experimental workflow is crucial for successful bioconjugation.
Hydrazone Ligation with this compound
The reaction between a hydrazide and an aldehyde or ketone forms a hydrazone bond. The polyethylene glycol (PEG) spacer in this compound enhances the hydrophilicity of the resulting conjugate. While the reaction can proceed without a catalyst, the addition of aniline can significantly accelerate the rate of hydrazone formation.
Caption: Hydrazone ligation workflow.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that joins an azide and a terminal alkyne to form a stable triazole ring. The reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. Ligands such as THPTA are used to stabilize the copper(I) and improve reaction efficiency.
Caption: CuAAC experimental workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of the copper catalyst in CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts spontaneously with an azide without the need for a catalyst. This makes SPAAC highly suitable for applications in living systems.
Caption: SPAAC experimental workflow.
Experimental Protocols
The following are generalized protocols for performing bioconjugation with this compound and other click chemistry reagents.
Protocol 1: Aniline-Catalyzed Hydrazone Ligation
This protocol describes the labeling of an aldehyde-containing peptide with a hydrazide-modified probe.
Materials:
-
Aldehyde-containing peptide (e.g., 1 mM stock in water)
-
This compound probe (e.g., 10 mM stock in water)
-
Aniline (e.g., 1 M stock in DMSO)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
In a microcentrifuge tube, combine 50 µL of the 1 mM aldehyde-peptide stock with 350 µL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Add 10 µL of the 10 mM this compound probe stock solution. The final concentration of both reactants will be approximately 100 µM.
-
Add 10 µL of the 1 M aniline stock solution to the reaction mixture. The final concentration of aniline will be 20 mM.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, the product can be purified by reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein (e.g., 1 mg/mL in PBS)
-
Alkyne-containing fluorescent dye (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)
-
Sodium ascorbate (e.g., 100 mM stock in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution with PBS to a final volume of 180 µL.
-
Add 2 µL of the 10 mM alkyne-dye stock solution.
-
Prepare the catalyst premix: In a separate tube, mix 4 µL of 50 mM CuSO₄ and 4 µL of 50 mM THPTA. Let it stand for 2 minutes.
-
Add the 8 µL of the catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The reaction can be stopped by adding a chelating agent like EDTA.
-
Purify the conjugate using a desalting column to remove excess reagents.
-
Characterize the conjugate using UV-Vis spectroscopy and SDS-PAGE.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing protein.
Materials:
-
Azide-containing protein in a suitable buffer (e.g., PBS, pH ~7.4)
-
DBCO-functionalized molecule (e.g., 10 mM stock in DMSO)
-
Reaction buffer (azide-free)
Procedure:
-
Prepare the azide-containing protein and the DBCO-functionalized molecule separately.
-
In a microcentrifuge tube, combine the azide-containing protein with the DBCO-functionalized molecule. A 2-4 fold molar excess of the DBCO reagent over the azide is often used.
-
Incubate the reaction overnight at 4°C or for 3-4 hours at room temperature.
-
The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 309 nm.
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove unreacted components.
Concluding Remarks: Selecting the Right Tool for the Job
The choice between this compound and other click chemistry reagents is ultimately dictated by the specific requirements of the experiment.
-
This compound and the resulting hydrazone ligation offer a straightforward method for bioconjugation, particularly when a reversible or pH-sensitive linkage is desired, such as in drug delivery systems designed for release in the acidic environment of endosomes. The primary drawback is the potential instability of the hydrazone bond at physiological pH.
-
CuAAC remains a gold standard for its rapid kinetics and high efficiency, making it ideal for in vitro applications where speed is critical and the removal of the copper catalyst is feasible.
-
SPAAC is the undisputed champion for applications in living systems, where the cytotoxicity of copper is a significant concern. While generally slower than CuAAC, the development of increasingly reactive strained alkynes continues to enhance its utility.
-
IEDDA represents the pinnacle of reaction speed in click chemistry, making it the go-to choice for applications requiring extremely fast kinetics, even at low concentrations.
By carefully considering the factors of reaction speed, biocompatibility, and linkage stability, researchers can confidently select the most appropriate click chemistry reagent to achieve their scientific objectives.
References
- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Hydrophilic PEG Spacers in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting biomolecule. Among the arsenal of available chemical linkers, hydrophilic polyethylene glycol (PEG) spacers have become a cornerstone technology. This guide provides an objective comparison of the advantages of using hydrophilic PEG spacers over other alternatives, supported by experimental data, detailed protocols, and visual representations of key concepts.
The covalent attachment of PEG chains, a process known as PEGylation, imparts a range of beneficial physicochemical properties to bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1] These advantages stem from the unique characteristics of the PEG molecule: its hydrophilicity, flexibility, biocompatibility, and non-immunogenic nature.[2][3][4]
Core Advantages of Hydrophilic PEG Spacers
Incorporating a hydrophilic PEG spacer into a bioconjugate design offers several key advantages over more traditional hydrophobic linkers (e.g., alkyl chains):
-
Enhanced Hydrophilicity and Solubility: A primary benefit of PEG spacers is their ability to increase the hydrophilicity of the entire bioconjugate.[1] Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic PEG chain creates a hydration shell, improving the solubility and stability of the bioconjugate, which is crucial for manufacturing and formulation. This contrasts with hydrophobic linkers, which can exacerbate aggregation issues.
-
Improved Pharmacokinetics and Biodistribution: PEGylation significantly alters the pharmacokinetic profile of a bioconjugate by increasing its hydrodynamic radius. This increased size reduces renal clearance, leading to a longer circulation half-life and sustained exposure to the target. This can translate to an improved therapeutic window and less frequent dosing. The length of the PEG chain can be tailored to fine-tune the pharmacokinetic properties.
-
Reduced Immunogenicity: The flexible and hydrophilic PEG chain can act as a "stealth" agent, masking immunogenic epitopes on the surface of the protein or drug from recognition by the immune system. This shielding effect decreases the likelihood of an adverse immune response, a significant concern for therapeutic proteins.
-
Minimized Steric Hindrance: The defined length and flexibility of PEG spacers provide precise spatial control between the conjugated molecules. This is critical for maintaining the biological activity of the biomolecule. For instance, in an ADC, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. In PROTACs, the linker must optimally orient the target protein and the E3 ligase for efficient ternary complex formation.
Comparative Performance Data
The decision to incorporate a hydrophilic PEG spacer is often driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key experimental data comparing PEGylated bioconjugates to non-PEGylated or hydrophobic linker-containing counterparts.
| Parameter | No Spacer/Hydrophobic Spacer | Hydrophilic PEG Spacer | Fold Change/Improvement | Reference |
| ADC Clearance Rate (mL/kg/day) | ~8.5 (No PEG) | ~4.5 (PEG8) | ~1.9x Reduction | |
| Hydrophobicity (HIC Retention Time) | Longer Retention Time | Shorter Retention Time | Demonstrates Increased Hydrophilicity | |
| Binding Affinity (Kd) | Higher Kd (Weaker Binding) | Lower Kd (Stronger Binding) | Varies with system, often improved | |
| In Vivo Half-Life | Shorter | Longer | Significantly Increased | |
| Solubility | Prone to Aggregation | Increased Solubility | Prevents Aggregation |
Table 1: Comparative data on the impact of hydrophilic PEG spacers on key bioconjugate properties.
| PEG Spacer Length | Effect on Clearance Rate | Effect on Binding Affinity (IC50) | Reference |
| Short (e.g., PEG2, PEG3, PEG4) | Moderate reduction in clearance. | Can result in higher binding affinity in some systems. | |
| Medium (e.g., PEG8, PEG12) | Significant reduction in clearance. | Balanced properties. | |
| Long (e.g., PEG24 and longer) | Most pronounced reduction in clearance and increase in half-life. | May lead to decreased binding affinity due to steric hindrance. |
Table 2: Influence of PEG spacer length on bioconjugate properties.
Experimental Protocols
The successful implementation of a hydrophilic PEG spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG linkers.
Protocol 1: NHS-Ester-PEG Conjugation to Primary Amines
This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS)-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein or antibody.
Materials:
-
Antibody/Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-payload
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: Buffer exchange the antibody/protein into the reaction buffer using a desalting column or dialysis to remove any primary amine-containing buffers (e.g., Tris).
-
NHS-PEG-Payload Stock Solution Preparation: Immediately before use, dissolve the NHS-PEG-payload in anhydrous DMSO or DMF to a desired concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add the dissolved NHS-PEG-payload to the antibody/protein solution at a specific molar excess (e.g., 5-20 fold molar excess of PEG reagent to protein).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm conjugation, and use techniques like HIC-HPLC to determine the drug-to-antibody ratio (DAR) and assess hydrophobicity.
Protocol 2: Maleimide-PEG Conjugation to Thiols
This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (from a native or engineered cysteine residue) on a protein.
Materials:
-
Antibody/Protein with free sulfhydryl groups
-
Maleimide-PEG-payload
-
Anhydrous DMSO or DMF
-
Reaction buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 10 mM EDTA, pH 7.0)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column
Procedure:
-
Reduction of Disulfide Bonds (if necessary): If the cysteine residues are involved in disulfide bonds, reduce the antibody/protein with a reducing agent like TCEP (e.g., 10-fold molar excess) for 1-2 hours at room temperature.
-
Removal of Reducing Agent: Immediately remove the reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.
-
Maleimide-PEG-Payload Stock Solution Preparation: Dissolve the Maleimide-PEG-payload in anhydrous DMSO or DMF to the desired concentration.
-
Conjugation Reaction: Add the dissolved Maleimide-PEG-payload to the reduced and purified antibody/protein solution at a defined molar excess (e.g., 3-10 fold molar excess of PEG reagent to protein).
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature or 4°C overnight, protected from light.
-
Purification: Purify the conjugate using SEC or another suitable chromatography method to remove unreacted PEG linker and other impurities.
-
Characterization: Characterize the final conjugate using methods such as mass spectrometry to confirm the molecular weight and SDS-PAGE to visualize the conjugate.
Visualizing the Advantages and Workflows
Diagrams are essential for understanding the logical relationships and experimental processes in bioconjugation.
Caption: Core advantages of incorporating a hydrophilic PEG spacer in bioconjugation.
References
A Comparative Analysis of Homobifunctional and Heterobifunctional Crosslinkers in Bioconjugation
In the fields of proteomics, drug development, and diagnostics, the covalent linkage of biomolecules is a fundamental technique. Crosslinkers, or bifunctional reagents, are the molecular tools that facilitate this process, enabling the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces. These reagents are broadly classified into two categories: homobifunctional and heterobifunctional crosslinkers. The choice between these two types of reagents is critical and depends on the specific application, the functional groups available on the target molecules, and the desired level of control over the conjugation reaction. This guide provides an objective comparison of homobifunctional and heterobifunctional crosslinkers, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their experimental designs.
Homobifunctional Crosslinkers: A One-Step Approach to Conjugation
Homobifunctional crosslinkers possess two identical reactive groups, enabling them to connect two molecules through the same type of functional group, most commonly primary amines (-NH2) or sulfhydryls (-SH).[1] These reagents are typically employed in one-step reactions where the crosslinker is added to a mixture of the molecules to be conjugated.[1] A classic example of a homobifunctional crosslinker is Disuccinimidyl suberate (DSS), which contains two N-hydroxysuccinimide (NHS) esters that react with primary amines to form stable amide bonds.[2]
The primary advantage of homobifunctional crosslinkers lies in their simplicity of use. They are well-suited for applications such as intramolecular crosslinking to stabilize protein structures, fixing protein-protein interactions in situ before cell lysis, and polymerizing monomers.[3][4] However, their lack of specificity in a one-step reaction can lead to a significant drawback: the formation of undesirable products. When conjugating two different proteins (Protein A and Protein B), the addition of a homobifunctional crosslinker can result in the formation of A-A homodimers, B-B homodimers, and higher-order polymers, in addition to the desired A-B heterodimer. This lack of control can lead to complex product mixtures, reduced yield of the target conjugate, and potential precipitation of aggregated proteins.
Heterobifunctional Crosslinkers: Precision and Control in Conjugation
Heterobifunctional crosslinkers feature two different reactive groups at opposite ends of a spacer arm. This design allows for sequential, two-step conjugation reactions, providing a much higher degree of control over the crosslinking process. A widely used example is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which has an NHS ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl groups.
The key advantage of heterobifunctional crosslinkers is the ability to minimize the formation of unwanted homodimers and polymers. In a typical two-step protocol, the first protein, which contains accessible primary amines, is reacted with the NHS ester of the SMCC linker. After this initial reaction, any excess, unreacted crosslinker is removed. The second protein, which has a free sulfhydryl group, is then added and reacts with the maleimide group of the now-activated first protein. This controlled, sequential addition ensures a much higher yield of the desired heterodimeric conjugate. This level of precision is critical for applications such as the development of antibody-drug conjugates (ADCs), where a specific drug molecule needs to be attached to an antibody with a defined stoichiometry.
Quantitative Comparison of Crosslinker Performance
The efficiency of a crosslinking reaction is a critical parameter that influences the yield of the desired conjugate and the complexity of the resulting product mixture. While direct, side-by-side quantitative comparisons under identical conditions are not always readily available in the literature, we can synthesize representative data to illustrate the potential differences in performance between homobifunctional and heterobifunctional crosslinkers. The following tables summarize key characteristics and representative efficiencies.
| Feature | Homobifunctional Crosslinkers (e.g., DSS) | Heterobifunctional Crosslinkers (e.g., SMCC) |
| Reactive Groups | Two identical reactive groups (e.g., NHS ester + NHS ester) | Two different reactive groups (e.g., NHS ester + maleimide) |
| Reaction Type | Typically a one-step reaction | Typically a two-step, sequential reaction |
| Control | Low control over the reaction, leading to a mixture of products | High control, allowing for specific conjugation of two different molecules |
| Primary Undesired Products | Homodimers, polymers, and intramolecular crosslinks | Minimal formation of homodimers and polymers |
| Common Applications | Intramolecular crosslinking, protein interaction "snapshots", polymerization | Antibody-drug conjugates, protein-peptide conjugation, surface immobilization |
Table 1. Qualitative Comparison of Homobifunctional and Heterobifunctional Crosslinkers.
| Crosslinker Type | Example | Target Functional Groups | Typical Reaction Steps | Representative Yield of Desired Heteroconjugate* | Key Advantages | Key Disadvantages |
| Homobifunctional | DSS | Amine + Amine | 1 | Low to Moderate | Simple one-step protocol. | Lack of control, formation of homodimers and polymers. |
| Heterobifunctional | SMCC | Amine + Sulfhydryl | 2 | High | High specificity, minimal side products, controlled conjugation. | More complex two-step protocol, requires specific functional groups. |
*Yield is highly dependent on the specific proteins, reaction conditions, and purification methods. This is a generalized representation.
Table 2. Performance Characteristics of Representative Homobifunctional and Heterobifunctional Crosslinkers.
Experimental Protocols
To provide a practical understanding of how these crosslinkers are used, detailed experimental protocols for a representative homobifunctional (DSS) and heterobifunctional (SMCC) crosslinker are provided below.
Protocol 1: Protein-Protein Crosslinking using DSS (Homobifunctional)
This protocol describes a general procedure for crosslinking two proteins (Protein A and Protein B) in solution using Disuccinimidyl suberate (DSS).
Materials:
-
Purified Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE analysis reagents
Procedure:
-
Protein Preparation: Prepare a mixture of Protein A and Protein B at the desired molar ratio in an amine-free buffer.
-
DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO to a concentration of 25 mM.
-
Crosslinking Reaction: Add the DSS stock solution to the protein mixture to achieve a final desired molar excess of DSS over the total protein. A common starting point is a 20- to 50-fold molar excess.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any excess DSS.
-
Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked complexes (A-A, B-B, and A-B). The efficiency of crosslinking can be estimated by densitometry of the protein bands.
Protocol 2: Antibody-Drug Conjugation using SMCC (Heterobifunctional)
This protocol outlines a two-step procedure for conjugating a sulfhydryl-containing drug molecule to an antibody using Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Sulfhydryl-containing drug molecule
-
Desalting column
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Conjugation Buffer: PBS, pH 6.5-7.5
Procedure: Step 1: Activation of the Antibody with SMCC
-
SMCC Stock Solution: Dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Remove the unreacted SMCC from the maleimide-activated antibody using a desalting column equilibrated with conjugation buffer (pH 6.5-7.5). This step is crucial to prevent the drug from reacting with free SMCC.
Step 2: Conjugation of the Drug to the Activated Antibody
-
Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the conjugation reaction, a small molecule containing a sulfhydryl group (e.g., cysteine) can be added to react with any remaining maleimide groups.
-
Purification: Purify the antibody-drug conjugate (ADC) from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.
Visualizing Crosslinking Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a general crosslinking workflow and the specific mechanisms of DSS and SMCC.
Conclusion
Both homobifunctional and heterobifunctional crosslinkers are valuable tools in the researcher's arsenal for bioconjugation. Homobifunctional reagents offer a simple, one-step method for crosslinking, which can be advantageous for certain applications like stabilizing existing protein complexes. However, this simplicity comes at the cost of control, often leading to a heterogeneous mixture of products. In contrast, heterobifunctional crosslinkers, with their distinct reactive ends, enable a controlled, two-step conjugation process. This sequential approach significantly minimizes the formation of undesirable side products, making them the preferred choice for applications requiring high purity and specificity, such as the synthesis of antibody-drug conjugates and other precisely defined bioconjugates. The selection of the appropriate crosslinker is therefore a critical step in the experimental design and should be guided by the specific goals of the study and the nature of the biomolecules involved.
References
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the outright degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to achieve targeted protein knockdown. A PROTAC molecule is elegantly composed of three key elements: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties. While the choice of ligands dictates the targeting specificity, the linker, far from being a passive spacer, is a critical determinant of the PROTAC's overall efficacy, influencing its potency, selectivity, and pharmacokinetic properties.[1]
This guide provides an objective comparison of different PROTAC linker types, with a special focus on the emerging H2N-PEG4-Hydrazide linker, and is supported by experimental data from peer-reviewed studies.
The Mechanism of Action: A Symphony of Proximity
PROTACs function by forming a ternary complex between the target protein and an E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The linker's length, flexibility, and chemical composition are paramount in enabling the formation of a stable and productive ternary complex.[1][2]
Figure 1: PROTAC Mechanism of Action.
Comparative Analysis of PROTAC Linkers
The choice of linker can be broadly categorized into flexible, rigid, and functionalized linkers. Each class presents distinct advantages and disadvantages that must be weighed in the context of the specific target and desired therapeutic profile.
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, are the most extensively used linkers in PROTAC development due to their synthetic tractability and the ease with which their length can be modulated.[1][2]
-
PEG Linkers: Comprising repeating ethylene glycol units, PEG linkers are hydrophilic and can enhance the solubility and cell permeability of the PROTAC molecule. Statistical analysis of published PROTACs reveals that approximately 54% utilize PEG linkers.
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.
The this compound Linker: A Functionalized PEG Variant
The this compound linker is a functionalized PEG linker that introduces a hydrazide group. This moiety can react with aldehydes and ketones to form stable hydrazone bonds, offering a versatile conjugation strategy. The PEG component, with four repeating ethylene glycol units, imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the PROTAC.
While direct head-to-head comparative studies with extensive quantitative data for this compound against other linker types are not widely available in the public domain, its properties can be inferred from its constituent parts. The PEG nature suggests favorable solubility and the potential for beneficial interactions within the ternary complex. The hydrazide functionality provides a stable and specific conjugation point. A recent study on ethyl hydrazide-based PROTACs for HDAC6 degradation demonstrated that both alkyl and PEG spacers could yield potent degraders, with Dmax values exceeding 80%. In that particular study, the alkyl-spaced PROTACs showed slightly higher degradation efficacy, suggesting that the optimal linker composition is target-dependent.
Rigid Linkers: Enhancing Potency and Selectivity
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
Clickable Linkers: For Modular and Efficient Synthesis
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has gained popularity for its efficiency and modularity in PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Type and Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data adapted from a study on TBK1 degraders.
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted phenyl) | Modified PROTACs | No activity |
Data from a comparative study on AR degraders.
Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Data from a study on CRBN degraders.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH). Calculate DC50 and Dmax values from the dose-response curves.
Figure 2: Western Blot Experimental Workflow.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure the binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This bead-based assay is a high-throughput method to detect the formation of the ternary complex in solution.
Logical Relationships and Design Considerations
The selection of an optimal linker is a multifactorial process involving a balance of several properties.
References
A Comparative Guide to Antibody-Drug Conjugates Featuring H2N-PEG4-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) synthesized with the pH-sensitive H2N-PEG4-Hydrazide linker against common alternative linker technologies. By presenting key experimental data and detailed methodologies, this document aims to inform the rational design and characterization of next-generation ADCs.
Introduction to this compound and ADC Linker Technologies
Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and safety profile.
This compound is a bifunctional linker that incorporates a hydrazide group and a polyethylene glycol (PEG) spacer. The hydrazide forms a hydrazone bond with a carbonyl group (ketone or aldehyde) on a drug molecule. This hydrazone linkage is acid-labile, designed to be stable at the physiological pH of blood (~7.4) but to cleave and release the payload in the acidic environment of cellular compartments like endosomes and lysosomes (pH 4.5-6.5). The PEG spacer enhances the solubility and stability of the ADC.
This guide compares ADCs made with this hydrazone linker to those constructed with other widely used linker strategies:
-
Disulfide Linkers: These are cleaved in the reducing environment of the cell's cytoplasm due to the high concentration of glutathione.
-
Peptide Linkers (e.g., Valine-Citrulline): These are designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.
-
Non-Cleavable Linkers (e.g., Thioether via SMCC): These linkers are highly stable and release the payload only after the complete lysosomal degradation of the antibody.
Comparative Performance Data
The selection of a linker technology significantly impacts the key characteristics of an ADC. The following tables summarize representative data for ADCs constructed with different linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, antibodies, and payloads across different studies.
| Linker Type | Conjugation Chemistry | Average DAR | % Aggregation (Typical) |
| This compound | Hydrazone bond formation with payload's carbonyl group | 2 - 4 | < 5% |
| Disulfide | Disulfide exchange with antibody's thiols | 2 - 8 | 5 - 15% |
| Valine-Citrulline (Val-Cit) | Maleimide reaction with antibody's thiols | 2 - 4 | < 10% |
| SMCC (Non-cleavable) | Maleimide reaction with antibody's thiols | 2 - 4 | < 5% |
| Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and Aggregation. |
| Linker Type | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) |
| This compound | ~2.6 days (in human plasma)[1] | Low nM range |
| Disulfide | Variable, can be modulated by steric hindrance | Low nM range |
| Valine-Citrulline (Val-Cit) | ~230 days (in human plasma)[1] | Sub-nM to low nM range |
| SMCC (Non-cleavable) | High, payload released upon antibody degradation | Low nM range |
| Table 2: Comparison of Plasma Stability and In Vitro Cytotoxicity. |
Experimental Protocols
Detailed methodologies for the characterization of ADCs are crucial for obtaining reliable and comparable data.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with a higher number of conjugated drugs will be more hydrophobic and have a longer retention time on the HIC column.
Protocol:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase A (e.g., 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Sample Preparation: The ADC sample is diluted in mobile phase A.
-
Injection and Elution: The sample is injected, and a linear gradient is applied from 100% mobile phase A to 100% mobile phase B (e.g., 25 mM sodium phosphate, 20% isopropanol, pH 7.0) over a defined period (e.g., 20 minutes) at a specific flow rate (e.g., 0.5 mL/min).
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.) are integrated. The average DAR is calculated as the weighted average of the peak areas.
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Aggregates, being larger than the monomeric ADC, will elute earlier from the SEC column.
Protocol:
-
Column: An SEC column (e.g., Agilent AdvanceBio SEC 300Å) is equilibrated with a suitable mobile phase (e.g., 50 mM potassium phosphate, 250 mM potassium chloride, pH 6.8).
-
Sample Preparation: The ADC sample is diluted in the mobile phase.
-
Injection and Elution: The sample is injected and eluted isocratically at a constant flow rate.
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peak areas corresponding to aggregates and the monomer are integrated. The percentage of aggregation is calculated as the area of the aggregate peaks divided by the total area of all peaks.
In Vitro Plasma Stability Assay
This assay measures the stability of the ADC in plasma by quantifying the amount of intact ADC or released payload over time.
Protocol:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation:
-
For intact ADC analysis: The ADC is captured from the plasma using an affinity method (e.g., Protein A beads).
-
For free payload analysis: Plasma proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant containing the free payload is collected.
-
-
Analysis:
-
Intact ADC: The average DAR of the captured ADC is determined by LC-MS. A decrease in DAR over time indicates payload deconjugation.
-
Free Payload: The amount of released payload in the supernatant is quantified by LC-MS/MS.
-
-
Data Analysis: The percentage of intact ADC remaining or the amount of free payload is plotted against time to determine the half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.
Protocol:
-
Cell Seeding: Cancer cells expressing the target antigen are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADC, a non-targeting control ADC, and the free payload are prepared and added to the cells.
-
Incubation: The cells are incubated with the test articles for a defined period (e.g., 72-96 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the ADC concentration. The data is fitted to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).[2]
Conclusion
The choice of linker is a critical decision in the design of an ADC, with each technology offering a unique balance of stability and payload release characteristics. ADCs constructed with This compound offer the advantage of a pH-triggered payload release mechanism, which can be beneficial for targeting the acidic tumor microenvironment and intracellular compartments. However, their plasma stability is generally lower than that of protease-cleavable linkers like Val-Cit and non-cleavable linkers. The inclusion of a PEG spacer in the this compound linker helps to mitigate potential issues with aggregation and solubility.
Ultimately, the optimal linker choice depends on the specific properties of the antibody, the payload, and the target indication. A thorough characterization of the resulting ADC, using the detailed protocols provided in this guide, is essential for selecting the most promising candidates for further development.
References
Safety Operating Guide
Safe Disposal of H2N-PEG4-Hydrazide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents like H2N-PEG4-Hydrazide is paramount. This guide provides essential procedural information for the proper disposal of this compound, emphasizing safety and compliance with standard laboratory practices.
Key Safety and Handling Information
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal steps must be conducted in a well-ventilated chemical fume hood.
Chemical and Safety Data for Hydrazine Derivatives
The following table summarizes general chemical and safety information for hydrazine and its derivatives. This data is provided for context and to underscore the hazardous nature of this class of compounds.
| Property | Information | Source |
| Common Hazards | Toxic, potentially carcinogenic, corrosive, and environmentally harmful. | [1] |
| Primary Disposal Method | Chemical inactivation through oxidation. | [1][2] |
| Recommended Oxidizing Agents | Sodium hypochlorite (bleach) or calcium hypochlorite. | [2][3] |
| Important Precaution | Dilute waste to less than 5% concentration before adding an oxidant to control the exothermic reaction. |
Experimental Protocol: Chemical Neutralization of this compound Waste
This protocol details the chemical inactivation of this compound waste using an oxidizing agent. This procedure should only be performed by personnel trained in handling hazardous chemicals.
Materials:
-
This compound waste solution
-
Water
-
Sodium hypochlorite solution (household bleach, typically 5-6% sodium hypochlorite) or calcium hypochlorite solution (<5%)
-
Large beaker (at least twice the volume of the waste solution)
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
Chemical fume hood
Procedure:
-
Dilution: In a chemical fume hood, carefully dilute the this compound waste with water to a concentration of less than 5%. This is a critical step to control the rate of the exothermic reaction.
-
Neutralization Setup: Place the diluted waste solution in a large beaker on a stir plate and begin gentle stirring.
-
Addition of Oxidant: Slowly add the sodium hypochlorite or calcium hypochlorite solution to the stirring waste solution in small increments. A general guideline is to use a significant excess of the oxidizing agent. The reaction between hydrazine and sodium hypochlorite yields nitrogen gas, water, and sodium chloride.
-
Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop adding the oxidant.
-
pH Adjustment: After the reaction is complete, check the pH of the solution. The optimal pH range for this reaction is between 5 and 8. Adjust the pH if necessary using appropriate acids or bases.
-
Final Disposal: Once the this compound has been neutralized, the resulting solution should be disposed of in accordance with local, state, and federal regulations for chemical waste. Label the waste container clearly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended for guidance and is based on general principles for handling hazardous chemicals. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets, and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling H2N-PEG4-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of H2N-PEG4-Hydrazide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar PEG-hydrazide molecules and the known hazards of the hydrazide functional group. Hydrazide compounds are considered hazardous and should be handled with utmost care.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from the hydrazide functional group, which is known for its potential toxicity, corrosivity, and carcinogenicity.[1] The polyethylene glycol (PEG) component is generally considered to have low toxicity. Therefore, stringent safety measures are mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[2] |
| Eyes/Face | Chemical splash goggles and face shield | Goggles must be worn at all times. A face shield provides an additional layer of protection against splashes, especially during solution preparation and reactions.[3] |
| Body | Flame-resistant lab coat | A lab coat made of Nomex® or 100% cotton is required to protect against splashes and potential fire hazards. Ensure the lab coat is fully buttoned.[2] |
| Respiratory | NIOSH-approved respirator | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood. For situations where a fume hood is not feasible, a full-facepiece, air-purifying respirator with appropriate cartridges should be used. |
| Feet | Closed-toed shoes | Essential for protecting feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical for the safe handling of this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Protocols:
-
Reception and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and dark environment.
-
Recommended storage temperatures are -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months).
-
-
Preparation for Use:
-
Before handling, ensure you are wearing all the required PPE as outlined in Table 1.
-
Prepare your workspace within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., glassware, spatulas, pipettes) and waste containers inside the fume hood to minimize movement.
-
-
Weighing and Solution Preparation:
-
Solid Form: Handle the solid carefully to avoid generating dust. Use a micro-spatula for transferring the powder.
-
Solution Preparation: Slowly add the this compound to the solvent to prevent splashing. The compound is expected to be soluble in water and common organic solvents.
-
-
Reaction Setup:
-
Ensure all reaction glassware is securely clamped and the setup is stable.
-
Conduct the reaction within the fume hood to ensure proper ventilation.
-
-
Post-Procedure Cleanup:
-
After completing your work, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Carefully remove and dispose of all contaminated disposable materials, including bench paper and gloves, in the designated hazardous waste container.
-
Remove your PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, bench paper, empty containers, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous solid waste. |
Disposal Workflow
Caption: A workflow for the proper disposal of waste containing this compound.
Emergency Procedures
Spill Management:
-
Small Spill (<1g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spill (>1g):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
